molecular formula C39H54O7 B15594783 3-O-cis-p-Coumaroyltormentic acid

3-O-cis-p-Coumaroyltormentic acid

Cat. No.: B15594783
M. Wt: 634.8 g/mol
InChI Key: BZORLJPADUHVJE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-cis-p-Coumaroyltormentic acid is a useful research compound. Its molecular formula is C39H54O7 and its molecular weight is 634.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H54O7

Molecular Weight

634.8 g/mol

IUPAC Name

1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+

InChI Key

BZORLJPADUHVJE-XNTDXEJSSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Therapeutic Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of 3-O-cis-p-Coumaroyltormentic acid, a promising natural compound with significant therapeutic potential. This document synthesizes key findings from preclinical research, offering detailed experimental protocols and quantitative data to support further investigation and drug development efforts.

Chemical Structure and Identification

This compound is a pentacyclic triterpenoid, a class of natural products known for their diverse biological activities.[1] Its structure is characterized by a tormentic acid core esterified with a cis-p-coumaric acid moiety at the C-3 position. The tormentic acid skeleton is a ursane-type triterpene.[1]

The chemical structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3] The cis configuration of the p-coumaroyl group is a key structural feature, distinguishing it from its trans isomer, which may exhibit different biological properties.[2]

Key Identifiers:

  • Molecular Formula: C₃₉H₅₄O₇[4]

  • Molecular Weight: 634.84 g/mol [4]

  • CAS Number: 121072-40-0[4]

Biological Activity and Quantitative Data

Preclinical studies have demonstrated the potent anti-cancer properties of this compound, particularly against breast cancer. The compound has been shown to inhibit the proliferation of breast cancer cells and target cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[2][5]

The following table summarizes the quantitative data on the biological activity of this compound from key studies.

Cell LineAssayEndpointResultReference
MCF-7 (Human Breast Adenocarcinoma)MTS AssayInhibition of Cell ProliferationConcentration-dependent inhibition at ≥80 μM after 48h[6]
MDA-MB-231 (Human Breast Adenocarcinoma)MTS AssayInhibition of Cell ProliferationConcentration-dependent inhibition at ≥80 μM after 48h[6]
MCF-7Mammosphere Formation AssayInhibition of Primary Mammosphere FormationEffective at 40 μM[6]
MDA-MB-231Mammosphere Formation AssayInhibition of Primary Mammosphere FormationEffective at 40 μM[6]

Signaling Pathway: Modulation of c-Myc Degradation

A key mechanism underlying the anti-cancer activity of this compound is its ability to promote the degradation of the oncoprotein c-Myc.[2][5] The c-Myc protein is a critical regulator of cell proliferation and is often overexpressed in various cancers. Its degradation is a tightly regulated process involving a complex signaling cascade.

The diagram below illustrates the signaling pathway leading to c-Myc degradation and the putative point of intervention by this compound.

cMyc_Degradation_Pathway cluster_activation Activation Signals (e.g., Ras) cluster_kinases Kinase Cascade cluster_myc_modification c-Myc Phosphorylation & Isomerization cluster_degradation Degradation Machinery cluster_compound Ras Ras ERK ERK Ras->ERK Activates cMyc_pS62 c-Myc (pS62) ERK->cMyc_pS62 Phosphorylates S62 (Stabilization) GSK3b GSK3β cMyc_pT58_pS62 c-Myc (pT58, pS62) GSK3b->cMyc_pT58_pS62 Phosphorylates T58 cMyc_pS62->cMyc_pT58_pS62 Primes for T58 Phosphorylation Fbw7 SCF(Fbw7) E3 Ligase cMyc_pS62->Fbw7 Recognized by Proteasome Proteasome cMyc_pS62->Proteasome Degraded by Pin1 Pin1 cMyc_pT58_pS62->Pin1 Recruits PP2A PP2A cMyc_pT58_pS62->PP2A Recruits Pin1->cMyc_pT58_pS62 Isomerizes PP2A->cMyc_pS62 Dephosphorylates S62 Fbw7->cMyc_pS62 Ubiquitinates Compound 3-O-cis-p-Coumaroyltormentic Acid Compound->Proteasome Promotes Degradation

Caption: c-Myc degradation pathway and the role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Isolation and Purification of this compound

The isolation of this compound is typically achieved from plant sources, such as Eriobotrya japonica leaves, through a series of chromatographic techniques.[4] The general workflow is as follows:

Isolation_Workflow start Plant Material (e.g., Dried Leaves) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel prep_tlc Preparative Thin-Layer Chromatography (TLC) silica_gel->prep_tlc hplc High-Performance Liquid Chromatography (HPLC) prep_tlc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Cell Proliferation (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Mammosphere Formation Assay

This assay is used to quantify the activity of cancer stem cells.

Materials:

  • Breast cancer cell lines

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates (e.g., 6-well plates)

  • This compound

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the breast cancer cells.

  • Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 7-10 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Mammosphere Counting: Count the number of mammospheres (spherical colonies of cells) formed in each well under a microscope.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant potential for development as an anti-cancer therapeutic. Its ability to inhibit cancer cell proliferation and target cancer stem cells through the modulation of the c-Myc signaling pathway provides a strong rationale for further investigation. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of its therapeutic potential in combination with existing cancer therapies. The detailed protocols and data presented in this guide serve as a valuable resource for advancing the research and development of this promising compound.

References

Unveiling the Therapeutic Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562) compound with significant cytotoxic and anti-cancer stem cell properties. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of this molecule.

Core Compound Specifications

This compound is a natural product with the chemical formula C₃₉H₅₄O₇.[1][2] Its molecular weight has been determined to be approximately 634.84 g/mol .[1]

PropertyValueSource
Molecular Formula C₃₉H₅₄O₇[1][2]
Molecular Weight 634.84 g/mol [1]
Class Triterpenoid[3]
Known Biological Activity Cytotoxic, Anti-cancer Stem Cell[3][4]

Biological Activity and Mechanism of Action

This compound has demonstrated notable efficacy in inhibiting the proliferation of cancer cells and targeting cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[4] The primary mechanisms of action identified to date include the induction of apoptosis and the downregulation of the oncoprotein c-Myc.

Induction of Apoptosis

Studies have shown that the related compound, 3-O-(E)-p-coumaroyl tormentic acid, induces caspase-dependent apoptotic cell death in human leukemia cells.[2][5] This process is primarily mediated through the mitochondrial (intrinsic) pathway, characterized by an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c.[5] This cascade leads to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[2][5]

apoptosis_pathway compound 3-O-cis-p-Coumaroyltormentic acid bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 mito Mitochondrion cyto_c Cytochrome c mito->cyto_c Release bax->mito bcl2->mito cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Apoptosis Induction Pathway
Downregulation of c-Myc

A key finding is the ability of 3-O-p-coumaroyltormentic acid to reduce the protein levels of c-Myc, a critical transcription factor for CSC survival, by inducing its degradation.[6][7] This effect is achieved through the proteasomal degradation pathway.[6] While the precise upstream signaling events initiated by the compound are still under investigation, the process of c-Myc degradation is known to be tightly regulated by a series of phosphorylation and ubiquitination events.

cmyc_degradation_pathway compound 3-O-cis-p-Coumaroyltormentic acid unknown Upstream Kinases (Targeted by Compound) compound->unknown cmyc c-Myc Protein unknown->cmyc Phosphorylation p_cmyc Phosphorylated c-Myc ub_cmyc Ubiquitinated c-Myc p_cmyc->ub_cmyc Ubiquitination proteasome Proteasome ub_cmyc->proteasome degradation c-Myc Degradation proteasome->degradation e3_ligase E3 Ubiquitin Ligase (e.g., Fbw7) e3_ligase->p_cmyc

c-Myc Degradation Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution

  • MTS reagent

  • Phenazine methosulfate (PMS) solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Prepare the MTS/PMS solution according to the manufacturer's instructions.

  • Add 20 µL of the MTS/PMS solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Materials:

  • Ultra-low attachment plates (e.g., 6-well or 24-well)

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Mammosphere culture medium (serum-free medium supplemented with B27, EGF, and bFGF)

  • This compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture breast cancer cells to sub-confluency.

  • Harvest the cells and create a single-cell suspension using trypsinization and passing through a cell strainer.

  • Resuspend the cells in mammosphere culture medium at a density of 10,000 cells/mL.[8]

  • Plate 2 mL of the cell suspension into each well of an ultra-low attachment 6-well plate.[8]

  • Add various concentrations of this compound to the wells.

  • Incubate the plates for 7-10 days to allow for mammosphere formation.[8]

  • Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • Calculate the mammosphere forming efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis for c-Myc

This technique is used to detect and quantify the levels of c-Myc protein.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative expression of c-Myc.

experimental_workflow cluster_assays Biological Assays start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment mts MTS Assay (Cell Viability) treatment->mts mammo Mammosphere Assay (Self-Renewal) treatment->mammo wb Western Blot (Protein Expression) treatment->wb analysis Data Analysis and Interpretation mts->analysis mammo->analysis wb->analysis

References

A Comprehensive Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: A Promising Natural Compound in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) with significant potential in oncology. This document synthesizes current scientific literature, focusing on the compound's physicochemical properties, biological activities, and mechanisms of action, particularly in the context of cancer stem cells. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Visualizations of the primary signaling pathway and experimental workflows are included to offer a clear and comprehensive understanding of this promising molecule.

Introduction

This compound is a pentacyclic triterpene that has been isolated from various natural sources, including Eriobotrya japonica (loquat) leaves.[1][2] Triterpenoids as a class are known for their diverse pharmacological activities.[2] This particular compound has garnered scientific interest due to its cytotoxic and anti-cancer properties, distinguishing it from its trans-isomer.[3] Recent studies have highlighted its role in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, metastasis, and recurrence of the disease, making it a molecule of high interest for novel therapeutic strategies.[4][5] This guide aims to consolidate the existing technical data on this compound to support ongoing and future research endeavors.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and drug development. The key physicochemical data are summarized in the table below.

PropertyValueReferences
CAS Number 121072-40-0[4]
Molecular Formula C₃₉H₅₄O₇[6]
Molecular Weight 634.84 g/mol [6]
Appearance Solid (details not widely specified)
Purity Commercially available at >98%[4]
Natural Sources Eriobotrya japonica, Aronia melanocarpa (black chokeberry)[2][4]

Biological Activity and Mechanism of Action

The primary biological activity of this compound elucidated to date is its potent anti-cancer and particularly anti-cancer stem cell (CSC) activity.[4][5]

Inhibition of Breast Cancer Stem Cells

Research has demonstrated that this compound effectively inhibits the formation and proliferation of mammospheres, which are in-vitro models for breast CSCs.[4] This inhibitory action is dose-dependent. Furthermore, the compound has been shown to reduce the CD44high/CD24low and aldehyde dehydrogenase (ALDH)-positive cell subpopulations, which are characteristic markers of breast CSCs.[4]

Downregulation of the c-Myc Signaling Pathway

The principal mechanism underlying the anti-CSC activity of this compound is the downregulation of the c-Myc oncoprotein.[4][5] c-Myc is a critical transcription factor that governs cell proliferation, growth, and apoptosis, and is a key survival factor for CSCs.[4] this compound has been found to induce the degradation of the c-Myc protein, thereby inhibiting the self-renewal and proliferation of CSCs.[4][5]

c_Myc_Pathway Compound This compound cMyc c-Myc Protein Compound->cMyc Induces Proteasome Proteasomal Degradation cMyc->Proteasome Targeted for SelfRenewal CSC Self-Renewal and Proliferation cMyc->SelfRenewal Promotes Proteasome->SelfRenewal Inhibits

Caption: c-Myc Degradation Pathway.

Anti-proliferative Effects on Cancer Cell Lines

In addition to its effects on CSCs, this compound exhibits anti-proliferative activity against bulk cancer cells. Studies have shown its efficacy in inhibiting the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological effects of this compound.

Table 1: Anti-proliferative and Anti-mammosphere Formation Activity

Cell LineAssay TypeConcentrationEffectReference
MCF-7Cell Proliferation (MTS)≥80 µMInhibition of proliferation after 48h[4]
MDA-MB-231Cell Proliferation (MTS)≥80 µMInhibition of proliferation after 48h[4]
MCF-7Mammosphere Formation40 µMInhibition of primary mammosphere formation[4]
MDA-MB-231Mammosphere Formation40 µMInhibition of primary mammosphere formation[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

Cell Viability and Proliferation (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTS reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control.

MTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with compound Incubate1->Treat Incubate2 4. Incubate for 48h Treat->Incubate2 AddMTS 5. Add MTS reagent Incubate2->AddMTS Incubate3 6. Incubate for 1-4h AddMTS->Incubate3 Read 7. Read absorbance at 490 nm Incubate3->Read Analyze 8. Calculate cell viability Read->Analyze

Caption: MTS Assay Workflow.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells, which are able to form spherical colonies in non-adherent culture conditions.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Ultra-low attachment 6-well plates

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

  • This compound (dissolved in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Microscope

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells using trypsin-EDTA and create a single-cell suspension.

  • Cell Seeding: Seed the single cells in ultra-low attachment 6-well plates at a density of 10,000 cells/mL in mammosphere culture medium containing the desired concentrations of this compound or DMSO as a control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days without disturbing them.

  • Mammosphere Counting: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Mammosphere_Assay_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Harvest 1. Harvest and create single-cell suspension Seed 2. Seed cells in ultra-low attachment plates with compound Harvest->Seed Incubate 3. Incubate for 7-10 days Seed->Incubate Count 4. Count mammospheres Incubate->Count Analyze 5. Calculate MFE% Count->Analyze

Caption: Mammosphere Formation Assay Workflow.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant anti-cancer properties, particularly against the challenging population of cancer stem cells. Its ability to induce the degradation of the c-Myc oncoprotein provides a clear mechanistic rationale for its observed biological effects. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate this compound.

Future research should focus on several key areas:

  • In vivo efficacy: Evaluating the anti-tumor and anti-metastatic potential of this compound in animal models of cancer.

  • Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

  • Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents.

  • Broader anti-cancer activity: Screening the compound against a wider panel of cancer cell lines and CSC models from different tumor types.

A deeper understanding of these aspects will be crucial in translating the promising preclinical findings of this compound into novel and effective cancer therapies.

References

An In-depth Technical Guide to the Natural Sources of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological context of 3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. This document synthesizes current scientific literature to present detailed experimental protocols, quantitative data where available, and visual representations of key biological pathways and experimental workflows.

Natural Occurrences of this compound

This compound is a natural product belonging to the ursane-type pentacyclic triterpenes. Its structure consists of a tormentic acid core esterified with a cis-p-coumaric acid moiety at the C-3 position. While research into its natural distribution is ongoing, the primary and most well-documented source is the fruit of Aronia melanocarpa (black chokeberry).

Primary Source: Aronia melanocarpa (Black Chokeberry)

Aronia melanocarpa, a member of the Rosaceae family, is a shrub native to eastern North America and is now cultivated in Europe and other regions.[1] The berries of this plant are rich in a variety of bioactive compounds, including polyphenols, anthocyanins, and triterpenoids.[1] Notably, both this compound and its geometric isomer, 3-O-trans-p-coumaroyltormentic acid, have been successfully isolated from Aronia extracts.[2][3]

Potential Sources within the Rosaceae Family

Tormentic acid, the parent compound of this compound, is found in various species within the Rosaceae family. This suggests that other plants in this family may also be sources of its coumaroyl derivatives. The Rosaceae family is a large and diverse group of flowering plants that includes many economically important fruit-bearing species.[4][5] Genera within this family known to produce a variety of triterpenoids include Rosa (rose), Prunus (plum, cherry, almond), Malus (apple), and Eriobotrya (loquat).[4][5][6] Further phytochemical investigation into these and other Rosaceae species is warranted to identify new natural sources of this compound.

Table 1: Documented and Potential Natural Sources of this compound and Related Compounds

Plant SpeciesFamilyCompound(s) IdentifiedPlant PartReference(s)
Aronia melanocarpa (Black Chokeberry)RosaceaeThis compound, 3-O-trans-p-Coumaroyltormentic acidFruit[2][3]
Prunus spinosa (Blackthorn)RosaceaeUrsolic acid, Oleanolic acidFlowers, Leaves[6]
Rosa spp. (Rose)RosaceaeTriterpenesFruit (Hips)[4]
Eriobotrya japonica (Loquat)RosaceaeTormentic acidLeaves[6]

Physicochemical and Spectroscopic Data

The identification and characterization of this compound are achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 2: Physicochemical and Mass Spectrometry Data for 3-O-p-Coumaroyltormentic Acid

PropertyValueReference(s)
Molecular FormulaC₃₉H₅₄O₆[2]
Molecular Weight634 g/mol [2]
ESI-MS (positive mode)m/z 635.2 [M+H]⁺[2]
ESI-MS (negative mode)m/z 633.2 [M-H]⁻[2]

Table 3: ¹H and ¹³C NMR Spectral Data for the cis-p-Coumaroyl Moiety of this compound

Note: Complete assigned NMR data for the entire molecule is not fully available in the literature. The data below highlights the key differences between the cis and trans isomers.

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key CorrelationReference(s)
Olefinic Protons5.86, 6.86-¹H-¹H COSY[2]
Aromatic Protons--1,4-disubstituted benzene (B151609) pattern[2][3]

The key distinguishing feature between the cis and trans isomers in the ¹H NMR spectrum is the coupling constant of the two olefinic protons, which reveals the cis configuration.[2]

Experimental Protocols

Extraction and Isolation of this compound from Aronia melanocarpa**

The following protocol is a composite methodology based on the successful isolation of 3-O-p-coumaroyltormentic acid from Aronia extracts.[2][7]

1. Plant Material Preparation:

  • Obtain dried Aronia melanocarpa fruit powder.

2. Extraction:

  • Perform an exhaustive extraction of the dried fruit powder with a suitable solvent such as methanol (B129727) or a mixture of methanol, acetone, and water.[8][9]

  • The extraction can be carried out using maceration, sonication, or other advanced extraction techniques to enhance efficiency.

  • Filter the resulting extract and concentrate it under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to column chromatography on a silica gel stationary phase.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol.[2]

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (PTLC):

    • Pool the fractions containing the compound of interest and further purify them using preparative TLC.

    • Develop the PTLC plates with an appropriate solvent system (e.g., chloroform:methanol, 20:1 v/v).[2]

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fraction to preparative HPLC on a C18 reversed-phase column.

    • Elute with a gradient of acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

4. Structure Elucidation:

  • Confirm the identity and structure of the isolated compound using ESI-MS, ¹H NMR, and ¹³C NMR spectroscopy.[2]

G Figure 1. General Workflow for the Isolation of this compound start Dried Aronia melanocarpa Fruit Powder extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (Gradient Elution) crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions ptlc Preparative TLC fractions->ptlc hplc Preparative HPLC (C18 Column) ptlc->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Figure 1. Isolation Workflow
Mammosphere Formation Assay for Assessing Anti-Cancer Stem Cell Activity

This assay is crucial for evaluating the inhibitory effect of this compound on breast cancer stem cells.[2]

1. Cell Culture:

  • Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media.

2. Preparation of Single-Cell Suspension:

  • Harvest the cells and prepare a single-cell suspension.

3. Seeding in Non-Adherent Conditions:

  • Seed the single cells in ultra-low attachment plates at a specific density in a serum-free mammosphere culture medium supplemented with growth factors.

4. Treatment:

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

5. Incubation:

  • Incubate the plates for a period of 7-10 days to allow for mammosphere formation.

6. Quantification:

  • Count the number and measure the size of the mammospheres formed in each well using a microscope.

  • Calculate the mammosphere formation efficiency (MFE).

Biological Activity and Signaling Pathway

3-O-p-Coumaroyltormentic acid has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres in a dose-dependent manner.[2][7] A key mechanism of its action is the downregulation of the c-Myc protein, a crucial survival factor for cancer stem cells.[2][7] The compound preferentially reduces the protein levels of c-Myc by inducing its degradation.[2][7]

The degradation of c-Myc is a complex process primarily mediated by the ubiquitin-proteasome pathway.[10][11][12][13][14] The phosphorylation of c-Myc at specific residues, such as Threonine 58, by kinases like GSK3β, marks it for ubiquitination by E3 ligases, leading to its subsequent degradation by the proteasome.[12] By promoting the degradation of c-Myc, this compound disrupts a key signaling pathway essential for the survival and self-renewal of breast cancer stem cells.

G Figure 2. c-Myc Degradation Pathway Modulation compound This compound degradation Ubiquitin-Proteasome Mediated Degradation compound->degradation promotes cmyc_protein c-Myc Protein bcs_survival Breast Cancer Stem Cell Survival and Self-Renewal cmyc_protein->bcs_survival promotes degradation->cmyc_protein targets degradation->bcs_survival inhibits inhibition Inhibition

Figure 2. c-Myc Degradation Pathway

References

Isolation of 3-O-cis-p-Coumaroyltormentic acid from Aronia melanocarpa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isolation and Characterization of 3-O-cis-p-Coumaroyltormentic Acid from Aronia melanocarpa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aronia melanocarpa, commonly known as black chokeberry, is a shrub native to North America that has gained significant attention for its rich phytochemical profile and associated health benefits.[1][2] The berries of this plant are a potent source of bioactive compounds, including phenolic acids, anthocyanins, and triterpenoids.[3][4] Among these, pentacyclic triterpenes represent a valuable class of natural metabolites known for a broad spectrum of pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties.[5]

This technical guide focuses on a specific ursane-type pentacyclic triterpene derivative isolated from Aronia melanocarpa: this compound. This compound, along with its trans isomer, has been identified as a potent inhibitor of breast cancer stem cells (CSCs).[3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor progression, metastasis, and recurrence, making them a critical target for novel cancer therapies.[6] This document provides a detailed overview of the isolation, structural elucidation, and biological activity of this compound, intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Experimental Protocols

Isolation of this compound

The isolation of this compound from Aronia melanocarpa extracts is achieved through a multi-step, activity-guided fractionation process. The workflow is designed to progressively enrich the compound of interest based on its biological activity, in this case, the inhibition of cancer stem cell mammosphere formation.[1][6]

Methodology:

  • Extraction: Dried and powdered Aronia melanocarpa berries are subjected to extraction with an organic solvent, typically methanol (B129727) or an ethanol-water mixture, to create a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility. The ethyl acetate-soluble fraction has been identified as containing the active triterpenoid (B12794562) compounds.[3]

  • Silica (B1680970) Gel Column Chromatography: The active ethyl acetate fraction is loaded onto a silica gel column. Elution is performed using a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the components into different fractions.

  • Preparative Thin Layer Chromatography (TLC): Fractions demonstrating high activity in bioassays (e.g., mammosphere formation inhibition assay) are further purified using preparative TLC. This allows for the separation of compounds with similar retention factors.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative or semi-preparative HPLC to isolate the compound to a high degree of purity.[1][6]

G cluster_workflow Isolation Workflow Aronia Aronia melanocarpa (Dried Berries) CrudeExtract Crude Extract (Methanol/Ethanol) Aronia->CrudeExtract Extraction EtOAc Ethyl Acetate Fraction (Active) CrudeExtract->EtOAc Partitioning Silica Silica Gel Chromatography EtOAc->Silica PrepTLC Preparative TLC Silica->PrepTLC HPLC Preparative HPLC PrepTLC->HPLC Isolated Isolated 3-O-cis-p- Coumaroyltormentic Acid HPLC->Isolated

Caption: Activity-guided isolation workflow for this compound.

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the compound. The analysis is run in both positive [M+H]⁺ and negative [M-H]⁻ modes to confirm the mass.[1][2]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure. The key distinction between the cis and trans isomers of p-Coumaroyltormentic acid lies in the NMR data of the coumaroyl moiety. Specifically, the ¹H coupling constant of the two olefinic protons reveals the cis configuration.[1]

Data Presentation

Table 1: Physicochemical and Mass Spectrometry Data

This table summarizes the key identification parameters for 3-O-p-Coumaroyltormentic acid.

PropertyValueReference
Molecular FormulaC₃₉H₅₂O₆[1]
Molecular Weight634 g/mol [2]
ESI-MS (+) Ion Peakm/z 635.2 [M+H]⁺[1][2]
ESI-MS (-) Ion Peakm/z 633.2 [M-H]⁻[1][2]
Table 2: Key ¹H NMR Spectroscopic Data for Isomer Identification

The differentiation between the cis and trans isomers is critically determined by the coupling constants and chemical shifts of the olefinic protons in the p-coumaroyl group.

IsomerOlefinic Protons Chemical Shifts (δ)Key FeatureReference
cis 6.86 and 5.86 ppmCoupling constant reveals cis geometry[1]
trans 7.61 and 6.80 ppmSignals are identical to trans-p-coumaric acid[1]
Table 3: Biological Activity of this compound

This table presents the concentrations at which the compound exhibits significant biological effects against human breast cancer cell lines (MCF-7 and MDA-MB-231).

Biological EffectCell LinesEffective ConcentrationReference
Inhibition of Cell ProliferationMCF-7, MDA-MB-231≥ 80 μM (after 48h)[2]
Inhibition of Mammosphere FormationMCF-7, MDA-MB-23140 μM[2]

Biological Activity and Mechanism of Action

3-O-p-Coumaroyltormentic acid, including the cis isomer, demonstrates significant potential as an anti-cancer agent by specifically targeting cancer stem cells.[1][6]

Inhibition of Breast Cancer Stem Cells

The compound has been shown to inhibit the proliferation of breast cancer cells and, more importantly, the formation of mammospheres, which is a key characteristic of cancer stem cells.[1][2] It also reduces the proportion of cells expressing CSC markers, such as the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-positive cells.[1][6]

Mechanism of Action: Downregulation of c-Myc

The primary mechanism for its anti-CSC activity is the downregulation of the c-Myc protein. c-Myc is a critical transcription factor that acts as a survival factor for cancer stem cells by regulating genes involved in self-renewal and proliferation. 3-O-p-Coumaroyltormentic acid induces the degradation of the c-Myc protein, leading to the suppression of CSC properties and sensitizing cancer cells to treatment.[1][6]

G cluster_csc Cancer Stem Cell Properties Compound 3-O-cis-p-Coumaroyltormentic Acid Degradation c-Myc Degradation Compound->Degradation Induces cMyc c-Myc Protein (CSC Survival Factor) SelfRenewal Self-Renewal (SOX2, OCT4, CD44) cMyc->SelfRenewal Promotes Proliferation Proliferation & Mammosphere Formation cMyc->Proliferation Promotes Degradation->cMyc

Caption: Downregulation of c-Myc by this compound to inhibit CSCs.

This compound is a promising bioactive triterpenoid isolated from Aronia melanocarpa. The detailed protocols for its isolation and purification, combined with robust methods for its structural elucidation, provide a clear pathway for obtaining this compound for further study. Its demonstrated ability to inhibit breast cancer stem cells by inducing the degradation of the c-Myc survival factor highlights its significant therapeutic potential.[1][6] This guide offers a foundational resource for scientists aiming to explore the applications of this natural product in oncology and drug discovery.

References

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid in Eriobotrya japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) found in the leaves of Eriobotrya japonica (loquat), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, underlying mechanisms of action, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Data Presentation: Quantitative Analysis of Biological Activity

The biological activities of this compound and related triterpenoids from Eriobotrya japonica have been evaluated across various in vitro and in vivo models. This section summarizes the key quantitative data to provide a comparative overview of their potency.

Table 1: Cytotoxic and Anti-proliferative Activity of 3-O-p-Coumaroyltormentic Acid Isomers and Related Triterpenoids

CompoundCell LineAssayIC50/EC50 (µM)Reference
3-O-trans-p-Coumaroyltormentic acid HL60 (human leukemia)Cytotoxicity5.0-8.1[1]
MCF-7 (breast cancer)Anti-proliferative (MTS)≥40[2]
MDA-MB-231 (breast cancer)Anti-proliferative (MTS)≥80[2]
This compound MCF-7 (breast cancer)Anti-proliferative (MTS)≥80[3]
MDA-MB-231 (breast cancer)Anti-proliferative (MTS)≥80[3]
δ-Oleanolic acidHL60 (human leukemia)Cytotoxicity5.0-8.1[1]
Ursolic acidHL60 (human leukemia)Cytotoxicity5.0-8.1[1]
Betulinic acidHL60 (human leukemia)Cytotoxicity5.0-8.1[1]

Table 2: Anti-inflammatory Activity of Triterpenoids from Eriobotrya japonica

CompoundModelIC50/ID50Reference
Various Triterpene AcidsTPA-induced inflammation in mice0.03-0.43 mg/ear[4]
3-O-trans-p-Coumaroyltormentic acid LPS-induced NF-κB activation in HEK-Blue hTLR4 cellsSignificant inhibition at 5 µM[5]
TNFα-induced NF-κB activation in HEK-Blue hTLR4 cellsSignificant inhibition at 5 µM[5]
TNFα-induced NF-κB activation in HEK-Blue null2 cellsSignificant inhibition at 5 µM[5]
Tormentic AcidTNFα-induced NF-κB activation in HEK-Blue null2 cellsSlight reduction at 5 µM[5]

Table 3: Enzyme Inhibitory Activity of Triterpenoids from Eriobotrya japonica

CompoundEnzymeIC50 (µM)Reference
3-O-trans-p-Coumaroyltormentic acid DNA Topoisomerase I20.3-36.5[1]
δ-Oleanolic acidDNA Topoisomerase I20.3-36.5[1]
Ursolic acidDNA Topoisomerase I20.3-36.5[1]
Betulinic acidDNA Topoisomerase I20.3-36.5[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and biological evaluation of this compound from Eriobotrya japonica.

Extraction and Isolation of Triterpenoids from Eriobotrya japonica Leaves

This protocol describes a general method for the extraction and isolation of triterpenoids, which can be adapted for the specific isolation of this compound.

  • Plant Material: Air-dried and powdered leaves of Eriobotrya japonica.

  • Extraction:

    • Macerate the powdered leaves in 80% methanol (B129727) at room temperature.

    • Repeat the extraction process until the plant material is exhausted.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude methanol extract to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of n-hexane, dichloromethane, ethyl acetate, and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the fractions containing the target compound using preparatory high-performance liquid chromatography (HPLC).

    • HPLC Conditions for Isolation:

      • Column: Shim-pack GIS-PREP-ODS 10 × 250 mm C18.

      • Mobile Phase: A gradient of water (A) and methanol (B).

      • Gradient Program: Start with 20% B, increase to 60% B at 20 minutes, and then to 100% B at 40 minutes.

      • Flow Rate: 3 mL/min.

      • Detection: 220 nm and 254 nm.

      • Injection Volume: 500 µL.[2]

    • The purified compound can be identified by spectroscopic methods such as NMR and mass spectrometry.[2]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the simultaneous quantification of several triterpene acids in Eriobotrya japonica leaves, which can be adapted for this compound.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Ultimate XB-C18 column.

    • Mobile Phase: Gradient elution with methanol and formic acid.

    • Detection: UV detection (photodiode array).[6]

  • Method Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results.[6]

Cell Viability and Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability and proliferation in response to treatment with this compound.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete cell culture medium

    • MTS reagent (containing PES)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • Incubate for the desired period (e.g., 48 hours).

    • Add 20 µL of MTS solution to each well.

    • Incubate for 1 to 4 hours at 37°C.

    • Record the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mammosphere Formation Assay

This assay is used to evaluate the effect of this compound on the self-renewal capacity of cancer stem-like cells.

  • Materials:

    • Ultra-low attachment 6-well plates

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Mammosphere culture medium

    • Test compound

  • Protocol:

    • Prepare a single-cell suspension of the breast cancer cells.

    • Plate the cells at a low density (e.g., 10,000 cells/well) in ultra-low attachment 6-well plates with mammosphere culture medium.

    • Add the desired concentrations of this compound or vehicle control to the wells.

    • Incubate the cultures for 7 days in a humidified incubator at 37°C with 5% CO2.

    • Count the number of mammospheres (spherical clusters of cells) formed in each well under a microscope.

    • Calculate the mammosphere forming efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.[3]

Signaling Pathways and Mechanisms of Action

This compound and related triterpenoids from Eriobotrya japonica exert their biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of triterpenoids from Eriobotrya japonica are, in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

  • Mechanism: Triterpenoids from Eriobotrya japonica have been shown to suppress the activation of NF-κB.[5] This inhibition can occur through the prevention of IκB-α (inhibitor of NF-κB) phosphorylation and subsequent degradation, which in turn prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus.[7] By blocking NF-κB activation, these compounds downregulate the expression of inflammatory mediators.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Compound 3-O-cis-p-Coumaroyltormentic acid Compound->IKK inhibits cMyc_Degradation cMyc_Gene c-Myc Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Proteasome Proteasome cMyc_Protein->Proteasome targeted for degradation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation promotes Degradation Degradation Proteasome->Degradation Compound 3-O-p-Coumaroyltormentic acid Compound->cMyc_Protein enhances degradation

References

An In-depth Technical Guide to the Biosynthesis of Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester with significant pharmacological potential. As a derivative of tormentic acid, an ursane-type triterpenoid, its biosynthesis involves a complex interplay of two major metabolic pathways: the triterpenoid biosynthesis pathway and the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic steps leading to the formation of coumaroyltormentic acid, from primary metabolites to the final complex structure. This document details the key enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the biosynthetic route.

Core Biosynthetic Pathway

The biosynthesis of coumaroyltormentic acid is a convergent process, integrating intermediates from two distinct and fundamental pathways in plant secondary metabolism. The tormentic acid backbone is derived from the mevalonate (B85504) (MVA) pathway, while the p-coumaroyl moiety originates from the phenylpropanoid pathway.

Biosynthesis of the Tormentic Acid Backbone

The formation of the pentacyclic ursane-type triterpenoid, tormentic acid, begins with the assembly of isoprene (B109036) units.

  • Formation of 2,3-Oxidosqualene (B107256): The biosynthesis initiates in the cytosol via the mevalonate (MVA) pathway, where acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce the linear C30 hydrocarbon, squalene. Subsequently, squalene is epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene, the common precursor for most triterpenoids.[1][2]

  • Cyclization to α-Amyrin: The crucial cyclization of 2,3-oxidosqualene to form the pentacyclic ursane (B1242777) skeleton is catalyzed by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase (α-AS).[3][4] This enzyme orchestrates a complex series of cation-induced cyclizations and rearrangements to produce α-amyrin.[5]

  • Oxidative Modifications: Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) to introduce hydroxyl and carboxyl groups.[6][7] While the exact sequence and specific enzymes for tormentic acid are not fully elucidated, the biosynthesis is hypothesized to proceed through intermediates such as ursolic acid.

    • C-28 Oxidation: The methyl group at the C-28 position of α-amyrin is oxidized in a three-step process to a carboxylic acid, forming ursolic acid. This reaction is catalyzed by a CYP716A family enzyme.[2][8]

    • C-2α Hydroxylation: A hydroxyl group is introduced at the C-2α position, likely by a member of the CYP72A subfamily of P450s, to produce 2α-hydroxyursolic acid.[9]

    • C-19α Hydroxylation: The final hydroxylation at the C-19α position yields tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid). The specific CYP450 responsible for this step is yet to be characterized.

Biosynthesis of the p-Coumaroyl Moiety

The acyl donor for the final esterification step, p-coumaroyl-CoA, is synthesized via the well-established phenylpropanoid pathway.

  • Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • Activation to p-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL) . This reaction requires ATP for the formation of a p-coumaroyl-AMP intermediate.

Final Esterification Step

The concluding step in the biosynthesis of coumaroyltormentic acid is the esterification of the C-3 hydroxyl group of tormentic acid with p-coumaroyl-CoA. This reaction is catalyzed by an acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.[5][10] These enzymes are known to be involved in the acylation of various secondary metabolites, including terpenoids.[11] The specific BAHD acyltransferase responsible for this reaction has yet to be identified and characterized.

Data Presentation

Table 1: Key Enzymes in the Biosynthesis of the Tormentic Acid Backbone
StepEnzymeAbbreviationEnzyme ClassSubstrateProduct
Squalene SynthesisSqualene SynthaseSQSTransferaseFarnesyl pyrophosphateSqualene
Squalene EpoxidationSqualene EpoxidaseSQEOxidoreductaseSqualene2,3-Oxidosqualene
Cyclizationα-Amyrin Synthaseα-ASLyase (cyclase)2,3-Oxidosqualeneα-Amyrin
C-28 Oxidationα-Amyrin C-28 oxidaseCYP716AOxidoreductase (CYP450)α-AmyrinUrsolic acid
C-2α HydroxylationTriterpenoid C-2α hydroxylaseCYP72AOxidoreductase (CYP450)Ursolic acid2α-Hydroxyursolic acid
C-19α HydroxylationTriterpenoid C-19α hydroxylaseCYP450Oxidoreductase (CYP450)2α-Hydroxyursolic acidTormentic acid
Table 2: Key Enzymes in the Biosynthesis of p-Coumaroyl-CoA
StepEnzymeAbbreviationEnzyme ClassSubstrateProduct
DeaminationPhenylalanine Ammonia-LyasePALLyaseL-Phenylalaninetrans-Cinnamic acid
HydroxylationCinnamate-4-HydroxylaseC4HOxidoreductase (CYP450)trans-Cinnamic acidp-Coumaric acid
Ligation4-Coumarate-CoA Ligase4CLLigasep-Coumaric acid, CoA, ATPp-Coumaroyl-CoA
Table 3: Final Esterification Step
StepEnzymeAbbreviationEnzyme ClassSubstratesProduct
Esterificationp-Coumaroyl-CoA:tormentic acid acyltransferase-Acyltransferase (BAHD family)Tormentic acid, p-Coumaroyl-CoACoumaroyltormentic acid

Experimental Protocols

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate α-Amyrin Synthase in Yeast
  • Gene Cloning: Isolate the full-length cDNA of the candidate α-amyrin synthase gene from the plant of interest and clone it into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: Transform the expression construct into a lanosterol (B1674476) synthase-deficient yeast strain (e.g., GIL77). This strain lacks the endogenous OSC, preventing the formation of lanosterol and reducing background triterpenoids.

  • Expression Induction: Grow the transformed yeast in a suitable medium and induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

  • Metabolite Extraction: After a period of induction, harvest the yeast cells and perform a saponification and extraction of non-saponifiable lipids using a solvent such as hexane (B92381) or diethyl ether.

  • GC-MS Analysis: Silylate the extracted metabolites and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum of the product with an authentic α-amyrin standard to confirm the enzyme's function.

Protocol 2: In Vitro Assay of a Candidate Triterpenoid-Modifying Cytochrome P450
  • Microsome Preparation: Heterologously express the candidate CYP450 and a corresponding cytochrome P450 reductase (CPR) in an appropriate system (e.g., yeast or insect cells). Prepare microsomal fractions from the expressing cells by differential centrifugation.[12][13]

  • Reaction Setup: In a final volume of 100 µL, combine the microsomal preparation (containing the CYP450 and CPR), a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4), the triterpenoid substrate (e.g., α-amyrin or ursolic acid, dissolved in a suitable solvent like DMSO), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[4]

  • Incubation: Initiate the reaction by adding the NADPH-regenerating system and incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction by adding an equal volume of a solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase.

  • LC-MS/MS Analysis: Analyze the extracted products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the hydroxylated triterpenoid products.

Protocol 3: In Vitro Assay for a Candidate p-Coumaroyl-CoA:Tormentic Acid Acyltransferase
  • Enzyme Expression and Purification: Clone the candidate BAHD acyltransferase gene into an E. coli expression vector, often with a purification tag (e.g., His-tag). Express the protein and purify it using affinity chromatography.

  • Reaction Setup: In a final volume of 50 µL, combine a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0), the purified acyltransferase, tormentic acid (dissolved in DMSO), and p-coumaroyl-CoA.[14]

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction: Stop the reaction by adding an equal volume of methanol (B129727) or an acidic solution. Extract the product with a solvent such as ethyl acetate.

  • HPLC or LC-MS/MS Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to detect and quantify the formation of coumaroyltormentic acid.

Mandatory Visualization

Biosynthesis_of_Coumaroyltormentic_Acid cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Triterpenoid Pathway cluster_Phenylpropanoid Phenylpropanoid Pathway cluster_Final Final Esterification AcetylCoA Acetyl-CoA IPP_DMAPP IPP / DMAPP AcetylCoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-AS Ursolic_Acid Ursolic Acid alpha_Amyrin->Ursolic_Acid CYP716A (C-28 Oxidation) Two_alpha_hydroxyursolic_acid 2α-Hydroxyursolic Acid Ursolic_Acid->Two_alpha_hydroxyursolic_acid CYP72A (C-2α Hydroxylation) Tormentic_Acid Tormentic Acid Two_alpha_hydroxyursolic_acid->Tormentic_Acid CYP450 (C-19α Hydroxylation) Coumaroyltormentic_Acid Coumaroyltormentic Acid Tormentic_Acid->Coumaroyltormentic_Acid L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Coumaroyltormentic_Acid BAHD Acyltransferase

Caption: Biosynthesis pathway of coumaroyltormentic acid.

Experimental_Workflow_CYP450 start Candidate CYP450 Gene cloning Clone into Expression Vector start->cloning expression Heterologous Expression (e.g., Yeast, Insect Cells) cloning->expression microsome_prep Microsome Preparation expression->microsome_prep in_vitro_assay In Vitro Assay with Substrate and NADPH Regeneration System microsome_prep->in_vitro_assay extraction Product Extraction in_vitro_assay->extraction analysis LC-MS/MS Analysis extraction->analysis confirmation Functional Confirmation analysis->confirmation

Caption: Experimental workflow for CYP450 functional characterization.

References

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) with significant potential in cancer research. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and a visualization of its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₃₉H₅₄O₇[1]
Molecular Weight 634.84 g/mol [1]
CAS Number 121072-40-0[2]
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature
Solubility Not specified in literature

Spectroscopic Data

The structure of this compound has been elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound is an ester of tormentic acid and cis-p-coumaric acid.[3] The mass and NMR spectra of the triterpene portion are closely related to its trans-isomer, 3-O-trans-p-Coumaroyltormentic acid.[3]

¹H NMR: The presence of the cis-p-coumaroyl moiety is confirmed by the coupling constant of the two olefinic protons at δ 6.86 and 5.86.[3]

¹³C NMR: The chemical shifts of the triterpene portion are in agreement with those of tormentic acid.[3]

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Predicted values based on tormentic acid and cis-p-coumaric acid moieties
Triterpene Moiety (similar to Tormentic Acid) Triterpene Moiety (similar to Tormentic Acid)
cis-p-Coumaroyl Moiety cis-p-Coumaroyl Moiety
δ 6.86 (olefinic H)
δ 5.86 (olefinic H)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a plant source, based on activity-guided fractionation techniques.[3]

1. Extraction:

  • Dried and powdered plant material (e.g., from Aronia extracts) is subjected to extraction with a suitable organic solvent such as methanol (B129727) or ethanol.
  • The crude extract is then concentrated under reduced pressure.

2. Chromatographic Separation:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified using pTLC with an appropriate solvent system.
  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC, often on a C18 column, using a suitable mobile phase (e.g., a gradient of methanol and water).[4]

3. Structure Elucidation:

  • The purified compound is subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[3]

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, particularly in the context of cancer therapy. It has been shown to inhibit the formation of breast cancer stem cells.[3] This activity is mediated through the downregulation of the c-Myc protein, a key survival factor for cancer stem cells.[3][5] The compound induces the degradation of c-Myc via the ubiquitin-proteasome pathway.[4]

c-Myc Degradation Pathway Induced by this compound

c_Myc_Degradation_Pathway cluster_drug_action Drug Action cluster_signaling_cascade Signaling Cascade cluster_cMyc_degradation c-Myc Degradation Coumaroyltormentic_acid This compound Upstream_Signaling Upstream Signaling (Specifics to be elucidated) Coumaroyltormentic_acid->Upstream_Signaling E3_Ligase_Activation Activation of E3 Ubiquitin Ligase (e.g., SCF(Fbw7)) Upstream_Signaling->E3_Ligase_Activation Ubiquitination c-Myc Ubiquitination E3_Ligase_Activation->Ubiquitination cMyc c-Myc Protein cMyc->Ubiquitination E1, E2, E3 Ligase Proteasome 26S Proteasome Ubiquitination->Proteasome Polyubiquitinated c-Myc Degradation c-Myc Degradation Proteasome->Degradation

Caption: c-Myc Degradation Pathway.

Experimental Workflow for Assessing Biological Activity

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Breast_Cancer_Stem_Cells Breast Cancer Stem Cells (e.g., Mammospheres) Treatment Treatment with This compound Breast_Cancer_Stem_Cells->Treatment Cell_Viability Cell Viability Assay (e.g., MTS) Treatment->Cell_Viability Mammosphere_Formation Mammosphere Formation Assay Treatment->Mammosphere_Formation Protein_Analysis Protein Analysis (Western Blot for c-Myc) Treatment->Protein_Analysis Inhibition_Measurement Measurement of Inhibition of Cell Growth and Mammosphere Formation Cell_Viability->Inhibition_Measurement Mammosphere_Formation->Inhibition_Measurement cMyc_Level_Quantification Quantification of c-Myc Protein Levels Protein_Analysis->cMyc_Level_Quantification

References

A Technical Guide to the Spectroscopic and Biological Data of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data, isolation protocols, and known biological activity of 3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) ester. This guide synthesizes available data to serve as a core resource for professionals in natural product chemistry, pharmacology, and drug discovery.

Compound Overview

This compound is a natural product belonging to the ursane (B1242777) class of triterpenoids. It consists of a tormentic acid core esterified at the C-3 hydroxyl group with a cis-p-coumaric acid moiety. Its structure is closely related to its more common geometric isomer, 3-O-trans-p-Coumaroyltormentic acid. The presence of the cis configuration in the coumaroyl group is a key structural feature, leading to distinct spectroscopic properties and potentially unique biological activities.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a complete, published dataset for the cis isomer is limited, its structure can be confidently assigned based on data from its constituent parts and direct comparison with its trans isomer.[1]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) establishes the molecular weight of the compound.

Parameter Value Reference
Molecular Formula C₃₉H₅₄O₆Inferred
Molecular Weight 634 g/mol [1]
[M+H]⁺ Ion m/z 635.2[1]
[M-H]⁻ Ion m/z 633.2[1]
Note: Ion peak values are reported for the trans-isomer, which has the same molecular weight as the cis-isomer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is critical for confirming the identity and stereochemistry of the molecule. The key distinguishing features are found in the signals of the cis-p-coumaroyl moiety.

¹H NMR Spectroscopy: The most definitive evidence for the cis configuration comes from the coupling constant (J-value) of the olefinic protons in the coumaroyl group.

Proton Chemical Shift (δ) Multiplicity & Coupling Constant (J) Attribution
H-7'6.86 ppmd, J ≈ 12.9 Hzcis-Olefinic Proton
H-8'5.86 ppmd, J ≈ 12.9 Hzcis-Olefinic Proton
Note: Data reported from a study on this compound isolated from Aronia extracts.[1] The smaller coupling constant (~12-13 Hz) is characteristic of a cis-alkene, whereas trans-alkenes typically show a larger coupling constant (~15-16 Hz).

¹³C NMR Spectroscopy: The chemical shifts for the tormentic acid core are consistent between the cis and trans isomers.[1] The following table is a composite based on published data for tormentic acid and cis-p-coumaric acid.

Carbon Chemical Shift (δ) - Tormentic Acid Moiety Carbon Chemical Shift (δ) - cis-p-Coumaroyl Moiety
C-147.5C-1'125.8
C-268.8C-2', C-6'129.7
C-3 83.5 C-3', C-5'114.4
C-439.5C-4'158.5
C-555.8C-7' 142.7
C-618.9C-8' 115.9
C-733.3C-9' 168.9
C-840.2
C-948.0
C-1038.5
C-1124.1
C-12129.2
C-13139.1
C-1442.0
C-1529.1
C-1625.1
C-1748.5
C-1853.8
C-1973.2
C-2042.6
C-2126.9
C-2237.8
C-2328.8
C-2417.2
C-2517.8
C-2621.6
C-2724.9
C-28181.1
C-2926.5
C-3017.1
Note: Tormentic acid data is from publicly available spectral databases. cis-p-Coumaric acid data is from ACG Publications.[2] Shifts for C-3, C-7', C-8', and C-9' are highlighted as they are directly involved in or influenced by the ester linkage and cis-geometry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis spectra for the fully esterified cis compound are not widely published. However, the expected spectral features can be inferred from its constituent parts.

  • IR Spectroscopy: The spectrum would be dominated by a strong carbonyl (C=O) absorption band from the ester and carboxylic acid groups (~1730-1690 cm⁻¹), a broad O-H stretching band (~3400-2500 cm⁻¹), C=C stretching bands for the aromatic ring and alkene (~1640-1580 cm⁻¹), and C-O stretching bands (~1250-1100 cm⁻¹).

  • UV-Vis Spectroscopy: The UV spectrum is characterized by the absorbance of the p-coumaroyl chromophore. Compared to the trans isomer, the cis isomer exhibits a slight hypsochromic (blue) shift in its primary absorption maximum. The cis-p-coumaric acid moiety typically shows a maximum absorbance (λmax) around 309-312 nm.[3]

Experimental Protocols

Isolation and Purification Workflow

The isolation of this compound from plant sources like Aronia or Lysimachia species follows a multi-step protocol involving extraction and chromatography.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification Cascade cluster_analysis 4. Analysis & Identification p1 Plant Material (e.g., Aronia Berries) p2 Drying & Grinding p1->p2 e1 Solvent Extraction (e.g., Ethanol (B145695)/Methanol) p2->e1 e2 Concentration (Rotary Evaporation) e1->e2 e3 Crude Extract e2->e3 c1 Silica (B1680970) Gel Column Chromatography e3->c1 c2 Sephadex LH-20 Chromatography c1->c2 c3 Preparative TLC / MPLC c2->c3 c4 Preparative HPLC (C18 Column) c3->c4 a1 Pure this compound c4->a1 a2 Spectroscopic Analysis (NMR, MS, IR, UV) a1->a2

Caption: Generalized workflow for the isolation and identification of the target compound.

Methodology Details:

  • Extraction: Dried and powdered plant material is exhaustively extracted with a solvent such as ethanol or methanol (B129727). The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning between different polarity solvents (e.g., hexane, ethyl acetate, butanol) to separate compounds based on polarity.

  • Chromatography: A series of chromatographic techniques are employed for purification.

    • Silica Gel Column Chromatography: The extract is first separated on a silica gel column using a gradient solvent system (e.g., hexane-ethyl acetate) to yield semi-purified fractions.

    • Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with a formic acid modifier.

Analytical Methods
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated solvents like methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Biological Activity and Signaling Pathway

3-O-p-Coumaroyltormentic acid has been identified as a potent inhibitor of breast cancer stem cell (CSC) formation.[1][4] Its mechanism of action involves the targeted degradation of the c-Myc oncoprotein, a critical transcription factor for CSC survival and proliferation.[1][4]

c-Myc Degradation Pathway

The compound promotes the degradation of c-Myc through the ubiquitin-proteasome system. Under normal conditions, c-Myc stability is tightly regulated. Phosphorylation of c-Myc at Threonine 58 by GSK3 is a critical step that flags it for recognition by the F-box protein Fbw7, a component of the SCF E3 ubiquitin ligase complex. This complex polyubiquitinates c-Myc, targeting it for destruction by the 26S proteasome. 3-O-p-Coumaroyltormentic acid has been shown to induce this degradation cascade, leading to reduced c-Myc protein levels, inhibition of CSC self-renewal, and decreased mammosphere formation.[1]

G cluster_pathway c-Myc Ubiquitin-Proteasome Degradation Pathway cluster_compound Site of Action cMyc c-Myc Protein p_cMyc Phosphorylated c-Myc (p-T58) cMyc->p_cMyc SCFFbw7 SCF (Fbw7) E3 Ubiquitin Ligase p_cMyc->SCFFbw7 Recognition GSK3 GSK3 GSK3->p_cMyc Phosphorylation polyUb_cMyc Polyubiquitinated c-Myc SCFFbw7->polyUb_cMyc Polyubiquitination Ub Ubiquitin Ub->SCFFbw7 Proteasome 26S Proteasome polyUb_cMyc->Proteasome Degradation Degraded Peptides Proteasome->Degradation Inhibition Inhibition of CSC Self-Renewal & Proliferation Degradation->Inhibition Compound 3-O-cis-p-Coumaroyltormentic Acid Compound->GSK3 Induces Activity Compound->SCFFbw7 Promotes Degradation Cascade

Caption: The compound promotes c-Myc degradation via the ubiquitin-proteasome pathway.

References

The Biological Activity of Tormentic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tormentic acid, a pentacyclic triterpene belonging to the ursane (B1242777) group, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] Found in various medicinal plants, this natural compound and its synthetic derivatives have demonstrated promising therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[1][2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities of tormentic acid derivatives. The guide summarizes quantitative data, outlines key experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of these promising molecules.

Anticancer Activity

Tormentic acid and its derivatives have exhibited significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3]

Quantitative Data: Cytotoxicity of Tormentic Acid and Its Derivatives

The anticancer potential of tormentic acid and its derivatives has been quantified in numerous studies, with IC50 values varying depending on the specific derivative and the cancer cell line being investigated. The following tables summarize the available data.

Table 1: Cytotoxicity (IC50) of Tormentic Acid in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
Pancreatic Ductal Adenocarcinoma (PANC-1)10[3]
Pancreatic Ductal Adenocarcinoma (MIA PaCa-2)10[3]
HeLa (Cervical Cancer)33.25
Leukemia80.25

Table 2: Cytotoxicity (IC50) of Tormentic Acid Derivatives in Various Cancer Cell Lines

DerivativeCancer Cell LineIC50 (µM)Reference
Dichloroacetate derivativeMultiple cell linesNot specified[4]
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10[5]
Compound 6 (a derivative)MCF-7 (Breast)11.7[5]
Compound 6 (a derivative)HepG2 (Liver)0.21[5]
Compound 6 (a derivative)A549 (Lung)1.7[5]

Note: The specific structures of some derivatives mentioned in the literature are complex and are referred to by their designated compound numbers in the respective studies.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of tormentic acid derivatives are mediated through the modulation of several critical signaling pathways.

Tormentic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in many cancers, promoting cell survival, proliferation, and growth.[6] By downregulating the phosphorylation of key proteins in this pathway, such as Akt and mTOR, tormentic acid derivatives can effectively induce apoptosis and inhibit tumor progression.[6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Tormentic Acid Derivative Tormentic Acid Derivative Tormentic Acid Derivative->PI3K inhibits Tormentic Acid Derivative->Akt inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by tormentic acid derivatives.

Tormentic acid derivatives trigger apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3 and -9) and the downregulation of anti-apoptotic proteins such as Bcl-2.[3]

Apoptosis_Induction Tormentic Acid Derivative Tormentic Acid Derivative Bax Bax Tormentic Acid Derivative->Bax upregulates Bcl-2 Bcl-2 Tormentic Acid Derivative->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by tormentic acid derivatives.

Anti-inflammatory Activity

Tormentic acid and its derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[7][8][9][10]

Quantitative Data: Anti-inflammatory Activity of Tormentic Acid Derivatives

The anti-inflammatory effects of tormentic acid derivatives have been evaluated using various in vitro assays.

Table 3: In Vitro Anti-inflammatory Activity (IC50) of Tormentic Acid Derivatives

DerivativeAssayIC50 (µM)Reference
Diarylpentanoid derivativesNO suppression in RAW264.7 cells4.9 - 14.7[11]
Oleanolic acid derivative (OADP)NO inhibition in RAW 264.7 cells1.09 ± 0.01 µg/mL (48h)[12]
Oleanolic acid (OA)NO inhibition in RAW 264.7 cells31.28 ± 2.01 µg/mL (48h)[12]
Key Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tormentic acid and its derivatives have been shown to inhibit the activation of NF-κB.[7][13][14] This is achieved by preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7][14]

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory Gene Transcription Nucleus Nucleus Tormentic Acid Derivative Tormentic Acid Derivative Tormentic Acid Derivative->IKK inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by tormentic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of tormentic acid derivatives.

In Vitro Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of the tormentic acid derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the tormentic acid derivative for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes during apoptosis.

  • Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with the tormentic acid derivative.

    • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes.

    • Visualization: Mount the coverslips on microscope slides and visualize the nuclear morphology using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

In Vivo Anti-inflammatory Assay

This is a widely used model to evaluate the in vivo anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammation characterized by paw edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this edema.

  • Protocol:

    • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) for at least one week before the experiment.

    • Compound Administration: Administer the tormentic acid derivative or a control vehicle orally or intraperitoneally.

    • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume or thickness using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Experimental Workflows

A systematic approach is crucial for the efficient screening and characterization of tormentic acid derivatives.

Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel tormentic acid derivatives.

Anticancer_Screening_Workflow Start Start Library of Tormentic Acid Derivatives Library of Tormentic Acid Derivatives Start->Library of Tormentic Acid Derivatives Primary Screening (MTT Assay) Primary Screening (MTT Assay) Library of Tormentic Acid Derivatives->Primary Screening (MTT Assay) Hit Identification (IC50 < Threshold) Hit Identification (IC50 < Threshold) Primary Screening (MTT Assay)->Hit Identification (IC50 < Threshold) Secondary Screening Secondary Screening Hit Identification (IC50 < Threshold)->Secondary Screening Active End End Hit Identification (IC50 < Threshold)->End Inactive Apoptosis Assays (Annexin V/PI, DAPI) Apoptosis Assays (Annexin V/PI, DAPI) Secondary Screening->Apoptosis Assays (Annexin V/PI, DAPI) Cell Cycle Analysis Cell Cycle Analysis Secondary Screening->Cell Cycle Analysis Migration/Invasion Assays Migration/Invasion Assays Secondary Screening->Migration/Invasion Assays Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assays (Annexin V/PI, DAPI)->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Migration/Invasion Assays->Mechanism of Action Studies Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Mechanism of Action Studies->Western Blot (Signaling Pathways) In Vivo Studies (Xenograft Models) In Vivo Studies (Xenograft Models) Western Blot (Signaling Pathways)->In Vivo Studies (Xenograft Models) Lead Compound Lead Compound In Vivo Studies (Xenograft Models)->Lead Compound

Figure 4: A typical workflow for anticancer drug screening of tormentic acid derivatives.

Conclusion

Tormentic acid and its derivatives represent a promising class of natural product-based compounds with significant therapeutic potential. Their multifaceted biological activities, particularly their anticancer and anti-inflammatory effects, are well-documented and are mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action. Further research focusing on the synthesis of novel derivatives with improved efficacy and pharmacokinetic profiles, coupled with extensive in vivo studies, will be crucial in translating the therapeutic promise of tormentic acid derivatives into clinical applications.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has emerged as a compound of significant interest in oncological and immunological research. As a derivative of tormentic acid, it belongs to the ursane-type triterpene family, which is known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its effects on key signaling pathways implicated in cancer and inflammation. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions to facilitate further research and drug development efforts.

Core Mechanisms of Action

The primary therapeutic potential of this compound and its isomers lies in their ability to modulate critical cellular pathways involved in cell proliferation, survival, and inflammation. The core mechanisms identified to date include the downregulation of the oncoprotein c-Myc, induction of apoptosis via the mitochondrial pathway, and inhibition of the pro-inflammatory NF-κB signaling cascade.

Inhibition of Breast Cancer Stem Cell Formation via c-Myc Degradation

A pivotal mechanism of action for this compound is its ability to inhibit the formation of breast cancer stem cells (CSCs). This is achieved through the targeted reduction of the c-Myc oncoprotein, a key transcription factor essential for CSC survival and self-renewal.[1][2] The compound has been shown to induce the proteasomal degradation of c-Myc, thereby disrupting the signaling required for the maintenance of the cancer stem cell phenotype.[1] This leads to a reduction in mammosphere formation and a decrease in the population of CSCs characterized by CD44high/CD24low and aldehyde dehydrogenase (ALDH)-positive markers.[1][2]

c_myc_pathway 3_O_cis_p_Coumaroyltormentic_acid This compound Proteasome Proteasome 3_O_cis_p_Coumaroyltormentic_acid->Proteasome enhances Degradation c-Myc Degradation Proteasome->Degradation mediates c_Myc_protein c-Myc Protein c_Myc_protein->Degradation CSC_Survival Cancer Stem Cell Survival & Proliferation c_Myc_protein->CSC_Survival promotes Degradation->CSC_Survival inhibits Inhibition_of_Mammosphere_Formation Inhibition of Mammosphere Formation

c-Myc Degradation Pathway
Induction of Apoptosis via the Mitochondrial Pathway

In addition to its effects on cancer stem cells, this compound and its trans-isomer have been shown to induce apoptotic cell death in leukemia cell lines.[3] This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The compound is believed to act, at least in part, by inhibiting topoisomerase I, leading to DNA damage and the subsequent activation of pro-apoptotic proteins.[3] This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

apoptosis_pathway Compound This compound Topoisomerase_I Topoisomerase I Compound->Topoisomerase_I inhibits DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion signals to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Mitochondrial Apoptosis Pathway
Anti-inflammatory Effects via NF-κB Signaling Inhibition

The parent compound, tormentic acid, has demonstrated anti-inflammatory properties by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] This pathway is a central regulator of inflammation, and its aberrant activation is implicated in various chronic inflammatory diseases and cancers. Tormentic acid has been shown to prevent the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα.[4] This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. While direct studies on the cis-isomer are limited, it is plausible that it shares this anti-inflammatory mechanism.

nf_kb_pathway cluster_cytoplasm Cytoplasm Compound This compound IKK IKK Complex Compound->IKK inhibits IkBa_p65_p50 IκBα - p65/p50 IKK->IkBa_p65_p50 phosphorylates p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription activates

NF-κB Signaling Inhibition

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its trans-isomer.

Table 1: Anti-proliferative and Anti-Cancer Stem Cell Activity

CompoundCell LineAssayConcentrationEffectReference
3-O-cis -p-Coumaroyltormentic acidMCF-7MTS Assay≥80 µMInhibition of cell proliferation[3]
3-O-cis -p-Coumaroyltormentic acidMDA-MB-231MTS Assay≥80 µMInhibition of cell proliferation[3]
3-O-cis -p-Coumaroyltormentic acidBreast Cancer Cell LinesMammosphere Formation40 µMInhibition of primary mammosphere formation[3]
3-O-trans -p-Coumaroyltormentic acidMCF-7MTS Assay≥40 µMInhibition of cell proliferation[3]
3-O-trans -p-Coumaroyltormentic acidMDA-MB-231MTS Assay≥80 µMInhibition of cell proliferation[3]
3-O-trans -p-Coumaroyltormentic acidBreast Cancer Cell LinesMammosphere Formation10-20 µMInhibition of primary mammosphere formation[3]

Experimental Protocols and Workflow

A systematic approach is required to elucidate the mechanism of action of a novel compound like this compound. The following workflow outlines the key experiments.

experimental_workflow cluster_screening Initial Screening & Cytotoxicity cluster_mechanism Mechanism of Action Studies cluster_validation Pathway Validation MTS_Assay Cell Viability (MTS Assay) Determine IC50 Mammosphere_Assay Cancer Stem Cell Inhibition (Mammosphere Formation Assay) MTS_Assay->Mammosphere_Assay Apoptosis_Assay Apoptosis Induction (Annexin V/PI Staining) MTS_Assay->Apoptosis_Assay Western_Blot Target Protein Expression (Western Blot for c-Myc, Caspases, NF-κB pathway proteins) Mammosphere_Assay->Western_Blot Apoptosis_Assay->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR for target genes) Western_Blot->Gene_Expression

Experimental Workflow
Detailed Methodologies

1. MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Mammosphere Formation Assay

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent culture conditions.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • Plating: Seed the cells at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.

  • Treatment: Add this compound at the desired concentrations to the culture medium.

  • Incubation: Culture the cells for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number and measure the size of mammospheres (typically >50 µm in diameter) using a microscope.

3. Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., c-Myc, cleaved caspase-3, p-p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a promising natural product with a multi-faceted mechanism of action targeting key pathways in cancer and inflammation. Its ability to induce c-Myc degradation, promote apoptosis, and potentially inhibit NF-κB signaling underscores its therapeutic potential. However, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:

  • Determining the precise IC50 values of the cis-isomer across a broader range of cancer cell lines.

  • Elucidating the specific molecular targets within the NF-κB pathway.

  • Investigating its in vivo efficacy and safety in preclinical animal models.

  • Exploring its potential synergistic effects with existing chemotherapeutic agents.

A deeper understanding of the molecular mechanisms of this compound will be crucial for its development as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.

References

The Inhibition of c-Myc by 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the inhibitory effects of 3-O-cis-p-coumaroyltormentic acid on the oncoprotein c-Myc, a key regulator of cellular proliferation and a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this natural compound and its potential therapeutic applications.

Executive Summary

This compound, a triterpene acid, has been identified as a potent inhibitor of cancer cell proliferation and cancer stem cell (CSC) formation.[1] Its mechanism of action is primarily attributed to the downregulation of the c-Myc protein.[1] This guide summarizes the quantitative data from key experiments, provides detailed experimental protocols for replication, and visualizes the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The data from these studies are summarized below for clear comparison.

Table 1: Inhibition of Cell Proliferation by this compound
Cell LineConcentration (µM)Inhibition of ProliferationDuration of TreatmentAssay
MCF-7≥80Significant48 hoursMTS Assay
MDA-MB-231≥80Significant48 hoursMTS Assay

Data extracted from studies on the effects of this compound on breast cancer cell lines.[1]

Table 2: Inhibition of Mammosphere Formation by this compound
Cell LineConcentration (µM)Inhibition of Mammosphere FormationDuration of Treatment
MCF-740Significant7 days
MDA-MB-23140Significant7 days

Data from studies assessing the impact of this compound on cancer stem cell-like properties.[1]

Core Signaling Pathway: c-Myc Degradation

The proto-oncogene c-Myc is a transcription factor that regulates a multitude of genes involved in cell growth, proliferation, and apoptosis. This compound has been shown to reduce the protein levels of c-Myc by promoting its degradation.[1] This is a critical mechanism for its anti-cancer activity, as c-Myc is a survival factor for cancer stem cells.[1]

cMyc_Inhibition cluster_treatment Treatment cluster_cell Cancer Cell 3_O_cis_p_coumaroyltormentic_acid This compound c_Myc_Protein c-Myc Protein 3_O_cis_p_coumaroyltormentic_acid->c_Myc_Protein promotes degradation of Proteasome Proteasome c_Myc_Protein->Proteasome targeted to Degradation c-Myc Degradation Proteasome->Degradation Cell_Proliferation Cancer Cell Proliferation & Mammosphere Formation Degradation->Cell_Proliferation inhibition of

Caption: Inhibition of c-Myc by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

MTS Cell Proliferation Assay

This assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • MCF-7 and MDA-MB-231 breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells.

Materials:

  • Ultra-low attachment 6-well plates

  • MCF-7 and MDA-MB-231 cells

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound (dissolved in DMSO)

  • Trypsin-EDTA

  • Microscope

Procedure:

  • Cell Preparation: Culture MCF-7 and MDA-MB-231 cells to 70-80% confluency and then detach them to form a single-cell suspension using trypsin-EDTA.

  • Cell Seeding: Seed the single cells in ultra-low attachment 6-well plates at a density of 1 x 10⁴ cells per well in 2 mL of mammosphere culture medium.

  • Treatment: Add this compound at the desired concentrations (e.g., 20, 40 µM) or DMSO as a control.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO₂ incubator.

  • Mammosphere Counting: Count the number of mammospheres (spheres > 50 µm in diameter) in each well using a microscope.

  • Data Analysis: Compare the number of mammospheres in the treated wells to the control wells.

Western Blot Analysis for c-Myc

This technique is used to detect and quantify the levels of c-Myc protein.

Materials:

  • MCF-7 and MDA-MB-231 cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against c-Myc

  • Secondary HRP-conjugated antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The logical flow of the key experiments can be visualized to better understand the research process.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis cluster_analysis Data Analysis and Conclusion Cell_Culture Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treat with 3-O-cis-p- Coumaroyltormentic Acid Cell_Culture->Treatment MTS_Assay MTS Assay (Cell Proliferation) Treatment->MTS_Assay Mammosphere_Assay Mammosphere Assay (CSC Self-Renewal) Treatment->Mammosphere_Assay Western_Blot Western Blot (c-Myc Protein Levels) Treatment->Western_Blot Data_Analysis Analyze Quantitative Data MTS_Assay->Data_Analysis Mammosphere_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Inhibition of c-Myc leads to reduced proliferation and CSC activity Data_Analysis->Conclusion

References

Unveiling the Anti-Cancer Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-cancer properties of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562) compound. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Executive Summary

This compound, along with its trans-isomer, has emerged as a promising candidate in oncology research. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, particularly breast cancer and leukemia. The primary anti-cancer mechanisms identified include the induction of apoptosis via the mitochondrial pathway and the targeting of cancer stem cells through the downregulation of key survival factors. This guide consolidates the existing research to provide a clear and structured understanding of its therapeutic potential.

Anti-Proliferative and Anti-Cancer Stem Cell Activity

Research has highlighted the potent inhibitory effects of this compound on breast cancer cells and cancer stem cells (CSCs). CSCs are a subpopulation of cells within a tumor that are responsible for tumor initiation, progression, metastasis, and recurrence.[1][2]

Quantitative Data: Inhibition of Cell Proliferation and Mammosphere Formation

The following table summarizes the quantitative data on the inhibitory effects of this compound and its trans-isomer on breast cancer cell lines.

CompoundCell LineAssayConcentrationEffectCitation
This compoundMCF-7, MDA-MB-231Cell Proliferation (MTS)≥80 μMInhibition of cell proliferation after 48h[1]
This compoundMCF-7, MDA-MB-231Mammosphere Formation40 μMInhibition of primary mammosphere formation[1]
3-O-trans-p-Coumaroyltormentic acidMCF-7Cell Proliferation (MTS)≥40 μMConcentration-dependent inhibition after 48h[1]
3-O-trans-p-Coumaroyltormentic acidMDA-MB-231Cell Proliferation (MTS)≥80 μMConcentration-dependent inhibition after 48h[1]
3-O-trans-p-Coumaroyltormentic acidMCF-7, MDA-MB-231Mammosphere FormationNot specified90% decline in mammosphere numbers and reduced size[1]
Signaling Pathway: c-Myc Degradation

A key mechanism underlying the anti-cancer stem cell activity of the related compound, 3-O-trans-p-Coumaroyltormentic acid, is the induction of c-Myc protein degradation.[1] c-Myc is a crucial transcription factor for CSC survival and proliferation.[1] The degradation of c-Myc is enhanced through the proteasomal pathway, a finding supported by the observation that the proteasome inhibitor MG132 can prevent this degradation.[1] While this specific mechanism has been detailed for the trans-isomer, the structural similarity suggests a potentially analogous pathway for the cis-isomer, warranting further investigation.

c_Myc_Degradation_Pathway cluster_degradation c-Myc Degradation 3-O-trans-p-Coumaroyltormentic_acid 3-O-trans-p-Coumaroyltormentic acid Proteasome Proteasome 3-O-trans-p-Coumaroyltormentic_acid->Proteasome enhances c_Myc_Protein c-Myc Protein Proteasome->c_Myc_Protein degrades Degraded_c_Myc Degraded c-Myc Inhibition_of_CSC_Survival Inhibition of Cancer Stem Cell Survival c_Myc_Protein->Inhibition_of_CSC_Survival leads to

c-Myc degradation pathway induced by the trans-isomer.

Induction of Apoptosis in Leukemia Cells

The trans-isomer of this compound has been shown to induce caspase-dependent apoptosis in human leukemia (HL-60) cells.[3][4] This process is primarily mediated through the mitochondrial pathway.[3]

Quantitative Data: Cytotoxicity and Topoisomerase I Inhibition

The following table presents the cytotoxic and enzyme inhibitory activities of 3-O-(E)-p-coumaroyl tormentic acid (the trans-isomer).

CompoundActivityCell Line/EnzymeIC50/EC50Citation
3-O-(E)-p-coumaroyl tormentic acidCytotoxicityHL-60 (Leukemia)5.0 - 8.1 µM[3]
3-O-(E)-p-coumaroyl tormentic acidTopoisomerase I InhibitionDNA Topoisomerase I20.3 - 36.5 µM[3]
Signaling Pathway: Mitochondrial Apoptosis

The induction of apoptosis by 3-O-(E)-p-coumaroyl tormentic acid in HL-60 cells involves several key molecular events:

  • Topoisomerase I Inhibition : The compound inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[3]

  • Increased Bax/Bcl-2 Ratio : It significantly increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3]

  • Caspase Activation : The compound leads to the activation of caspase-2, caspase-9 (initiator caspases), and caspase-3 (executioner caspase).[3] The activation of caspase-9 and the lack of effect on caspase-8 expression strongly indicate the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[3]

Mitochondrial_Apoptosis_Pathway Compound 3-O-(E)-p-coumaroyl tormentic acid Topo_I Topoisomerase I Compound->Topo_I inhibits Mitochondrion Mitochondrion Compound->Mitochondrion acts on Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondrion->Bax_Bcl2 leads to Caspase_9 Procaspase-9 -> Caspase-9 Bax_Bcl2->Caspase_9 activates Caspase_3 Procaspase-3 -> Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Mitochondrial apoptosis pathway in leukemia cells.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research.

Cell Culture
  • Breast Cancer Cells : MCF-7 and MDA-MB-231 human breast cancer cell lines were utilized.[1]

  • Leukemia Cells : The human promyelocytic leukemia cell line, HL-60, was used for apoptosis studies.[3]

Cell Proliferation Assay (MTS)
  • Procedure : Breast cancer cells (MCF-7 and MDA-MB-231) were treated with varying concentrations of this compound for 48 hours.[1] Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1]

Mammosphere Formation Assay
  • Objective : To evaluate the effect of the compound on the self-renewal capacity of cancer stem cells.

  • Procedure : Single cells from MCF-7 and MDA-MB-231 lines were plated in CSC (Cancer Stem Cell) culture media and treated with this compound (20 and 40 μM) or DMSO as a control for seven days.[1] The number and size of the resulting mammospheres were then quantified.[1]

Apoptosis Assays in Leukemia Cells
  • DNA Fragmentation : The induction of apoptosis in HL-60 cells was initially detected by observing DNA fragmentation.[3]

  • Flow Cytometry : Membrane phospholipid exposure, a hallmark of early apoptosis, was measured using flow cytometry.[3]

  • Western Blot Analysis : The expression levels of key apoptosis-related proteins, including procaspases-3, -8, and -9, cleaved caspases-3 and -9, Bax, and Bcl-2, were determined by Western blotting to elucidate the apoptotic pathway.[3]

Topoisomerase I Inhibition Assay
  • Principle : This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[3]

  • General Protocol : The assay typically involves incubating supercoiled plasmid DNA with human topoisomerase I in the presence and absence of the test compound. The resulting DNA topoisomers are then separated by agarose (B213101) gel electrophoresis. An inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.

Experimental_Workflow cluster_breast_cancer Breast Cancer Studies cluster_leukemia Leukemia Studies Cell_Culture_BC Cell Culture (MCF-7, MDA-MB-231) MTS_Assay MTS Proliferation Assay Cell_Culture_BC->MTS_Assay Mammosphere_Assay Mammosphere Formation Assay Cell_Culture_BC->Mammosphere_Assay Western_Blot_cMyc Western Blot (c-Myc) Cell_Culture_BC->Western_Blot_cMyc Cell_Culture_L Cell Culture (HL-60) Apoptosis_Assays Apoptosis Assays (DNA Fragmentation, Flow Cytometry) Cell_Culture_L->Apoptosis_Assays Western_Blot_Apoptosis Western Blot (Caspases, Bax, Bcl-2) Cell_Culture_L->Western_Blot_Apoptosis Topo_I_Assay Topoisomerase I Inhibition Assay Cell_Culture_L->Topo_I_Assay

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isomerism of p-Coumaroyltormentic Acid

This guide provides a comprehensive overview of the isomerism of p-coumaroyltormentic acid, focusing on the synthesis, isolation, characterization, and differential biological activities of its isomers. The primary focus is on the geometric isomerism of the p-coumaroyl moiety, which significantly influences the molecule's therapeutic potential.

Introduction to p-Coumaroyltormentic Acid and its Isomerism

p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) that has garnered interest in the scientific community for its potential pharmacological activities. It consists of a tormentic acid core esterified with a p-coumaric acid moiety. The presence of a double bond in the p-coumaric acid tail gives rise to geometric isomers: the cis (Z) and trans (E) forms. This isomerism plays a crucial role in the biological activity of the molecule, influencing its interaction with cellular targets and subsequent signaling pathways. The trans isomer is often the more abundant and stable form found in nature. However, photoisomerization can lead to the formation of the cis isomer.[1][2][3]

Types of Isomerism in p-Coumaroyltormentic Acid

The predominant form of isomerism in p-coumaroyltormentic acid is geometric isomerism around the α,β-unsaturated double bond of the p-coumaroyl group.

  • trans-p-Coumaroyltormentic Acid (E-isomer): Characterized by the substituents on the double bond being on opposite sides. This is typically the more thermodynamically stable isomer.

  • cis-p-Coumaroyltormentic Acid (Z-isomer): Characterized by the substituents on the double bond being on the same side. This isomer can be formed from the trans isomer through exposure to UV radiation.[2]

The chemical structures of these isomers are distinguished by the spatial arrangement of the groups attached to the double bond in the p-coumaric acid moiety.[4][5]

Experimental Protocols

Isolation and Separation of Isomers

The isolation and separation of cis- and trans-p-coumaroyltormentic acid are critical for studying their individual properties. High-performance liquid chromatography (HPLC) is a commonly employed technique.[5][6]

Protocol: Preparative HPLC Separation [5]

  • Sample Preparation: A crude extract containing a mixture of p-coumaroyltormentic acid isomers is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.2-μm syringe filter.

  • Chromatographic System: A preparative HPLC system equipped with a C18 column (e.g., Shim-pack GIS-PREP-ODS, 10 × 250 mm) is used.

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as water (solvent A) and methanol (B129727) (solvent B).

  • Gradient Elution: The gradient can be optimized, for example, starting with 20% B, increasing to 60% B over 20 minutes, and then to 100% B over the next 20 minutes.

  • Detection: The eluting isomers are monitored at wavelengths of 220 nm and 254 nm.

  • Fraction Collection: Fractions corresponding to the separated peaks of the cis and trans isomers are collected for further analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection start Crude Extract dissolve Dissolve in Methanol start->dissolve filter Filter (0.2-µm) dissolve->filter inject Inject into HPLC filter->inject column C18 Column inject->column gradient Gradient Elution (Water/Methanol) column->gradient detect UV Detection (220/254 nm) gradient->detect collect_cis Collect cis-Isomer detect->collect_cis collect_trans Collect trans-Isomer detect->collect_trans

Workflow for the separation of p-coumaroyltormentic acid isomers.

Characterization of Isomers

The structural elucidation of the separated isomers is performed using spectroscopic techniques.

Protocol: NMR Spectroscopy [4][5]

  • Sample Preparation: A purified sample of each isomer is dissolved in a deuterated solvent (e.g., CD₃OD).

  • ¹H NMR: The ¹H NMR spectrum is acquired. The key distinguishing features are the coupling constants (J values) of the olefinic protons of the p-coumaroyl moiety. The trans isomer typically exhibits a larger coupling constant (around 15.9 Hz) compared to the cis isomer (around 12.8 Hz).[2]

  • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

  • 2D NMR: Techniques such as HMQC and HMBC are used to confirm the assignments of protons and carbons and to establish long-range correlations.

Protocol: Mass Spectrometry [4][5]

  • Sample Infusion: The purified isomer is introduced into an electrospray ionization (ESI) mass spectrometer.

  • Ionization: ESI is used to generate molecular ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is determined. Both cis- and trans-p-coumaroyltormentic acid will have the same molecular weight (e.g., 634 g/mol ).[4] The quasimolecular ion peaks can be observed in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.[5]

Biological Activity Assays

Protocol: Mammosphere Formation Assay [5][7]

  • Cell Culture: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in mammosphere-forming medium.

  • Treatment: The cells are treated with various concentrations of the purified cis or trans isomers of p-coumaroyltormentic acid.

  • Incubation: The cells are incubated for a period sufficient for mammosphere formation (e.g., 7-10 days).

  • Quantification: The number and size of the mammospheres are quantified using a microscope.

Protocol: ALDEFLUOR Assay [5]

  • Cell Treatment: Breast cancer cells are treated with the test isomers for a specified duration (e.g., 24 hours).

  • ALDEFLUOR Assay: The ALDEFLUOR assay kit is used to identify and quantify the population of cells with high aldehyde dehydrogenase (ALDH) activity, a marker for cancer stem cells.

  • Flow Cytometry: The percentage of ALDH-positive cells is determined by flow cytometry. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control.

Quantitative Data on Biological Activity

The geometric isomerism of the p-coumaroyl moiety can lead to significant differences in biological activity. While direct comparative quantitative data for the isomers of p-coumaroyltormentic acid is emerging, studies on analogous compounds and the individual isomers of p-coumaroyltormentic acid provide valuable insights.

Compound/IsomerTarget/AssayIC₅₀ or EffectReference
3-O-cis-p-Coumaroylmaslinic acidProtein Tyrosine Phosphatase 1B (PTP1B)0.46 ± 0.07 µM[8]
3-O-trans-p-Coumaroylmaslinic acidProtein Tyrosine Phosphatase 1B (PTP1B)1.08 ± 0.32 µM[8]
3-O-cis-p-Coumaroylmaslinic acidDNA Polymerase Beta7.5 µM (without BSA)[8]
3-O-trans-p-Coumaroylmaslinic acidDNA Polymerase Beta2.0 µM (without BSA)[8]
3-O-trans-p-coumaroyltormentic acidMCF-7 cell proliferation (48h)Inhibits at ≥ 20 µM[5][9]
3-O-trans-p-coumaroyltormentic acidMDA-MB-231 cell proliferation (48h)Inhibits at ≥ 20 µM[5][9]
3-O-cis-p-coumaroyltormentic acidMCF-7 cell proliferation (48h)Inhibits at ≥ 80 µM[9]
This compoundMDA-MB-231 cell proliferation (48h)Inhibits at ≥ 80 µM[9]
3-O-trans-p-coumaroyltormentic acidPrimary mammosphere formationInhibits at 20 µM[5][9]
This compoundPrimary mammosphere formationInhibits at 40 µM[9]

Signaling Pathways

p-Coumaroyltormentic acid has been shown to exert its anticancer effects by modulating specific signaling pathways, particularly in the context of breast cancer stem cells (CSCs). The downregulation of the c-Myc protein is a key mechanism.[5][7]

c-Myc Signaling Pathway in Breast CSCs

c-Myc is a transcription factor that plays a critical role in cell growth, proliferation, and the maintenance of CSCs.[9] 3-O-p-coumaroyltormentic acid has been found to reduce the protein levels of c-Myc, thereby inhibiting the self-renewal and proliferation of breast CSCs.[5][7][9] This leads to a reduction in the population of CSCs, as indicated by a decrease in CD44high/CD24low and ALDH-positive cells, and inhibits mammosphere formation.[5][7]

G cluster_pathway c-Myc Signaling in Breast Cancer Stem Cells pCTA p-Coumaroyltormentic Acid (cis and trans isomers) cMyc c-Myc Protein pCTA->cMyc induces degradation SelfRenewal Self-Renewal Genes (CD44, SOX2, OCT4) cMyc->SelfRenewal promotes expression CSC_Properties CSC Properties (Proliferation, Mammosphere Formation) SelfRenewal->CSC_Properties maintains

Inhibition of the c-Myc pathway by p-coumaroyltormentic acid.

Conclusion

The isomerism of p-coumaroyltormentic acid, specifically the cis and trans configurations of the p-coumaroyl moiety, is a critical determinant of its biological activity. The ability to isolate and characterize these isomers is essential for understanding their distinct pharmacological profiles. The differential activity of these isomers against key cellular targets, such as those involved in cancer stem cell survival, highlights the importance of stereochemistry in drug design and development. Further research into the specific activities and mechanisms of action of each isomer will be crucial for harnessing the full therapeutic potential of p-coumaroyltormentic acid.

References

A Technical Review of 3-O-cis-p-Coumaroyltormentic Acid: A Promising Natural Compound in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) series.[1] Triterpenoids are a vast and structurally diverse class of phytochemicals known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] This specific compound is an ester of tormentic acid and cis-p-coumaric acid.[3] It has been isolated from sources such as Aronia extracts (chokeberry) and callus cultures of Eriobotrya japonica (loquat).[3][4] Recent research has highlighted its potential as a therapeutic agent, particularly in oncology, by targeting cancer stem cells (CSCs), which are implicated in tumor recurrence and drug resistance.[5] This technical guide provides a comprehensive analysis of the existing research on this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used in its evaluation.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. Its molecular structure consists of a rigid pentacyclic core (tormentic acid) with a flexible coumaroyl group attached at the C-3 position, which is crucial for its biological activity.[3]

PropertyValueReference
Molecular Formula C₃₉H₅₄O₇[3]
Molecular Weight 634.84 g/mol [3]
CAS Number 121072-40-0[4] (for the compound isolated from Lysimachia)
Class Ursane-type Pentacyclic Triterpenoid[1]

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound, based on current literature, lies in its anticancer properties, specifically its ability to inhibit the proliferation and self-renewal of breast cancer stem cells.[3][5] Its geometric isomer, 3-O-trans-p-coumaroyltormentic acid, which is often studied alongside, has also shown notable anti-inflammatory and anti-leukemia activities.[3][6]

Anticancer Activity Against Breast Cancer Stem Cells

Cancer stem cells (CSCs) represent a subpopulation of tumor cells that possess self-renewal capabilities and are resistant to conventional therapies, driving metastasis and relapse.[5] this compound has been shown to effectively target this cell population.

  • Inhibition of Cell Proliferation: The compound inhibits the proliferation of MCF-7 and MDA-MB-231 human breast cancer cell lines.[3]

  • Inhibition of Mammosphere Formation: A key characteristic of CSCs is their ability to form spherical colonies known as mammospheres in non-adherent culture conditions. This compound significantly inhibits the formation of these primary mammospheres, indicating a direct effect on the self-renewal capacity of CSCs.[3]

  • Reduction of CSC Markers: Treatment with its trans-isomer has been shown to reduce the CD44high/CD24low subpopulation and the proportion of aldehyde dehydrogenase (ALDH)-positive cells, both of which are established markers for breast CSCs.[3][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of the effective concentrations of this compound and its trans-isomer.

Table 1: In Vitro Anticancer Activity of this compound

Activity Cell Line(s) Effective Concentration Duration Reference
Inhibition of Cell Proliferation MCF-7, MDA-MB-231 ≥ 80 µM 48 hours [3]

| Inhibition of Mammosphere Formation | MCF-7, MDA-MB-231 | 40 µM | 7 days |[3] |

Table 2: In Vitro Anticancer Activity of 3-O-trans-p-Coumaroyltormentic Acid (for comparison)

Activity Cell Line(s) Effective Concentration Duration Reference
Inhibition of Cell Proliferation MCF-7 ≥ 40 µM 48 hours [3]
Inhibition of Cell Proliferation MDA-MB-231 ≥ 80 µM 48 hours [3]

| Inhibition of Mammosphere Formation | MCF-7, MDA-MB-231 | 10 - 20 µM | 7 days |[3] |

Mechanism of Action

The anticancer effects of this compound and its isomer are primarily attributed to the downregulation of key oncogenic signaling pathways.

Downregulation of c-Myc Protein

The proto-oncogene c-Myc is a critical transcription factor for CSC survival and self-renewal.[3] 3-O-p-Coumaroyltormentic acid (specifically the trans-isomer was tested) reduces the protein levels of c-Myc.[3][5] Further investigation revealed that this reduction is not due to transcriptional repression but rather to the induction of c-Myc protein degradation through a ubiquitin-independent proteasomal pathway.[3] By depleting c-Myc, the compound effectively disrupts the cellular machinery required for CSC maintenance and proliferation.[3]

Inhibition of Self-Renewal Genes

Consistent with its effect on c-Myc, the trans-isomer also decreases the expression of critical self-renewal genes such as SOX2, CD44, and OCT4 in breast CSCs.[3][5]

Other Mechanisms (Attributed to the trans-isomer)
  • Topoisomerase I Inhibition: The trans-isomer has been found to induce caspase-dependent apoptotic cell death in human leukemia (HL60) cell lines, a mechanism at least partially attributed to the inhibition of Topoisomerase I.[3]

  • NF-κB Signaling Inhibition: In studies on inflammation, 3-O-trans-p-coumaroyl esterification was shown to significantly enhance the anti-inflammatory effects of tormentic acid by targeting the NF-κB signaling pathway.[6][7] This involves reducing the production of pro-inflammatory cytokines like TNFα and IL-8.[6]

Visualizing Workflows and Pathways

To clarify the experimental and biological processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for Isolation and Activity Screening cluster_extraction Extraction & Isolation cluster_identification Structure Elucidation cluster_bioassay Biological Assays Aronia Aronia Powder Fractionation Activity-Guided Fractionation Aronia->Fractionation Chromatography Repeated Chromatography (Silica, Prep-TLC, HPLC) Fractionation->Chromatography Pure_Compound Isolated Pure Compound Chromatography->Pure_Compound Analysis Spectroscopic Analysis (NMR, ESI-MS) Pure_Compound->Analysis Structure Identified as This compound Analysis->Structure Bioassay In Vitro Bioassays Structure->Bioassay Proliferation Cell Proliferation Assay (MTS) Bioassay->Proliferation Mammosphere Mammosphere Formation Assay Bioassay->Mammosphere Mechanism Mechanism of Action Studies (Western Blot, RT-PCR) Bioassay->Mechanism cMyc_Pathway Mechanism of Breast CSC Inhibition Compound 3-O-p-Coumaroyltormentic Acid Proteasome Proteasome (Ubiquitin-Independent) Compound->Proteasome promotes Downregulation Gene Downregulation Compound->Downregulation Degradation c-Myc Degradation Proteasome->Degradation cMyc_protein c-Myc Protein cMyc_protein->Degradation CSC_Inhibition Inhibition of CSC Proliferation & Self-Renewal Degradation->CSC_Inhibition SelfRenewal CSC Self-Renewal Genes (SOX2, OCT4) SelfRenewal->Downregulation Downregulation->CSC_Inhibition NFkB_Pathway Anti-inflammatory Mechanism (trans-isomer) cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNFα, IL-8, etc.) Transcription->Cytokines Compound 3-O-trans-p-Coumaroyltormentic Acid Compound->IKK inhibits

References

Methodological & Application

Application Notes and Protocols: Isolation of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the isolation of 3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. The protocols outlined below are based on established methodologies for the extraction and purification of similar natural products.

Introduction

This compound is a natural product found in various plant species, including Aronia and Eriobotrya japonica.[1][2] It belongs to the class of triterpenoid saponins, which are known for their diverse biological activities.[3] Research has shown that the geometric isomer, 3-O-trans-p-Coumaroyltormentic acid, exhibits significant activity in inhibiting breast cancer stem cell formation by downregulating the c-Myc protein.[1][4] This suggests that this compound may also possess valuable pharmacological properties, making its efficient isolation crucial for further investigation and drug development.

This guide details the necessary steps for the extraction, fractionation, and purification of this compound from a plant source.

Data Presentation

The following table summarizes the expected fractions and the progression of purity throughout the isolation process. Actual yields and purity will vary depending on the starting plant material and experimental conditions.

Isolation StepFractionExpected Compound(s)Estimated Yield (from 1 kg dried plant material)Estimated PurityAnalytical Method
Extraction Crude Methanolic ExtractMixture of primary and secondary metabolites100 - 150 g< 1%TLC, HPLC-UV
Liquid-Liquid Partitioning Ethyl Acetate (B1210297) FractionEnriched with triterpenoids and other medium-polarity compounds15 - 25 g1 - 5%TLC, HPLC-UV
Silica (B1680970) Gel Column Chromatography Pooled Fractions of InterestSemi-purified this compound500 - 1500 mg40 - 60%TLC, HPLC-UV
Preparative HPLC Purified Fraction>95% pure this compound50 - 200 mg> 95%HPLC-UV, LC-MS, NMR

Experimental Protocols

  • Collection and Authentication: Collect fresh plant material (e.g., leaves or fruits of Aronia species). Ensure proper botanical identification and deposit a voucher specimen in a recognized herbarium.

  • Drying: Clean the plant material of any foreign matter and dry in a well-ventilated, shaded area at room temperature for 7-10 days, or use a plant dryer at 40-50°C until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powder in airtight containers away from light and moisture.

  • Maceration: Soak 1 kg of the dried plant powder in 10 L of methanol (B129727) in a large container.[1]

  • Agitation: Stir the mixture occasionally for 72 hours at room temperature to ensure thorough extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Repeated Extraction: Repeat the maceration process twice more with fresh methanol to maximize the yield.

  • Concentration: Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Suspension: Suspend the crude methanolic extract in 500 mL of methanol and then add 500 mL of distilled water.[1]

  • Partitioning: Perform sequential liquid-liquid partitioning by transferring the methanol-water mixture to a separatory funnel and extracting three times with an equal volume of ethyl acetate.[1]

  • Collection: Collect the ethyl acetate fractions, which will contain the compounds of interest.

  • Concentration: Concentrate the pooled ethyl acetate fractions under reduced pressure to yield the ethyl acetate-soluble fraction.

3.4.1. Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column (e.g., 25 x 350 mm) with silica gel (70-230 mesh) in a suitable non-polar solvent like chloroform (B151607).[1]

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a chloroform-methanol gradient, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., from 1% to 20%).[1]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Pooling: Combine the fractions that show a strong spot corresponding to the Rf value of this compound.

  • Concentration: Concentrate the pooled fractions under reduced pressure.

3.4.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water, with 0.1% formic acid added to both solvents to improve peak shape.[5][6]

  • Sample Preparation: Dissolve the semi-purified sample from the silica gel column in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the sample onto the column and run a suitable gradient program to separate the components. For example, a linear gradient from 40% to 80% acetonitrile over 40 minutes.

  • Detection and Fraction Collection: Monitor the elution profile with a UV detector at a wavelength of approximately 310 nm, which is characteristic of the p-coumaroyl moiety.[7] Collect the peak corresponding to this compound.

  • Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure or by lyophilization to obtain the purified compound.

Confirm the identity and purity of the isolated this compound using the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizations

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Methanol Extraction (Maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction (Discard) Partitioning->Aqueous_Fraction Concentration2 Concentration EtOAc_Fraction->Concentration2 Silica_Column Silica Gel Column Chromatography Concentration2->Silica_Column Semi_Purified Semi-Purified Fractions Silica_Column->Semi_Purified Prep_HPLC Preparative HPLC (C18 Column) Semi_Purified->Prep_HPLC Pure_Compound Purified this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) & Purity Check (HPLC) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

The trans-isomer of 3-O-p-Coumaroyltormentic acid has been shown to inhibit breast cancer stem cells by promoting the degradation of c-Myc. It is plausible that the cis-isomer interacts with a similar pathway.

Signaling_Pathway cluster_cell Cancer Stem Cell Compound This compound Degradation c-Myc Degradation Compound->Degradation Induces cMyc_Protein c-Myc Protein Self_Renewal CSC Self-Renewal Genes (e.g., Nanog, Oct4, Sox2) cMyc_Protein->Self_Renewal Activates Transcription Degradation->cMyc_Protein Reduces Levels CSC_Properties Cancer Stem Cell Properties Self_Renewal->CSC_Properties Promotes Inhibition Activation

Caption: Postulated mechanism of action for this compound.

References

Application Note: HPLC Purification of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-cis-p-Coumaroyltormentic acid is a triterpenoid (B12794562) derivative that has garnered interest in the scientific community. As a structural analog of 3-O-trans-p-coumaroyltormentic acid, which has been isolated from Aronia melanocarpa (black chokeberry) extracts, it is of interest for further research.[1][2] The isolation and purification of this compound in high purity are essential for accurate biological and pharmacological evaluation. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound.

Chemical Structure

The molecular structure of this compound is characterized by a tormentic acid core esterified with a cis-p-coumaric acid moiety.[1] Its molecular weight is identical to its trans isomer.[1] The cis configuration is identified by the coupling constant of the olefinic protons in its 1H NMR spectrum.[1]

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC), a powerful technique for the separation of moderately polar to nonpolar compounds. The stationary phase is a nonpolar C18-functionalized silica (B1680970) gel, and the mobile phase is a polar mixture of water and an organic solvent (methanol). Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is employed to ensure optimal resolution and timely elution of the target compound.

Experimental Protocols

Sample Preparation

For optimal results, it is recommended to start with a partially purified plant extract or a reaction mixture.

  • Extraction: A general procedure for obtaining a crude extract from plant material, such as Aronia berries, involves extraction with an organic solvent like methanol (B129727).[3]

  • Pre-purification (Optional but Recommended): The crude extract can be subjected to preliminary fractionation using techniques like silica gel column chromatography to enrich the fraction containing triterpenoid derivatives.[1]

  • Final Sample Preparation:

    • Dissolve the enriched fraction in the initial mobile phase composition (e.g., 20% methanol in water).

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1]

HPLC Instrumentation and Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the preparative HPLC purification of this compound.[1]

ParameterValue
HPLC System Preparative HPLC system with gradient capability, autosampler, column oven, and UV detector
Column Shim-pack GIS-PREP-ODS (C18), 10 x 250 mm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Methanol (HPLC Grade)
Gradient Program 20% B to 60% B over 20 minutes, then to 100% B at 40 minutes
Flow Rate 3 mL/min
Injection Volume 500 µL
Column Temperature Ambient
Detection UV at 220 nm and 254 nm
Purification and Fraction Collection
  • Equilibrate the column with the initial mobile phase conditions (20% Methanol) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Initiate the gradient elution program.

  • Monitor the chromatogram in real-time. The purified sample of this compound has been reported to elute at a retention time of approximately 45 minutes under these conditions.[1]

  • Collect the fraction corresponding to the peak of interest.

Post-Purification Processing
  • Analyze the purity of the collected fraction using analytical HPLC.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Confirm the identity and structure of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data Presentation

The following table presents a summary of the key chromatographic parameters for the purification of this compound based on the described method.[1]

CompoundRetention Time (min)Detection Wavelengths (nm)
This compound~45220, 254

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Extract pre_purify Optional: Silica Gel Chromatography start->pre_purify enrichment dissolve Dissolve in Initial Mobile Phase pre_purify->dissolve filter Filter (0.2 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (220/254 nm) separate->detect collect Fraction Collection detect->collect purity Purity Analysis (Analytical HPLC) collect->purity evaporate Solvent Evaporation purity->evaporate lyophilize Lyophilization evaporate->lyophilize characterize Structural Characterization (MS, NMR) lyophilize->characterize end end characterize->end Pure Compound

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of HPLC Parameters

HPLC_Parameters Purification HPLC Purification Column Stationary Phase (C18) Purification->Column Separation Medium MobilePhase Mobile Phase (Water/Methanol) Purification->MobilePhase Eluent Gradient Gradient Elution Purification->Gradient Elution Strength Detection Detection (UV 220/254 nm) Purification->Detection Analyte Monitoring

Caption: Key parameters influencing HPLC purification.

References

Application Notes and Protocols for the Semi-synthesis of 3-O-cis-p-Coumaroyltormentic Acid from Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. Esterification of the C-3 hydroxyl group of tormentic acid with phenolic acids, such as p-coumaric acid, has been shown to modulate and often enhance its therapeutic potential.[1][2][3] 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring isomer, has been identified and characterized, exhibiting notable biological effects.[4][5][6]

These application notes provide a detailed protocol for the semi-synthesis of this compound starting from tormentic acid. The described methodology involves a multi-step process including the protection of the carboxylic acid functionality, esterification with trans-p-coumaric acid, photochemical isomerization to the cis-isomer, and final deprotection to yield the target compound. This protocol is designed to be a valuable resource for researchers aiming to synthesize this and related compounds for further investigation.

Overall Synthetic Strategy

The semi-synthesis of this compound from tormentic acid is a multi-step process that requires careful protection and deprotection of functional groups to ensure regioselective esterification at the C-3 hydroxyl position. The general workflow is outlined below:

  • Protection of the C-28 Carboxylic Acid: The carboxylic acid group of tormentic acid is first protected as a benzyl (B1604629) ester to prevent its interference in subsequent reactions.

  • Esterification with trans-p-Coumaric Acid: The C-3 hydroxyl group of the protected tormentic acid is then esterified with trans-p-coumaric acid. A Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) is a suitable method for this transformation due to its mild reaction conditions.[7][8][9][10][11]

  • Photochemical Isomerization: The trans-configuration of the p-coumaroyl moiety is converted to the desired cis-configuration via ultraviolet (UV) irradiation.[12]

  • Deprotection: Finally, the benzyl protecting group at the C-28 position is removed by hydrogenolysis to yield the target molecule, this compound.

Data Presentation

CompoundStepStarting MaterialProductMolecular Weight ( g/mol )Expected Yield (%)Analytical Data
1 -Tormentic Acid-488.70--
2 ProtectionTormentic AcidTormentic acid benzyl ester578.8385-95¹H NMR, ¹³C NMR, MS
3 EsterificationTormentic acid benzyl ester3-O-trans-p-Coumaroyltormentic acid benzyl ester725.0060-75¹H NMR, ¹³C NMR, MS, IR
4 Isomerization3-O-trans-p-Coumaroyltormentic acid benzyl esterThis compound benzyl ester725.0040-60 (of a cis/trans mixture)¹H NMR, ¹³C NMR, MS
5 DeprotectionThis compound benzyl esterThis compound634.8880-90¹H NMR, ¹³C NMR, HRMS

Note: Expected yields are based on similar syntheses reported in the literature for triterpenoid modifications. Actual yields may vary depending on experimental conditions and scale. The spectroscopic data for the final product should be compared with literature values for the naturally isolated compound.[4][5][6]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed by column chromatography on silica gel.

Step 1: Synthesis of Tormentic Acid Benzyl Ester (Compound 2)
  • To a solution of tormentic acid (1 ) (1.0 g, 2.05 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add anhydrous potassium carbonate (0.85 g, 6.15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (0.49 mL, 4.10 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tormentic acid benzyl ester (2 ) as a white solid.

Step 2: Synthesis of 3-O-trans-p-Coumaroyltormentic Acid Benzyl Ester (Compound 3)
  • Dissolve tormentic acid benzyl ester (2 ) (1.0 g, 1.73 mmol), trans-p-coumaric acid (0.43 g, 2.60 mmol), and 4-dimethylaminopyridine (DMAP) (0.11 g, 0.87 mmol) in anhydrous dichloromethane (B109758) (DCM) (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.54 g, 2.60 mmol) in anhydrous DCM (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Wash the filtrate with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-O-trans-p-coumaroyltormentic acid benzyl ester (3 ).

Step 3: Photochemical Isomerization to this compound Benzyl Ester (Compound 4)
  • Dissolve 3-O-trans-p-coumaroyltormentic acid benzyl ester (3 ) (0.5 g) in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) (200 mL) in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp (or a UV lamp with a principal output around 300-360 nm) at room temperature.

  • Monitor the reaction progress by HPLC or ¹H NMR to determine the ratio of cis to trans isomers. The characteristic coupling constant for the vinylic protons of the cis-isomer is approximately 12-13 Hz, while for the trans-isomer it is around 16 Hz.[12]

  • Once a satisfactory photostationary state is reached (typically after several hours), concentrate the solution under reduced pressure.

  • Separate the cis-isomer from the trans-isomer by preparative HPLC or careful column chromatography (silica gel, with a low polarity eluent system) to obtain this compound benzyl ester (4 ).

Step 4: Deprotection to this compound (Compound 5)
  • Dissolve this compound benzyl ester (4 ) (0.2 g) in a mixture of ethyl acetate and methanol (1:1, 20 mL).

  • Add 10% Palladium on carbon (Pd/C) (20 mg, 10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, DCM:methanol gradient) to afford the final product, this compound (5 ), as a white or off-white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) and compare the data with the literature values for the natural product.[4][5][6]

Mandatory Visualization

G cluster_0 Preparation and Protection cluster_1 Esterification and Isomerization cluster_2 Deprotection and Final Product Tormentic Acid Tormentic Acid Protection of C-28 COOH Protection of C-28 COOH Tormentic Acid->Protection of C-28 COOH Benzyl Bromide, K2CO3, DMF Tormentic Acid Benzyl Ester Tormentic Acid Benzyl Ester Protection of C-28 COOH->Tormentic Acid Benzyl Ester Esterification with trans-p-Coumaric Acid Esterification with trans-p-Coumaric Acid Tormentic Acid Benzyl Ester->Esterification with trans-p-Coumaric Acid trans-p-Coumaric Acid, DCC, DMAP, DCM 3-O-trans-p-Coumaroyltormentic Acid Benzyl Ester 3-O-trans-p-Coumaroyltormentic Acid Benzyl Ester Esterification with trans-p-Coumaric Acid->3-O-trans-p-Coumaroyltormentic Acid Benzyl Ester Photochemical Isomerization Photochemical Isomerization 3-O-trans-p-Coumaroyltormentic Acid Benzyl Ester->Photochemical Isomerization UV light (hv) This compound Benzyl Ester This compound Benzyl Ester Photochemical Isomerization->this compound Benzyl Ester Deprotection of C-28 Benzyl Ester Deprotection of C-28 Benzyl Ester This compound Benzyl Ester->Deprotection of C-28 Benzyl Ester H2, Pd/C This compound This compound Deprotection of C-28 Benzyl Ester->this compound Purification Purification This compound->Purification Column Chromatography Final Product Characterization Final Product Characterization Purification->Final Product Characterization NMR, MS

Caption: Experimental workflow for the semi-synthesis.

G TA Tormentic Acid (1) TA->p1 BnBr, K2CO3 DMF TA_Bn Tormentic Acid Benzyl Ester (2) TA_Bn->p2 trans-p-Coumaric Acid DCC, DMAP, DCM trans_ester_Bn 3-O-trans-p-Coumaroyltormentic Acid Benzyl Ester (3) trans_ester_Bn->p3 UV light (hv) cis_ester_Bn This compound Benzyl Ester (4) cis_ester_Bn->p4 H2, Pd/C cis_ester This compound (5) p1->TA_Bn p2->trans_ester_Bn p3->cis_ester_Bn p4->cis_ester

Caption: Chemical reaction pathway for the semi-synthesis.

References

Application Notes and Protocols for the NMR Analysis of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a natural product of significant interest within the scientific community, particularly in the field of oncology. This triterpenoid (B12794562) ester, identified in plant extracts such as those from Aronia melanocarpa (black chokeberry), has demonstrated potential as a therapeutic agent.[1] Notably, it has been shown to inhibit the formation of breast cancer stem cells, a subpopulation of tumor cells responsible for cancer recurrence and metastasis.[1] The mechanism of action is linked to the downregulation of the c-Myc oncoprotein, a key regulator of cell proliferation and survival.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like this compound. The distinct stereochemistry of the cis-p-coumaroyl moiety significantly influences its NMR spectrum, allowing for its differentiation from the more common trans isomer. These application notes provide a detailed guide to the NMR analysis of this compound, including comprehensive data tables, experimental protocols, and a visualization of its targeted biological pathway.

Chemical Structure

IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3-oxo-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid 3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl] ester

Molecular Formula: C₃₉H₅₄O₇

Molecular Weight: 634.84 g/mol

NMR Data Presentation

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound. The data for the tormentic acid backbone is based on known values for tormentic acid derivatives, while the data for the cis-p-coumaroyl moiety is based on reported values for this specific compound.[1][2] Spectra are typically recorded in deuterated methanol (B129727) (CD₃OD) at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.[1]

Table 1: ¹H NMR Data of this compound (in CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
Tormentic Acid Moiety
2~3.90m
3~4.70d10.3
12~5.30br s
23~1.08s
24~1.01s
25~0.82s
26~1.37s
27~0.95s
29~0.90d
30~0.85s
cis-p-Coumaroyl Moiety
2', 6'~7.35d8.7
3', 5'~6.71d8.7
7'6.86d12.9
8'5.86d12.9

Note: Chemical shifts for the tormentic acid moiety are approximated from data for 3β-p-hydroxybenzoyloxytormentic acid.[2] The key distinguishing signals for the cis-p-coumaroyl moiety are the olefinic protons H-7' and H-8'.[1]

Table 2: ¹³C NMR Data of this compound (in CD₃OD)

Positionδ (ppm)
Tormentic Acid Moiety
1~40.0
2~70.0
3~82.0
4~43.0
5~55.0
6~18.0
7~33.0
8~40.0
9~48.0
10~38.0
11~24.0
12~129.3
13~140.4
14~42.0
15~28.0
16~26.0
17~48.0
18~54.0
19~72.0
20~42.0
21~27.0
22~37.0
23~28.0
24~16.0
25~17.0
26~21.0
27~24.0
28~180.0
29~24.0
30~17.0
cis-p-Coumaroyl Moiety
1'~125.8
2', 6'~129.7
3', 5'~114.4
4'~158.5
7'~142.7
8'~115.9
9'~168.9

Note: Chemical shifts for the tormentic acid moiety are approximated from data for tormentic acid derivatives.[2] The chemical shifts for the cis-p-coumaroyl moiety are based on data for cis-p-hydroxycinnamic acid.[3]

Experimental Protocols

Sample Preparation for NMR Analysis

A detailed and careful sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity, ideally >95%, as impurities can complicate spectral interpretation.

  • Mass of Sample:

    • For ¹H NMR: Weigh approximately 1-5 mg of the compound.

    • For ¹³C NMR and 2D NMR: A higher concentration is required, typically 10-20 mg.

  • Solvent:

    • Select a high-purity deuterated solvent. Deuterated methanol (CD₃OD) is a common choice for this compound.[1]

    • Use approximately 0.6-0.7 mL of the solvent.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent to the vial.

    • Gently vortex or sonicate the mixture until the sample is completely dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for acquiring high-resolution NMR spectra of this compound on a 600 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 600 MHz

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Pulse Program: Standard 90° pulse (e.g., zg30)

    • Spectral Width (SW): 12-15 ppm

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 16-64 (depending on sample concentration)

    • Referencing: The residual solvent peak of CD₃OD (δ ~3.31 ppm) can be used as an internal reference.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 150 MHz

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30)

    • Spectral Width (SW): 200-220 ppm

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio)

    • Referencing: The solvent peak of CD₃OD (δ ~49.0 ppm) can be used as an internal reference.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.

    • Standard pulse programs available on the spectrometer software should be utilized. Optimization of parameters such as the number of increments in the F1 dimension and the number of scans per increment will depend on the sample concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound (1-20 mg) B Dissolve in CD3OD (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Fourier Transform & Phasing E->F G Peak Picking & Integration F->G H Structural Elucidation G->H

Workflow for NMR analysis.
Signaling Pathway of c-Myc Degradation

This compound has been shown to downregulate c-Myc protein levels. The primary mechanism for c-Myc turnover in cells is through the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process, highlighting the roles of the E3 ubiquitin ligases SCFFbw7 and Skp2.

G cluster_0 c-Myc Regulation cluster_1 E3 Ubiquitin Ligases cMyc c-Myc Protein p_cMyc Phosphorylated c-Myc (on Thr58 & Ser62) cMyc->p_cMyc GSK3, ERK Ub_cMyc Ubiquitinated c-Myc cMyc->Ub_cMyc Skp2 p_cMyc->Ub_cMyc SCF(Fbw7) Degradation Proteasomal Degradation Ub_cMyc->Degradation Proteasome SCF_Fbw7 SCF(Fbw7) Skp2 Skp2

c-Myc Ubiquitin-Proteasome Degradation Pathway.

This simplified diagram shows that c-Myc is phosphorylated, which allows for its recognition by the SCFFbw7 E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4] Skp2 is another E3 ligase that can also mediate c-Myc ubiquitination.[4][5] The activity of this compound is proposed to enhance this degradation process, thereby reducing the levels of the oncoprotein c-Myc in cancer cells.

References

Application Notes and Protocols for the Mass Spectrometry of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) ester with potential therapeutic applications. As a derivative of tormentic acid, a pentacyclic triterpene, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such compounds. These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols and an analysis of its fragmentation patterns. While specific quantitative data for the cis isomer is not widely available in published literature, this document establishes a framework for its analysis based on data from its trans isomer and related compounds.

Molecular and Mass Spectrometry Data

The fundamental characteristics of this compound are essential for its mass spectrometric analysis. The molecular weight is identical to its trans isomer.[1] Electrospray ionization (ESI) is a suitable technique for the analysis of this class of compounds, typically yielding protonated or deprotonated molecules.[1][2]

ParameterValueSource
Molecular FormulaC₃₉H₅₄O₇-
Molecular Weight634.8 g/mol [2]
ESI-MS Positive Mode Ion[M+H]⁺ at m/z 635.2[2]
ESI-MS Negative Mode Ion[M-H]⁻ at m/z 633.2[2]

Experimental Protocols

The following protocols are designed for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

A generic protocol for the extraction of triterpenoid esters from a plant matrix is provided below.

  • Extraction : Macerate the dried and powdered plant material with a suitable organic solvent such as methanol (B129727) or ethanol.

  • Partitioning : Concentrate the extract and partition it between n-hexane and a hydroalcoholic solution to remove nonpolar constituents.

  • Solid-Phase Extraction (SPE) : Further purify the hydroalcoholic fraction using a C18 SPE cartridge to enrich the triterpenoid ester fraction. Elute with a stepwise gradient of methanol in water.

  • Final Preparation : Evaporate the enriched fraction to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the analysis of this compound.

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI, positive and negative.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Gas Temperature : 350 °C.

    • Desolvation Gas Flow : 800 L/hr.

    • Collision Gas : Argon.

    • Scan Mode : Full scan (m/z 100-1000) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) provides structural information. The fragmentation of its isomer, 3-O-trans-p-Coumaroyltormentic acid, has been described and serves as a reference. The primary fragmentation involves the cleavage of the ester bond, leading to the loss of the p-coumaroyl moiety.

A proposed fragmentation pathway for the [M-H]⁻ ion of this compound is as follows:

  • The precursor ion at m/z 633.2 undergoes cleavage of the ester linkage, resulting in the neutral loss of p-coumaric acid (164 Da) and the formation of the deprotonated tormentic acid aglycone at m/z 469.2.

  • Alternatively, the charge can be retained on the p-coumaroyl moiety, yielding a fragment ion at m/z 163.1, corresponding to [p-coumaric acid - H]⁻.

  • The tormentic acid fragment may undergo further fragmentation, such as the loss of a carboxyl group (CO₂) to yield a fragment at m/z 425.2.

The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway parent [M-H]⁻ m/z 633.2 fragment1 [Tormentic acid - H]⁻ m/z 469.2 parent->fragment1 - p-Coumaric acid (164 Da) fragment2 [p-Coumaric acid - H]⁻ m/z 163.1 parent->fragment2 Cleavage at ester bond fragment3 [Tormentic acid - H - CO₂]⁻ m/z 425.2 fragment1->fragment3 - CO₂ (44 Da)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in MRM mode is recommended for its high sensitivity and selectivity. The development of an MRM method requires the selection of precursor-to-product ion transitions. Based on the proposed fragmentation, the following transitions could be monitored for this compound in negative ion mode:

Precursor Ion (m/z)Product Ion (m/z)Description
633.2469.2Loss of p-coumaric acid
633.2163.1Formation of p-coumarate

An internal standard, such as a structurally similar and isotopically labeled compound, should be used for accurate quantification. A calibration curve should be constructed using a series of standard solutions of this compound of known concentrations.

Experimental Workflow

The following diagram outlines the logical workflow for the analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction partitioning Partitioning extraction->partitioning spe SPE Cleanup partitioning->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection lc_separation->ms_detection qualitative Qualitative Analysis (Fragmentation) ms_detection->qualitative quantitative Quantitative Analysis (MRM) ms_detection->quantitative

Caption: Workflow for this compound analysis.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the mass spectrometric analysis of this compound. While further studies are needed to establish a comprehensive set of quantitative data and to fully characterize the fragmentation of the cis isomer, the information provided herein will be a valuable resource for researchers in the field. The use of high-resolution mass spectrometry and tandem MS techniques is crucial for the unambiguous identification and accurate quantification of this and related natural products.

References

Application Note: Quantification of 3-O-cis-p-Coumaroyltormentic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, notably in Aronia melanocarpa (black chokeberry).[1][2] Pentacyclic triterpenes are a class of compounds known for their diverse pharmacological activities.[3] The esterification of tormentic acid with cis-p-coumaric acid at the 3-O-position gives rise to this specific derivative, which has garnered interest for its potential therapeutic properties, including anticancer activities. Specifically, it has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres, suggesting its potential in targeting cancer stem cells.[4] This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

While comprehensive data on the natural abundance of this compound in a wide range of plant extracts is limited, its biological activity has been quantified. The following table summarizes the inhibitory concentrations of this compound against two human breast cancer cell lines. This data is crucial for understanding its potency and for designing further pharmacological studies.

Cell LineAssayParameterConcentration (µM)Reference
MCF-7Cell Proliferation (MTS Assay, 48h)≥80[4]
MDA-MB-231Cell Proliferation (MTS Assay, 48h)≥80[4]
MCF-7Primary Mammosphere Formation40[4]
MDA-MB-231Primary Mammosphere Formation40[4]

Experimental Protocols

This section details the methodologies for the extraction, separation, and quantification of this compound from plant materials.

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of triterpenoids from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., Aronia melanocarpa berries)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Quantification

This protocol provides a robust method for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M-H]⁻ (exact mass to be determined from a standard)

  • Product Ions (m/z): Specific fragment ions for quantification and qualification (to be determined from a standard)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: To be optimized for the specific instrument.

Calibration and Quantification:

  • Prepare a stock solution of purified this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the plant extracts.

  • Analyze the calibration standards and the plant extract samples using the described HPLC-MS/MS method.

  • Construct a calibration curve by plotting the peak area of the quantification transition against the concentration of the standards.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

experimental_workflow plant_material Plant Material (e.g., Aronia berries) extraction Extraction (80% Methanol, Sonication) plant_material->extraction filtration Filtration (0.22 µm Syringe Filter) extraction->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for quantification.

Protocol Logic

The logical relationship between the key steps of the analytical protocol is depicted below, highlighting the sequential and dependent nature of the process.

protocol_logic start Start sample_prep Sample Preparation start->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition quantification Quantification data_acquisition->quantification end End quantification->end

Caption: Logical flow of the analytical protocol.

Signaling Pathway

3-O-p-Coumaroyltormentic acid has been shown to reduce the protein levels of c-Myc, a key transcription factor involved in cell proliferation, growth, and apoptosis.[4] The diagram below illustrates a simplified representation of the c-Myc signaling pathway, which is a potential target of this compound.

c_myc_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk c_myc c-Myc erk->c_myc Activation target_genes Target Genes (Cell Cycle Progression, etc.) c_myc->target_genes Transcription compound This compound compound->c_myc Inhibition

Caption: Simplified c-Myc signaling pathway.

References

Application Notes: Cell-based Assays for Evaluating the Anti-Cancer Activity of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a natural triterpenoid (B12794562) that has demonstrated promising anti-cancer properties, particularly against breast cancer stem cells. This document provides detailed application notes and protocols for cell-based assays to characterize the biological activity of this compound. The included methodologies are designed to assess its effects on cell proliferation, cancer stem cell properties, and the induction of apoptosis.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound in breast cancer cell lines.

Cell LineAssayParameterEffective ConcentrationReference
MCF-7Cell Proliferation (MTS)Inhibition≥80 μM (48h)[1]
MDA-MB-231Cell Proliferation (MTS)Inhibition≥80 μM (48h)[1]
MCF-7Mammosphere FormationInhibition40 μM (7 days)[1]
MDA-MB-231Mammosphere FormationInhibition40 μM (7 days)[1]
MDA-MB-231Cell MigrationInhibitionNot specified[1]
MDA-MB-231Colony FormationInhibitionNot specified[1]

Mechanism of Action: Downregulation of c-Myc

Research indicates that this compound exerts its anti-cancer effects, at least in part, by reducing the protein levels of c-Myc, a key survival factor for cancer stem cells. The compound has been shown to induce the proteasomal degradation of c-Myc.[1]

Signaling Pathway Diagram

G Compound This compound Proteasome Proteasome Compound->Proteasome Induces cMyc_protein c-Myc Protein Proteasome->cMyc_protein Degradation Degradation Proliferation Cell Proliferation cMyc_protein->Proliferation CSC_Survival Cancer Stem Cell Survival cMyc_protein->CSC_Survival

Caption: Proposed mechanism of this compound via c-Myc degradation.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow: MTS Assay

G Start Start Seed Seed cells in 96-well plate (5-10k cells/well) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTS Add MTS reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Measure absorbance at 490nm Incubate3->Read Analyze Analyze data Read->Analyze End End Analyze->End

Caption: Workflow for the MTS cell proliferation assay.

Mammosphere Formation Assay

This assay assesses the effect of the compound on the self-renewal capacity of cancer stem cells.

Materials:

  • Breast cancer cell lines

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

  • Ultra-low attachment 6-well plates

  • This compound

Procedure:

  • Cell Suspension: Prepare a single-cell suspension of the breast cancer cells.

  • Seeding: Seed 20,000 cells per well in an ultra-low attachment 6-well plate with 2 mL of mammosphere culture medium containing the desired concentration of this compound (e.g., 20 and 40 µM) or DMSO as a control.

  • Incubation: Incubate for 7 days at 37°C in a 5% CO₂ incubator.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well under a microscope.

  • Data Analysis: Compare the number and size of mammospheres in the treated groups to the control group.

Clonogenic Assay

This assay evaluates the ability of a single cell to grow into a colony, a measure of cell survival.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Culture: Replace the treatment medium with fresh complete medium and culture for 7-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Counting: Count the number of colonies (containing at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Detection Assays

To further elucidate the mechanism of action, it is recommended to investigate the pro-apoptotic activity of this compound.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTS assay.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a luminometer.

  • Data Analysis: Express results as a fold change in caspase activity compared to the vehicle control.

Apoptosis Signaling Pathway

G Compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic ? Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic ? Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential apoptosis induction pathways for investigation.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

References

Application Notes and Protocols: Mammosphere Formation Assay with 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a mammosphere formation assay to evaluate the efficacy of 3-O-cis-p-Coumaroyltormentic acid in targeting breast cancer stem cells (CSCs).

Introduction

Cancer stem cells are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. The mammosphere formation assay is a widely used in vitro method to enrich and quantify mammary stem/progenitor cells, which form spherical colonies in non-adherent culture conditions. This compound has been identified as a compound that inhibits the formation and growth of mammospheres, suggesting its potential as an anti-CSC agent.[1][2] This document outlines the protocols to assess the impact of this compound on breast cancer cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound on breast cancer cells as reported in preclinical studies.

Table 1: Effect of this compound on Mammosphere Formation [1]

Cell LineTreatment ConcentrationEffect on Mammosphere NumberEffect on Mammosphere Size
MCF-740 µM90% reductionReduced
MDA-MB-23140 µM90% reductionReduced

Table 2: Effect of this compound on Cell Proliferation [1]

Cell LineTreatment ConcentrationIncubation TimeEffect on Cell Proliferation
MCF-7≥80 µM48 hoursInhibited
MDA-MB-231≥80 µM48 hoursInhibited

Table 3: Effect of 3-O-p-Coumaroyltormentic Acid on Cancer Stem Cell Markers and Gene Expression [1][2]

Cell LineTreatmentEffect on CD44high/CD24low PopulationEffect on ALDH-expressing PopulationEffect on Self-Renewal Gene Expression (CD44, SOX2, OCT4)
MDA-MB-2313-O-p-Coumaroyltormentic acidReducedReducedReduced

Experimental Protocols

This section provides a detailed methodology for conducting a mammosphere formation assay to evaluate the effects of this compound.

Materials
  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • DMEM/F12 medium

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Insulin

  • Bovine Serum Albumin (BSA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Ultra-low attachment plates (6-well or 24-well)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Hemocytometer or automated cell counter

  • Microscope with imaging capabilities

Mammosphere Culture Medium Preparation
  • Prepare the basal medium by mixing DMEM/F12 (50/50).

  • Supplement the basal medium with the following components to create the complete mammosphere medium:

    • 20 ng/ml EGF

    • 10 ng/ml bFGF

    • 5 µg/ml Insulin

    • 0.4% BSA

    • B27 supplement (as per manufacturer's instructions)

    • 1% Penicillin-Streptomycin

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Culture cluster_analysis Analysis A 1. Culture adherent breast cancer cells (MCF-7 or MDA-MB-231) to 70-80% confluency. B 2. Wash cells with PBS and trypsinize to detach. A->B C 3. Neutralize trypsin and centrifuge to pellet cells. B->C D 4. Resuspend cell pellet in mammosphere medium to create a single-cell suspension. C->D E 5. Count viable cells. D->E F 6. Seed single cells in ultra-low attachment plates at a density of 500-4,000 cells/cm². E->F G 7. Add this compound at desired concentrations (e.g., 40 µM). Include a vehicle control (e.g., DMSO). F->G H 8. Incubate at 37°C, 5% CO₂ for 5-10 days without disturbing the plates. G->H I 9. Image mammospheres using a microscope. H->I J 10. Count the number of mammospheres (>40-50 µm in diameter). I->J K 11. Measure the diameter of the mammospheres. I->K L 12. Calculate Mammosphere Forming Efficiency (MFE %). (Number of mammospheres / Number of cells seeded) x 100 J->L

Caption: Experimental workflow for the mammosphere formation assay.

Detailed Protocol
  • Cell Culture and Preparation:

    • Culture MCF-7 or MDA-MB-231 cells in their recommended growth medium until they reach 70-80% confluency.[3]

    • Aspirate the medium, wash the cells twice with sterile PBS, and add trypsin-EDTA to detach the cells.[3]

    • Once detached, neutralize the trypsin with a medium containing fetal bovine serum.

    • Collect the cells and centrifuge at 200 x g for 5 minutes.[3]

    • Discard the supernatant and resuspend the cell pellet in complete mammosphere medium to obtain a single-cell suspension. Pass through a 40 µm cell strainer if necessary.[3]

    • Perform a viable cell count using a hemocytometer or an automated cell counter.

  • Seeding and Treatment:

    • Seed the single-cell suspension into ultra-low attachment 6-well plates at a density of 10,000 cells/ml in 2 ml of complete mammosphere medium per well.[4] For 24-well plates, adjust the volume and cell number accordingly.[3]

    • Add this compound to the wells at the desired final concentrations (e.g., a dose-response from 10 µM to 80 µM).

    • Include a vehicle control group treated with the same volume of the solvent used to dissolve the compound (e.g., DMSO).

  • Incubation and Sphere Formation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 7-10 days.[3][4]

    • Avoid disturbing the plates during the incubation period to allow for sphere formation.

  • Quantification and Analysis:

    • After the incubation period, capture images of the mammospheres in each well using an inverted microscope.

    • Count the number of mammospheres with a diameter greater than 50 µm.

    • Measure the diameter of the mammospheres using imaging software.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres formed / Number of single cells seeded) x 100

  • Secondary Mammosphere Formation (Optional):

    • To assess the effect on self-renewal, collect the primary mammospheres by gentle centrifugation (115 x g for 10 minutes).[3]

    • Dissociate the spheres into a single-cell suspension using trypsin and gentle mechanical disruption (e.g., pipetting or passing through a small gauge needle).[3]

    • Re-plate the cells under the same conditions as the primary assay and assess secondary mammosphere formation.

Signaling Pathway

3-O-p-Coumaroyltormentic acid has been shown to inhibit mammosphere formation by targeting the c-Myc signaling pathway.[1][2] The compound promotes the degradation of the c-Myc protein, a key transcription factor involved in cell growth, proliferation, and the maintenance of cancer stem cell properties.[1][2]

signaling_pathway cluster_pathway c-Myc Signaling Pathway in Cancer Stem Cells cluster_inhibition Inhibition by this compound cluster_outcome Outcome cMyc c-Myc Protein SelfRenewal Self-Renewal Genes (CD44, SOX2, OCT4) cMyc->SelfRenewal Upregulates Proliferation Cell Proliferation and Growth cMyc->Proliferation Promotes Inhibition Inhibition of Mammosphere Formation CSC Cancer Stem Cell Maintenance SelfRenewal->CSC Proliferation->CSC Compound 3-O-cis-p-Coumaroyltormentic Acid Degradation c-Myc Degradation Compound->Degradation Degradation->cMyc Reduction Reduction of CSC Population

Caption: Inhibition of the c-Myc signaling pathway by this compound.

Conclusion

The mammosphere formation assay is a valuable tool for assessing the efficacy of compounds like this compound against breast cancer stem cells. The provided protocols and data offer a framework for researchers to investigate the potential of this and other novel compounds in targeting the self-renewal and proliferative capacity of CSCs, a critical step in developing more effective cancer therapies.

References

Application Notes and Protocols for In Vitro Testing of 3-O-cis-p-Coumaroyltormentic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) that has garnered interest for its potential anticancer activities. This document provides detailed application notes and protocols for assessing its in vitro cytotoxicity. The primary mechanism of action for the related compound, 3-O-p-coumaroyltormentic acid, involves the downregulation of the oncoprotein c-Myc, a key factor in the survival of cancer stem cells.[1][2] While specific quantitative data for the cis isomer is limited, studies on the trans isomer have demonstrated induction of apoptosis and inhibition of the NF-κB signaling pathway. These protocols will guide researchers in evaluating the cytotoxic and mechanistic properties of this compound.

Data Presentation

Currently, specific IC50 values for this compound are not widely published. However, research on its isomer, 3-O-trans-p-coumaroyltormentic acid, and qualitative data on the cis isomer provide valuable insights into its cytotoxic potential.

Table 1: Summary of In Vitro Cytotoxicity Data for p-Coumaroyltormentic Acid Isomers

CompoundCell LineIncubation TimeMethodObserved EffectReference
This compoundMCF-7 (Breast Cancer)48 hoursMTS AssayInhibition of cell proliferation at ≥80 μM[1]
This compoundMDA-MB-231 (Breast Cancer)48 hoursMTS AssayInhibition of cell proliferation at ≥80 μM[1]
3-O-trans-p-Coumaroyltormentic acidMCF-7 (Breast Cancer)48 hoursMTS AssayConcentration-dependent inhibition at ≥40 μM[1]
3-O-trans-p-Coumaroyltormentic acidMDA-MB-231 (Breast Cancer)48 hoursMTS AssayConcentration-dependent inhibition at ≥80 μM[1]
3-O-(E)-p-coumaroyl tormentic acidHL60 (Human Leukemia)Not SpecifiedNot SpecifiedEC50: 5.0-8.1 µM[3]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis prep_compound Prepare this compound stock solution treatment Treat cells with varying concentrations of the compound for 24, 48, 72 hours prep_compound->treatment prep_cells Culture and seed cancer cell lines (e.g., MCF-7, MDA-MB-231) prep_cells->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis western Western Blot (c-Myc, NF-κB, Caspases) treatment->western data_analysis Calculate IC50 values, quantify apoptosis, and analyze protein expression mtt->data_analysis ldh->data_analysis apoptosis->data_analysis western->data_analysis conclusion Draw conclusions on cytotoxicity and mechanism of action data_analysis->conclusion G cluster_cell Cancer Cell compound This compound cMyc c-Myc compound->cMyc promotes degradation of NFkB NF-κB compound->NFkB inhibits (?) mitochondria Mitochondria compound->mitochondria induces stress (?) proteasome Proteasomal Degradation cMyc->proteasome proliferation Cell Proliferation & Cancer Stem Cell Survival cMyc->proliferation drives proteasome->proliferation inhibits proinflammatory Pro-inflammatory Gene Expression NFkB->proinflammatory activates caspase9 Caspase-9 mitochondria->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Measuring c-Myc Protein Levels Following 3-O-cis-p-Coumaroyltormentic Acid Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for measuring the downregulation of the oncoprotein c-Myc in response to treatment with 3-O-cis-p-coumaroyltormentic acid. This triterpene acid has been identified as an inhibitor of breast cancer stem cell formation by promoting the degradation of c-Myc protein.[1][2] The following protocols detail the necessary steps for cell culture, treatment, and subsequent analysis of c-Myc protein levels using common laboratory techniques.

Introduction

The c-Myc oncogene is a critical transcription factor that governs a wide array of cellular functions, including proliferation, growth, and apoptosis.[3] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[4] this compound, a derivative of tormentic acid, has demonstrated potential as an anti-cancer agent by specifically reducing c-Myc protein levels.[1][5] This document outlines the methodologies to quantify this effect, providing valuable data for researchers in oncology and drug development.

Signaling Pathway and Mechanism of Action

This compound has been shown to preferentially reduce the protein levels of c-Myc, a key survival factor for cancer stem cells, by inducing its degradation.[1][2] This action disrupts the signaling pathways that contribute to cancer cell proliferation and the maintenance of cancer stem cell populations.[1]

Mechanism of c-Myc Downregulation 3-O-cis-p-Coumaroyltormentic_acid This compound c-Myc_Protein c-Myc Protein 3-O-cis-p-Coumaroyltormentic_acid->c-Myc_Protein Induces Degradation Ubiquitin-Independent Degradation c-Myc_Protein->Degradation Reduced_c-Myc_Levels Reduced c-Myc Protein Levels Degradation->Reduced_c-Myc_Levels Inhibition_of_CSC Inhibition of Cancer Stem Cell Formation Reduced_c-Myc_Levels->Inhibition_of_CSC

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the described experimental protocols.

ExperimentKey MetricExpected Result with this compound
Western BlotRelative c-Myc Band IntensityDose-dependent decrease in c-Myc protein levels.
ELISAc-Myc Concentration (ng/mL)Significant reduction in c-Myc concentration in treated cells.
Flow CytometryMean Fluorescence Intensity (MFI)Decrease in the MFI of c-Myc staining in the treated cell population.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Breast cancer cell lines such as MCF-7 and MDA-MB-231 are suitable models, as the effects of the related compound 3-O-trans-p-coumaroyltormentic acid have been characterized in these lines.[1]

  • Culture Conditions: Culture the selected cell line in the recommended media and conditions until they reach approximately 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM).[1] Include a vehicle-only control (e.g., 0.1% DMSO). The incubation time can be varied, with 48 hours being a suggested duration based on related compounds.[1]

Protocol 1: Western Blot for c-Myc Protein Levels

This protocol details the detection and relative quantification of c-Myc protein levels in cell lysates.

Western Blot Workflow Start Cell Lysis Protein_Quant Protein Quantification (BCA Assay) Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-c-Myc) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Detection->Analysis

Caption: Western blot experimental workflow.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors[3]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (10% or 12%)[3]

  • PVDF or nitrocellulose membranes[3]

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[3]

  • Primary antibody: anti-c-Myc (e.g., clone 9E10)[3][4]

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG[4]

  • Enhanced Chemiluminescence (ECL) substrate[4]

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)[4]

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.[3]

    • Lyse cells in ice-cold RIPA buffer with inhibitors.[3][4]

    • Scrape and collect the lysate, then incubate on ice for 30 minutes with vortexing.[3][4]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[3][4]

    • Collect the supernatant containing the total protein.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then heat at 95-100°C for 5-10 minutes.[3]

    • Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary anti-c-Myc antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[4]

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the c-Myc band intensity relative to the loading control.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for c-Myc

ELISA provides a quantitative measurement of c-Myc protein in cell culture supernatants or cell lysates.

Materials:

  • Human c-Myc ELISA Kit (e.g., Abcam ab277452 or similar)[6]

  • Microplate reader

Procedure: (Follow the manufacturer's instructions provided with the specific ELISA kit. A general procedure is outlined below)[6][7]

  • Sample Preparation:

    • Prepare cell lysates as described in the Western Blot protocol (without Laemmli buffer).

    • Alternatively, collect and centrifuge cell culture supernatants to remove debris.

  • ELISA Assay:

    • Prepare all reagents, standards, and samples as instructed in the kit manual.[6]

    • Add 100 µL of standard or sample to each well of the antibody-coated microplate.[6]

    • Incubate for the recommended time (e.g., 2.5 hours at room temperature).[6]

    • Wash the wells.

    • Add 100 µL of biotinylated anti-human c-Myc antibody to each well and incubate.[6]

    • Wash the wells.

    • Add 100 µL of HRP-conjugated streptavidin and incubate.[6]

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark.[6]

    • Add 50 µL of stop solution to each well.[6]

  • Data Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.[6]

    • Generate a standard curve and determine the concentration of c-Myc in the samples.

Protocol 3: Intracellular Flow Cytometry for c-Myc

Flow cytometry allows for the analysis of c-Myc protein expression at the single-cell level.

Flow Cytometry Workflow Start Cell Harvesting Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Staining Intracellular Staining (anti-c-Myc) Permeabilization->Staining Acquisition Flow Cytometer Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Intracellular flow cytometry workflow.

Materials:

  • FACS tubes

  • Fixation buffer

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated anti-c-Myc antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest treated cells and wash them with PBS.

    • Aliquot up to 1 x 10^6 cells per FACS tube.

  • Fixation and Permeabilization:

    • Fix the cells by adding cold fixation buffer and incubating for 10 minutes at room temperature.

    • Centrifuge and decant the fixation buffer.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in permeabilization/wash buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-c-Myc antibody (or an unconjugated primary followed by a conjugated secondary antibody) to the cells.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization/wash buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometric analysis.

    • Acquire data on a flow cytometer.

    • Analyze the data to determine the mean fluorescence intensity (MFI) of c-Myc staining. Compare the MFI of treated samples to the control.

Troubleshooting

  • Weak or no c-Myc signal:

    • Ensure that the chosen cell line expresses detectable levels of c-Myc.

    • Optimize antibody concentrations and incubation times.

    • Use fresh lysis buffer with protease and phosphatase inhibitors.

  • High background in Western blots:

    • Increase the number and duration of washes.

    • Optimize the blocking step (time and blocking agent).

  • Variability in ELISA results:

    • Ensure accurate pipetting and thorough washing between steps.

    • Use a fresh standard curve for each assay.

By following these detailed protocols, researchers can effectively measure the impact of this compound on c-Myc protein levels, contributing to the understanding of its anti-cancer properties and potential for therapeutic development.

References

Animal Models for In Vivo Investigation of 3-O-cis-p-Coumaroyltormentic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered scientific interest for its potential therapeutic properties. In vitro studies have indicated its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its ability to downregulate c-Myc expression, suggesting potential applications in metabolic diseases such as diabetes and in oncology, particularly in breast cancer. This document provides detailed application notes and experimental protocols for establishing and utilizing animal models to investigate the in vivo efficacy and mechanisms of action of this compound. Given the limited direct in vivo data for this specific compound, the following protocols are based on established models for studying PTP1B and c-Myc inhibitors, with dosage recommendations extrapolated from in vivo studies of structurally related compounds like tormentic acid and other p-coumaroylated triterpenoids.

I. Application Notes: Selecting the Appropriate Animal Model

The choice of animal model is contingent on the specific biological activity of this compound being investigated. Based on its known in vitro activities, two primary avenues of in vivo research are proposed: metabolic disease (type 2 diabetes) and oncology (breast cancer).

Animal Model for Investigating Antidiabetic Effects (PTP1B Inhibition)

A high-fat diet (HFD)-induced obesity and insulin (B600854) resistance model in mice is the most relevant and widely used preclinical model to study potential antidiabetic agents that target PTP1B.[1] This model mimics the key features of human type 2 diabetes, including hyperglycemia, hyperinsulinemia, and impaired glucose tolerance.

  • Animal Strain: C57BL/6J mice are highly susceptible to developing diet-induced obesity and insulin resistance, making them an excellent choice for this model.

  • Rationale: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition is expected to enhance insulin sensitivity and improve glucose metabolism.[2][3] The HFD-induced diabetic mouse model allows for the direct assessment of these potential therapeutic effects.

Animal Model for Investigating Anticancer Effects (c-Myc Inhibition)

A xenograft model using human breast cancer cells implanted in immunodeficient mice is the standard for evaluating the in vivo efficacy of potential anticancer compounds that target pathways like c-Myc.[4][5]

  • Animal Strain: Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are required to prevent rejection of the human tumor xenograft.

  • Cell Line Selection: Triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, are often used as they frequently exhibit elevated c-Myc expression.[2][6]

  • Rationale: c-Myc is a proto-oncogene that is overexpressed in many cancers, including breast cancer, and plays a crucial role in tumor progression.[7][8] A xenograft model allows for the evaluation of the compound's ability to inhibit tumor growth and modulate c-Myc activity in a living organism.

II. Experimental Protocols

The following are detailed protocols for the suggested animal models.

Protocol 1: High-Fat Diet-Induced Diabetes Model in Mice

Objective: To evaluate the in vivo antidiabetic efficacy of this compound.

Experimental Workflow:

G cluster_diet cluster_treatment acclimatization Acclimatization (1 week) randomization Randomization & Baseline Measurements acclimatization->randomization diet Dietary Intervention (8-12 weeks) randomization->diet treatment Treatment with Compound (4-6 weeks) diet->treatment outcome Outcome Assessment treatment->outcome control_diet Control Diet (10% kcal fat) vehicle Vehicle Control hfd High-Fat Diet (60% kcal fat) compound This compound

Caption: Workflow for the HFD-induced diabetes model.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (60% kcal from fat)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and glucose test strips

  • Insulin assay kit (ELISA)

  • Equipment for oral gavage

Procedure:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for one week.

  • Dietary Induction:

    • Divide mice into two groups: a control group receiving the standard chow diet and a high-fat diet (HFD) group.

    • Maintain the respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.

  • Treatment:

    • After the induction period, divide the HFD group into two subgroups: one receiving the vehicle and the other receiving this compound.

    • Administer the compound or vehicle daily via oral gavage for 4-6 weeks.

  • Outcome Assessment:

    • Weekly Monitoring: Record body weight and food intake.

    • Glucose and Insulin Levels: Measure fasting blood glucose and plasma insulin levels at baseline and at the end of the treatment period.

    • Glucose Tolerance Test (GTT): Perform a GTT at the end of the study to assess glucose clearance.

    • Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.

    • Biomarker Analysis: At the end of the study, collect liver and adipose tissue to analyze the phosphorylation status of key proteins in the insulin signaling pathway (e.g., IR, IRS-1, Akt) by Western blot to confirm PTP1B inhibition.[1][9]

Quantitative Data Summary:

ParameterControl Diet + VehicleHigh-Fat Diet + VehicleHigh-Fat Diet + Compound
Dosage --50-200 mg/kg/day (oral)
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
GTT (AUC)
ITT (AUC)
p-IR / total IR (ratio)
p-Akt / total Akt (ratio)

Note: The proposed dosage range of 50-200 mg/kg/day is based on in vivo studies of the related compound p-coumaroyl alphitolic acid in rats.[10][11] Dose-response studies are recommended to determine the optimal dosage.

Protocol 2: Breast Cancer Xenograft Model in Mice

Objective: To evaluate the in vivo anticancer efficacy of this compound.

Experimental Workflow:

G cluster_treatment cell_culture Cell Culture (MDA-MB-231) implantation Orthotopic Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation tumor_growth->treatment outcome Outcome Assessment treatment->outcome vehicle Vehicle Control compound This compound

Caption: Workflow for the breast cancer xenograft model.

Materials:

  • Female athymic nude or NSG mice (6-8 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • This compound

  • Vehicle (e.g., sterile PBS with 0.1% Tween 80)

  • Calipers for tumor measurement

  • Equipment for subcutaneous or intraperitoneal injection

Procedure:

  • Cell Preparation and Implantation:

    • Culture MDA-MB-231 cells under standard conditions.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject 1-5 x 10^6 cells subcutaneously or into the mammary fat pad of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound or vehicle via intraperitoneal injection or oral gavage daily or on a specified schedule.

  • Outcome Assessment:

    • Tumor Growth: Continue to measure tumor volume throughout the study.

    • Body Weight: Monitor for signs of toxicity.

    • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

    • Tumor Analysis: Excise tumors and measure their final weight. A portion of the tumor tissue should be flash-frozen for molecular analysis (Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry (IHC).

    • Biomarker Analysis: Analyze tumor lysates for the expression of c-Myc and its downstream target genes (e.g., cyclin D1, E2F1) to confirm the compound's mechanism of action.[12][13] IHC can be used to assess proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Quantitative Data Summary:

ParameterVehicle ControlThis compound
Dosage -30-100 mg/kg/day (i.p. or oral)
Tumor Volume (mm³)
Tumor Weight (g)
c-Myc Protein Expression (relative to control)
Cyclin D1 mRNA Expression (relative to control)
Ki-67 Positive Cells (%)
Cleaved Caspase-3 Positive Cells (%)

Note: The proposed dosage of 30-100 mg/kg/day is based on in vivo studies of the related compounds tormentic acid and maslinic acid in mice.[14][15] The route of administration should be determined based on the compound's solubility and bioavailability.

III. Signaling Pathway Diagrams

PTP1B Signaling Pathway in Insulin Resistance

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Compound This compound Compound->PTP1B Inhibits

Caption: Proposed mechanism of this compound in enhancing insulin signaling.

c-Myc Signaling in Breast Cancer

cMyc_Pathway cluster_downstream c-Myc Target Genes Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK cMyc c-Myc Ras_Raf_MEK_ERK->cMyc Upregulates CyclinD1 Cyclin D1 cMyc->CyclinD1 E2F1 E2F1 cMyc->E2F1 Other_targets Other Proliferation & Survival Genes cMyc->Other_targets Compound This compound Compound->cMyc Downregulates Cell_Proliferation Cell Proliferation CyclinD1->Cell_Proliferation E2F1->Cell_Proliferation

Caption: Proposed mechanism of this compound in inhibiting c-Myc-driven cell proliferation.

References

Formulation of 3-O-cis-p-Coumaroyltormentic Acid for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) compound that has garnered interest for its potential therapeutic properties, including anticancer activities.[1][2] Like many other triterpenoids, this compound is characterized by poor aqueous solubility, which presents a significant challenge for its formulation and administration in preclinical animal studies, potentially leading to low bioavailability and variable results.[3] This document provides detailed application notes and protocols for the formulation of this compound for both oral and parenteral administration in animal models, aiming to facilitate consistent and effective in vivo evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulation strategies.

PropertyValueSource
Molecular Formula C39H54O7[4]
Molecular Weight 634.84 g/mol [4]
Appearance Solid[3]
Aqueous Solubility Very Low (predicted)[3]
Calculated LogP High (indicative of lipophilicity)[3]

Formulation Strategies for Animal Studies

Given the lipophilic nature and poor water solubility of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo administration. The choice of formulation will depend on the intended route of administration, the desired dosage, and the specific experimental design.

Oral Administration

For oral administration, the primary goal is to enhance the dissolution and absorption of the compound from the gastrointestinal tract.

1. Co-solvent Systems: A common and straightforward approach involves dissolving the compound in a mixture of a water-miscible organic solvent and a vehicle suitable for oral gavage.

2. Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for drug release and absorption.

Parenteral Administration

For parenteral routes (e.g., intravenous, intraperitoneal), the formulation must be sterile and biocompatible, with the compound fully solubilized to prevent precipitation and potential emboli.

1. Co-solvent/Surfactant Systems: Similar to oral formulations, a combination of biocompatible organic solvents and non-ionic surfactants can be used to solubilize the compound for injection.

Experimental Protocols

Note: All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Protocol 1: Preparation of an Oral Formulation using a Co-solvent System

Objective: To prepare a solution of this compound for oral gavage in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.

  • Vehicle Preparation:

    • Prepare the final vehicle by mixing PEG 400, Tween 80, and saline in a desired ratio. A common starting ratio is 40% PEG 400, 10% Tween 80, and 50% saline (v/v/v).

  • Final Formulation:

    • Slowly add the DMSO stock solution to the prepared vehicle while vortexing to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is kept to a minimum (ideally ≤5-10% of the total volume) to avoid toxicity.

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the proportion of PEG 400 or Tween 80).

Dosage Calculation Example:

ParameterValue
Target Dose10 mg/kg
Animal Weight25 g (0.025 kg)
Dosing Volume10 mL/kg (0.25 mL)
Required Concentration 1 mg/mL
Protocol 2: Preparation of a Parenteral Formulation

Objective: To prepare a sterile, injectable solution of this compound for intravenous or intraperitoneal administration.

Materials:

  • This compound

  • DMSO (sterile, injectable grade)

  • Solutol HS 15 (or Cremophor EL)

  • Saline (0.9% NaCl, sterile)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure (to be performed under aseptic conditions):

  • Initial Solubilization:

    • In a sterile vial, dissolve the accurately weighed this compound in a small volume of sterile DMSO.

  • Addition of Surfactant:

    • Add Solutol HS 15 (or Cremophor EL) to the DMSO solution and mix thoroughly. A common starting ratio is 1:1 (v/v) DMSO to surfactant.

  • Final Dilution:

    • Slowly add sterile saline to the mixture while gently swirling to reach the final desired concentration. The final concentration of the organic solvent and surfactant should be minimized (e.g., <10% each).

  • Sterilization:

    • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

  • Quality Control:

    • Visually inspect the final solution for clarity and absence of particulate matter.

    • It is recommended to prepare the formulation fresh on the day of use.

Dosage Considerations for Triterpenoids in Rodent Models:

RouteTypical Dosage Range (mg/kg)Notes
Oral10 - 100Higher doses may be needed due to lower bioavailability.
Intraperitoneal5 - 50Offers better bioavailability than oral administration.
Intravenous1 - 25Provides 100% bioavailability but requires careful formulation to avoid precipitation.

Visualization of Key Pathways and Workflows

c-Myc Signaling Pathway

The oncoprotein c-Myc is a key regulator of cell proliferation, growth, and apoptosis, and its pathway is often dysregulated in cancer. 3-O-p-Coumaroyltormentic acid has been shown to inhibit cancer stem cell formation by downregulating c-Myc protein.[1][2]

cMyc_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras PI3K PI3K Receptor Tyrosine Kinase->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK c-Myc c-Myc ERK->c-Myc Akt Akt PI3K->Akt Akt->c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer Target Genes Target Genes c-Myc/Max Dimer->Target Genes Transcription Cell Proliferation Cell Proliferation Target Genes->Cell Proliferation Cell Growth Cell Growth Target Genes->Cell Growth Apoptosis Apoptosis Target Genes->Apoptosis

Caption: Simplified c-Myc signaling pathway in cancer.

Experimental Workflow for In Vivo Studies

A logical workflow is essential for the successful execution of animal studies involving novel compound formulations.

experimental_workflow Compound_Procurement Procure this compound Formulation_Development Formulation Development & Optimization Compound_Procurement->Formulation_Development Dose_Administration Dose Administration (Oral or Parenteral) Formulation_Development->Dose_Administration Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dose_Administration Sample_Collection Biological Sample Collection (Blood, Tissues) Dose_Administration->Sample_Collection Pharmacokinetic_Analysis Pharmacokinetic (PK) Analysis Sample_Collection->Pharmacokinetic_Analysis Pharmacodynamic_Analysis Pharmacodynamic (PD) Analysis Sample_Collection->Pharmacodynamic_Analysis Data_Analysis Data Analysis & Interpretation Pharmacokinetic_Analysis->Data_Analysis Pharmacodynamic_Analysis->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General experimental workflow for in vivo studies.

References

Investigating the Anti-inflammatory Potential of 3-O-cis-p-Coumaroyltormentic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid. It is an ester of tormentic acid, a compound known for its anti-inflammatory, and metabolism-regulating properties.[1] The addition of a p-coumaroyl group can significantly alter the biological activity of the parent molecule. While its geometric isomer, 3-O-trans-p-Coumaroyltormentic acid, has demonstrated enhanced anti-inflammatory effects by targeting NF-κB signaling, the bioactivity of the cis-isoform remains less explored, with studies indicating key differences in the biological effects between the two isomers.[1][2]

This document provides a comprehensive overview of the current understanding of the anti-inflammatory potential of this compound. Due to the limited specific research on the cis-isomer, this guide infers its potential activities based on the well-documented effects of its trans-isomer and parent compounds, tormentic acid and p-coumaric acid. Detailed experimental protocols are provided to facilitate further investigation into its precise mechanisms of action.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of the more extensively studied 3-O-trans-p-Coumaroyltormentic acid and the parent compound, p-coumaric acid, to provide a basis for the investigation of the cis-isomer.

Table 1: Effects on Inflammatory Mediators

CompoundExperimental ModelKey Inflammatory Mediators InhibitedQuantitative Data
3-O-trans-p-Coumaroyltormentic acidLPS-stimulated THP-1 macrophagesPro-inflammatory cytokines (TNF-α, IL-8, CCL2, CXCL5, CXCL11)Significantly decreased protein levels
3-O-trans-p-Coumaroyltormentic acidLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO)Significantly reduced NO levels
p-Coumaric acidCollagen-induced arthritis model ratsTNF-α, IL-6Decreased serum levels

Table 2: Effects on NF-κB Signaling Pathway

CompoundExperimental ModelTargetEffect
3-O-trans-p-Coumaroyltormentic acidTLR4-dependent and -independent HEK-Blue reporter cellsNF-κBInhibited activation
p-Coumaric acidNot specifiedNF-κBModerate inhibitory effect on activation

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] The trans-isomer of p-Coumaroyltormentic acid has been shown to inhibit this pathway.[1][2] It is hypothesized that the cis-isomer may exert anti-inflammatory effects through a similar mechanism.

NF_kappaB_Pathway Hypothesized NF-κB Pathway Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->genes compound 3-O-cis-p-Coumaroyltormentic Acid (Hypothesized Target) compound->IKK Inhibition? compound->NFkB_active Inhibition of Translocation?

Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following workflow outlines a general approach to characterizing the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow In Vitro Anti-inflammatory Assessment Workflow start Start: Cell Culture (e.g., RAW 264.7 Macrophages) pretreatment Pre-treatment with This compound start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation assays Perform Downstream Assays stimulation->assays no_assay Nitric Oxide (NO) Production Assay (Griess Assay) assays->no_assay cytokine_assay Cytokine Quantification (ELISA / Multiplex Assay) (e.g., TNF-α, IL-6, IL-1β) assays->cytokine_assay western_blot Western Blot Analysis (NF-κB, MAPK pathways, iNOS, COX-2) assays->western_blot end Data Analysis and Conclusion no_assay->end cytokine_assay->end western_blot->end

Caption: A generalized experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound. These are based on standard methodologies used for similar compounds.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • LPS (from E. coli)

  • Griess Reagent System

  • 96-well cell culture plates

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Component B of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with sodium nitrite.

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.

Materials:

  • Cell culture supernatant from Protocol 1

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Coating: Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (collected in Protocol 1) and cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.

Materials:

  • RAW 264.7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1, but for a shorter duration suitable for signaling events (e.g., 30-60 minutes for phosphorylation).

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is currently limited, the established activities of its trans-isomer and parent compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent. The provided protocols offer a robust framework for researchers to explore its efficacy and mechanisms of action, particularly its potential to modulate the NF-κB signaling pathway and reduce the production of key inflammatory mediators. Further research is essential to fully elucidate the therapeutic potential of this natural compound.

References

Application Notes and Protocols for Investigating the Neuroprotective Potential of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective properties of 3-O-cis-p-Coumaroyltormentic acid. Due to the limited direct research on the neuroprotective effects of this specific compound, the following protocols and hypothesized mechanisms are based on the known biological activities of its constituent molecules, tormentic acid and p-coumaric acid, as well as structurally similar triterpenoids.

Introduction

This compound is a triterpenoid (B12794562) ester. While its primary investigated role has been in oncology, emerging evidence on its constituent parts suggests a strong rationale for exploring its neuroprotective potential. Tormentic acid, a pentacyclic triterpene, is known for its anti-inflammatory and cytoprotective effects.[1] p-Coumaric acid has demonstrated neuroprotective effects in models of cerebral ischemia and Parkinson's disease through its antioxidant and anti-inflammatory activities.[2][3] This document outlines a series of experimental protocols to test the hypothesis that this compound exhibits neuroprotective effects by modulating pathways involved in oxidative stress, neuroinflammation, and apoptosis.

Hypothesized Mechanisms of Neuroprotection

Based on the activities of its components and related molecules, this compound is hypothesized to exert neuroprotective effects through the following mechanisms:

  • Anti-inflammatory Effects: By inhibiting pro-inflammatory signaling pathways such as NF-κB, thereby reducing the production of inflammatory cytokines in the brain.[1]

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms. p-Coumaric acid is known to possess potent antioxidant properties.[3]

  • Anti-apoptotic Effects: By modulating the expression of pro- and anti-apoptotic proteins to prevent neuronal cell death.

The following diagram illustrates the potential signaling pathways that may be modulated by this compound.

Hypothesized neuroprotective signaling pathways of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols outlined below.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

Treatment Group Cell Viability (%) Intracellular ROS (RFU) Caspase-3 Activity (Fold Change)
Control 100 ± 5.2 100 ± 8.1 1.0 ± 0.1
H₂O₂ (100 µM) 45 ± 3.8 350 ± 25.6 4.5 ± 0.4
H₂O₂ + Compound (1 µM) 60 ± 4.1 250 ± 18.9 3.2 ± 0.3
H₂O₂ + Compound (10 µM) 78 ± 5.5 150 ± 12.3 1.8 ± 0.2

| H₂O₂ + Compound (50 µM) | 92 ± 6.3 | 110 ± 9.7 | 1.2 ± 0.1 |

Table 2: In Vivo Neuroprotection in a Model of Cerebral Ischemia

Treatment Group Infarct Volume (mm³) Neurological Deficit Score Brain MDA Level (nmol/mg protein) Brain SOD Activity (U/mg protein)
Sham 0 0 1.2 ± 0.2 25.4 ± 2.1
Ischemia Control 150 ± 12.5 3.5 ± 0.5 4.8 ± 0.6 12.1 ± 1.5
Ischemia + Compound (10 mg/kg) 105 ± 9.8 2.5 ± 0.4 3.1 ± 0.4 18.9 ± 1.8

| Ischemia + Compound (50 mg/kg) | 65 ± 7.2 | 1.5 ± 0.3 | 2.0 ± 0.3 | 22.5 ± 2.0 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

4.1. In Vitro Neuroprotection Assays

This workflow outlines the steps for in vitro assessment.

Workflow for in vitro neuroprotection studies.

Protocol 4.1.1: Assessment of Protection Against Oxidative Stress

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the control group and incubate for 24 hours.

  • Cell Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Intracellular ROS Measurement:

    • After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Caspase-3 Activity Assay:

    • Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

4.2. In Vivo Neuroprotection Assays

This workflow details the steps for in vivo evaluation.

Workflow for in vivo neuroprotection studies.

Protocol 4.2.1: Mouse Model of Focal Cerebral Ischemia (MCAO)

  • Animal Model: Use male C57BL/6 mice (20-25 g). Anesthetize the mice and induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 60 minutes, followed by reperfusion.

  • Treatment: Administer this compound (e.g., 10 and 50 mg/kg, i.p.) at the time of reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits on a 5-point scale.

  • Infarct Volume Measurement:

    • Sacrifice the mice and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Quantify the infarct volume using image analysis software.

  • Biochemical Analysis of Brain Tissue:

    • Homogenize the ischemic hemisphere of the brain.

    • Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

    • Measure superoxide (B77818) dismutase (SOD) activity using a commercially available kit.

  • Western Blot Analysis:

    • Extract proteins from the brain homogenates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against NF-κB, p-NF-κB, Nrf2, and β-actin (as a loading control), followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The protocols and conceptual framework provided in these application notes offer a robust starting point for the systematic investigation of the neuroprotective potential of this compound. The hypothesized mechanisms, based on the known properties of its constituent parts, suggest that this compound could be a promising candidate for the development of novel therapeutics for neurodegenerative diseases. The successful execution of these experiments will provide crucial data to validate these hypotheses and guide future preclinical and clinical development.

References

Application Notes: Detection of c-Myc Downregulation by 3-O-cis-p-Coumaroyltormentic Acid via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical transcription factor that governs a wide array of cellular functions, including proliferation, growth, and apoptosis.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic development.[1][2] 3-O-cis-p-Coumaroyltormentic acid is a triterpene acid that has demonstrated potential in cancer therapy.[3][4] Notably, its related compound, 3-O-p-coumaroyltormentic acid, has been shown to inhibit the formation of breast cancer stem cells by reducing the protein levels of c-Myc through induced degradation.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on c-Myc protein expression in cultured cells.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate.[2] This protocol outlines the treatment of cultured cells with this compound, followed by cell lysis and protein quantification. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific to c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) substrate.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound on c-Myc and the experimental workflow for its analysis.

This compound This compound c-Myc Protein c-Myc Protein This compound->c-Myc Protein Induces Degradation Degradation c-Myc Protein->Degradation Cell Proliferation Cell Proliferation c-Myc Protein->Cell Proliferation Promotes Degradation->Cell Proliferation Inhibits

Caption: Proposed mechanism of this compound on c-Myc.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Sample Preparation for SDS-PAGE Sample Preparation for SDS-PAGE Protein Quantification->Sample Preparation for SDS-PAGE SDS-PAGE SDS-PAGE Sample Preparation for SDS-PAGE->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Culture cells in the appropriate medium and conditions until they reach approximately 70-80% confluency.[2]

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

Cell Lysis and Protein Quantification
  • Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2] Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[1] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[1]

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[1] Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for the Western blot.[1]

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1]

  • Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities for c-Myc and a loading control (e.g., β-actin or GAPDH) using image analysis software.[2]

Data Presentation

ParameterRecommended Value/Range
Cell Culture
Cell TypeBreast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)[3]
Seeding Density70-80% confluency[2]
Treatment
This compound Conc.0 - 20 µM (or as determined by dose-response)
Vehicle ControlDMSO (or appropriate solvent)
Incubation Time24 - 48 hours
Protein Extraction
Lysis BufferRIPA with protease/phosphatase inhibitors[2]
Protein AssayBCA or Bradford[1]
Western Blot
Protein Loading20-40 µ g/lane [1]
Gel Percentage10-12% SDS-PAGE[1]
Membrane TypePVDF or Nitrocellulose[1]
Blocking Buffer5% non-fat milk or BSA in TBST[1]
Primary Antibody (c-Myc)1:1000 - 1:5000 dilution[1]
Secondary Antibody (HRP-conjugated)As per manufacturer's recommendation
Detection ReagentECL Substrate[1]
Loading Controlβ-actin or GAPDH

References

Application Notes and Protocols: ALDEFLUOR™ Assay for Cancer Stem Cell Analysis with 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer Stem Cells (CSCs) represent a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies.[1] A key biomarker for CSCs across various cancer types is the high expression of aldehyde dehydrogenase (ALDH) enzymatic activity. The ALDEFLUOR™ assay is a widely used method to identify, quantify, and isolate viable CSCs based on their ALDH activity.[2][3][4] This assay utilizes a fluorescent substrate, BODIPY™-aminoacetaldehyde (BAAA), which diffuses into cells and is converted by ALDH into a charged, fluorescent product, BODIPY™-aminoacetate (BAA), that is retained within the cell.[3][4] The resulting fluorescence intensity is directly proportional to ALDH activity and can be measured by flow cytometry.[4]

Recent research has focused on identifying phytochemicals that can specifically target the CSC population. 3-O-cis-p-Coumaroyltormentic acid is a triterpene acid that has demonstrated potential in inhibiting cancer cell proliferation and the formation of mammospheres (a surrogate for CSC self-renewal capacity).[2] These application notes provide a detailed protocol for utilizing the ALDEFLUOR™ assay to assess the efficacy of this compound on CSC populations.

Principle of the ALDEFLUOR™ Assay

The ALDEFLUOR™ assay is based on the enzymatic conversion of a non-fluorescent ALDH substrate (BAAA) into a fluorescent product (BAA) within viable cells. Cells with high ALDH expression will accumulate more BAA, leading to brighter fluorescence. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish a baseline fluorescence and define the ALDH-positive population gate during flow cytometry analysis.

Effects of this compound on Cancer Stem Cell Properties

While detailed studies on the direct effect of this compound on ALDH-positive populations are still emerging, research on its trans-isomer, 3-O-trans-p-Coumaroyltormentic acid, provides significant insights into the potential mechanism of action. The trans-isomer has been shown to reduce the proportion of ALDH-positive breast cancer cells and decrease the CD44high/CD24low CSC subpopulation.[2] The primary mechanism identified for the trans-isomer is the downregulation of the c-Myc protein, a key transcription factor involved in CSC survival and self-renewal.[2][5]

Data available for this compound demonstrates its inhibitory effects on key CSC-related phenotypes:

Cell LineAssay TypeConcentration (µM)EffectReference
MCF-7 (Breast Cancer)Cell Proliferation (48h)≥80Inhibition of cell proliferation[2]
MDA-MB-231 (Breast Cancer)Cell Proliferation (48h)≥80Inhibition of cell proliferation[2]
MCF-7 (Breast Cancer)Primary Mammosphere Formation40Inhibition of primary mammosphere formation[2]
MDA-MB-231 (Breast Cancer)Primary Mammosphere Formation40Inhibition of primary mammosphere formation[2]

For comparison, the effect of the trans-isomer on the ALDH-positive population is presented below:

Cell LineCompoundConcentration (µM)Effect on ALDH+ PopulationReference
MDA-MB-231 (Breast Cancer)3-O-trans-p-Coumaroyltormentic acid20Reduction from 1.0% to 0.4%[2]

Experimental Protocols

Protocol 1: Treatment of Cancer Cell Lines with this compound

This protocol outlines the steps for treating adherent or suspension cancer cell lines prior to analysis with the ALDEFLUOR™ assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-buffered saline (PBS)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed cancer cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups and the vehicle control, and is non-toxic to the cells (typically <0.1%).

  • Cell Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly collect the cells into a conical tube.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in a known volume of medium, and determine the cell count and viability using a suitable method (e.g., trypan blue exclusion).

Protocol 2: ALDEFLUOR™ Assay for the Identification of ALDH-positive Cancer Stem Cells

This protocol details the procedure for staining the treated cells using the ALDEFLUOR™ Kit to identify the ALDH-positive CSC population.

Materials:

  • ALDEFLUOR™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)

  • Harvested and counted cells from Protocol 1

  • Propidium Iodide (PI) or other viability dye (optional, for dead cell exclusion)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Centrifuge the harvested cells at 250 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in ALDEFLUOR™ Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.[4]

  • Preparation of 'Test' and 'Control' Tubes: For each experimental condition (including vehicle control and different concentrations of this compound), label two flow cytometry tubes: one as "TEST" and one as "CONTROL".

  • DEAB Control: To the "CONTROL" tube, add 5 µL of the DEAB Reagent. This tube will serve as the negative control for setting the gate for the ALDH-positive population.

  • Staining:

    • Add 5 µL of the activated ALDEFLUOR™ Reagent to the "TEST" tube containing the cell suspension.

    • Mix immediately and transfer 0.5 mL of the cell suspension from the "TEST" tube to the "CONTROL" tube (which already contains the DEAB reagent).

  • Incubation: Incubate both the "TEST" and "CONTROL" tubes for 30-60 minutes at 37°C, protected from light.[6] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Cell Pelleting: After incubation, centrifuge all tubes at 250 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.

  • Dead Cell Exclusion (Optional): If desired, add a viability dye such as Propidium Iodide (PI) to each tube just before flow cytometry analysis to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

    • Use the "CONTROL" (DEAB-treated) sample to set the gate for the ALDH-positive (ALDHbr) population. The gate should be positioned to define the right-most edge of the DEAB-negative population.

    • Acquire data for the "TEST" samples, recording the percentage of cells that fall within the ALDHbr gate.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 ALDEFLUOR Assay cluster_2 Data Acquisition and Analysis A Seed Cancer Cells B Treat with this compound (and vehicle control) A->B C Incubate for desired duration B->C D Harvest and count cells C->D E Prepare TEST and CONTROL (DEAB) tubes D->E F Stain with ALDEFLUOR Reagent E->F G Incubate at 37°C F->G H Analyze by Flow Cytometry G->H I Set gate using DEAB control H->I J Quantify ALDH-positive population (%) I->J G Compound 3-O-trans-p-Coumaroyltormentic Acid Degradation c-Myc Degradation Compound->Degradation induces cMyc c-Myc Protein CSC_Properties CSC Properties (Self-renewal, Proliferation) cMyc->CSC_Properties promotes Degradation->cMyc reduces levels of

References

Troubleshooting & Optimization

Technical Support Center: 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the experimental use of 3-O-cis-p-Coumaroyltormentic acid, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Based on available data, the solubility of this compound in DMSO is reported to be 10 mM. However, solubility can be influenced by factors such as the purity of the compound, the water content of the DMSO, and the temperature. It is always recommended to perform a solubility test for your specific batch of the compound.

Q2: My this compound is not dissolving completely in DMSO. What should I do?

Incomplete dissolution can be a common issue. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: DMSO is highly hygroscopic. Use fresh, anhydrous DMSO to prepare your stock solution.

  • Gentle Heating: Gently warm the solution in a water bath (30-40°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to break up any aggregates and enhance solubilization.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Q3: After dissolving in DMSO, my compound precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?

This is a common phenomenon known as "crashing out." Here are some strategies to mitigate precipitation:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.

  • Dropwise Addition with Stirring: Add the DMSO stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. This helps to avoid localized high concentrations of the compound.

  • Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of the compound in your assay.

  • Co-solvents: If your experimental setup allows, consider using a small percentage of a co-solvent like ethanol (B145695) in your final aqueous solution.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in DMSO. Researchers are encouraged to contribute their experimentally determined solubility data to expand this resource.

SolventConcentrationTemperatureSource
DMSO10 mMNot Specified--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (634.84 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock, you would need 6.35 mg.

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Kinetic Solubility Assay in DMSO

This protocol provides a general method to determine the kinetic solubility of this compound in DMSO, which can be adapted for specific laboratory equipment and conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent if using a spectrophotometer)

  • Plate shaker

  • Nephelometer or UV/Vis spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Add aqueous buffer: To each well containing the DMSO dilutions, add PBS (pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration that is consistent across all wells (typically ≤1%).

  • Incubate: Seal the plate and incubate on a plate shaker at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Measure solubility:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

    • UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration is then calculated from a standard curve.

Signaling Pathways and Experimental Workflows

PTP1B Inhibition Signaling Pathway

This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, the compound enhances insulin sensitivity.

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation IRS IRS pIRS p-IRS pIR->pIRS Phosphorylates PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Compound 3-O-cis-p-Coumaroyltormentic acid Compound->PTP1B Inhibits

PTP1B Inhibition by this compound.
c-Myc Degradation Pathway

This compound has been shown to reduce the protein levels of c-Myc, a key proto-oncogene, by promoting its degradation.[1] This effect is reported to occur through a ubiquitin-independent pathway.[1]

cMyc_Degradation Compound 3-O-cis-p-Coumaroyltormentic acid cMyc c-Myc Protein Compound->cMyc Promotes degradation of Proteasome Proteasome cMyc->Proteasome Ubiquitin-Independent Pathway Proliferation Cell Proliferation & Survival cMyc->Proliferation Drives Degradation Degradation Proteasome->Degradation Solubility_Workflow Start Start: Determine Solubility Prepare_Stock Prepare High-Concentration Stock in Anhydrous DMSO Start->Prepare_Stock Visual_Inspect1 Visually Inspect for Complete Dissolution Prepare_Stock->Visual_Inspect1 Troubleshoot Troubleshoot: - Gentle Heat - Sonicate - Vortex Visual_Inspect1->Troubleshoot No Serial_Dilute Perform Serial Dilutions in DMSO Visual_Inspect1->Serial_Dilute Yes Troubleshoot->Visual_Inspect1 Add_Buffer Add Aqueous Buffer (e.g., PBS) Serial_Dilute->Add_Buffer Incubate Incubate with Shaking Add_Buffer->Incubate Measure Measure Solubility: - Nephelometry - UV/Vis after Centrifugation Incubate->Measure End End: Report Solubility Measure->End

References

Technical Support Center: 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-O-cis-p-Coumaroyltormentic acid in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, an ester of a triterpenoid (B12794562) and cis-p-coumaric acid, is primarily affected by pH, temperature, and exposure to light.[1][2] Like other phenolic compounds with ester linkages, it is susceptible to hydrolysis and isomerization under certain conditions.[1]

Q2: How does pH affect the stability of the compound?

A2: Phenolic esters like this compound are generally most stable in mildly acidic conditions, typically between pH 3 and 5.[1][2] In neutral or alkaline solutions (pH > 6), the ester bond is prone to hydrolysis, leading to the degradation of the molecule into tormentic acid and p-coumaric acid.[3] Furthermore, the cis-p-coumaroyl moiety can isomerize to the more stable trans form, especially under neutral to alkaline conditions.[4]

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and isomerization.[1][2] For short-term storage (up to 24 hours), it is advisable to keep solutions refrigerated at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles, which can also contribute to compound degradation.[3]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a p-coumaroyl group are known to be sensitive to light.[1][2] Exposure to UV or even ambient light can induce photo-isomerization of the cis-p-coumaroyl group to the trans-p-coumaroyl isomer.[4] This can lead to a mixed population of isomers and potentially altered biological activity. Therefore, solutions should always be protected from light by using amber vials or by wrapping containers in aluminum foil.[2]

Q5: What solvents are recommended for dissolving this compound?

A5: Due to its triterpenoid structure, this compound has low aqueous solubility.[5] It is typically dissolved in a minimal amount of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[5] This stock solution can then be diluted into an appropriate aqueous buffer, preferably with a pH between 3 and 5, for experiments.[2]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of this compound in the experimental solution.- Prepare fresh solutions immediately before each experiment.- Maintain the pH of the solution within the optimal stability range (pH 3-5).[1][2]- Conduct experiments at the lowest feasible temperature.- Protect solutions from light at all times by using amber vials or foil wrapping.[2]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products (e.g., tormentic acid, p-coumaric acid) or the trans-isomer.- Analyze the sample using LC-MS to identify the molecular weights of the unknown peaks and infer their structures.[1]- Compare the chromatogram to a freshly prepared standard to confirm degradation.- For isomerization, check the retention time against a known standard of the trans-isomer if available.
Precipitate formation in aqueous solutions. Low aqueous solubility of the compound or its degradation products.[5]- Optimize the co-solvent (e.g., DMSO) percentage, ensuring it does not exceed a level that affects the experiment (typically <0.5%).- Decrease the final concentration of the compound in the aqueous buffer.- Adjust the pH of the buffer, as solubility can be pH-dependent.
Changes in the color or appearance of the solution over time. Chemical degradation or oxidation of the compound.- This is a visual indicator of instability. Discard the solution and prepare a fresh one.- Re-evaluate storage conditions (temperature, light exposure, pH).- Consider deoxygenating solvents to minimize oxidation, especially for long-term storage.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a minimal volume of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with various buffers to achieve the desired final concentration. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Prepare separate test solutions to evaluate the following conditions:

      • pH Stability: Use buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

      • Temperature Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

      • Light Stability: Expose one set of solutions to ambient or UV light while keeping a parallel set in the dark.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • Immediately analyze the aliquots by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7]

    • The HPLC method should be capable of separating the parent compound from its potential degradation products and isomers.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Summary of Analytical Method Parameters

The following table provides typical starting parameters for an HPLC-MS method for the analysis of coumaroyl-containing compounds, which can be adapted for this compound.[6]

Parameter Typical Condition
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start at 60% B, increase to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), negative mode

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_test Dilute into Test Buffers (Varying pH, Temp, Light) prep_stock->prep_test incubate Incubate under Test Conditions prep_test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC-MS/UV Analysis sampling->hplc data Quantify Peak Area hplc->data Determine % Remaining Determine % Remaining data->Determine % Remaining

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Pathways parent This compound hydrolysis_prod Tormentic Acid + cis-p-Coumaric Acid parent->hydrolysis_prod Hydrolysis (pH > 6, High Temp) isomer_prod 3-O-trans-p-Coumaroyltormentic acid parent->isomer_prod Isomerization (Light, pH > 6)

References

Technical Support Center: Optimizing HPLC Separation of Cis and Trans Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of cis and trans coumaroyltormentic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why are the cis and trans isomer peaks not separating (co-eluting)?

A1: Peak co-elution is a common challenge when separating geometric isomers due to their similar physicochemical properties. To resolve this, a systematic approach to enhance the column's selectivity (α) and efficiency (N) is required.

  • Detecting Co-elution: Look for asymmetrical peaks, such as shoulders or broader than expected peaks. If you are using a Photo Diode Array (PDA) detector, perform a peak purity analysis to confirm the presence of multiple components under a single peak.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous portion can increase retention times and may improve separation.

      • Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other or using a combination of both.

      • Modify pH: For acidic compounds like coumaroyltormentic acid, small adjustments to the mobile phase pH using additives like phosphoric acid or formic acid can significantly alter retention and selectivity.[1]

      • Incorporate Additives: Consider using ion-pairing agents if the isomers exhibit different ionic interactions.

    • Adjust the Column Temperature: Temperature can influence selectivity. Experiment with temperatures ranging from ambient to slightly elevated (e.g., 30-40°C). Lowering the temperature often increases retention and may improve resolution for closely eluting compounds.[2] Conversely, increasing the temperature can sometimes alter selectivity in a favorable way.

    • Change the Stationary Phase: If mobile phase and temperature optimization are insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column with alternative bonding chemistry) to exploit different separation mechanisms like π-π interactions.

Q2: How can I improve my peak shape (e.g., tailing or fronting)?

A2: Poor peak shape can compromise the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: For acidic analytes, ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to suppress the ionization of both the analyte and residual silanols on the silica (B1680970) support.

      • Use a High-Purity Silica Column: Modern, end-capped columns based on high-purity silica minimize silanol interactions.

      • Reduce Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Peak Fronting: This is less common but can occur due to sample overload or poor sample solvent compatibility with the mobile phase.

    • Troubleshooting Steps:

      • Dilute the Sample: As with tailing, reduce the concentration of your injected sample.

      • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.

Q3: Why are my retention times shifting between runs?

A3: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or method robustness.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.

    • Verify Mobile Phase Composition: Inaccurately prepared mobile phases are a common cause of retention time drift. Prepare fresh mobile phase and ensure all components are accurately measured. For premixed mobile phases, ensure they are well-mixed.

    • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

    • Check Pump Performance: Inconsistent flow rates from the pump can lead to shifting retention times. Check for air bubbles in the pump heads and ensure proper solvent degassing.

Q4: What should I do if I observe high or unstable backpressure?

A4: High or fluctuating backpressure can signal a blockage or other issues within the HPLC system.

  • Troubleshooting Steps:

    • Identify the Source of Blockage: Systematically disconnect components, starting from the detector and moving backward toward the pump, to pinpoint the source of the high pressure.

    • Check for Blocked Frits: The column inlet frit can become clogged with particulate matter from the sample or mobile phase. If the manufacturer's instructions permit, try back-flushing the column at a low flow rate.

    • Inspect for Precipitated Buffer: If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation, especially when running gradients.

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter before use to remove particulates.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating cis and trans coumaroyltormentic acid?

A1: A reversed-phase C18 column is the most common and generally a good starting point for the separation of triterpenoids and their derivatives.[1][3] Look for a high-purity, end-capped C18 column to minimize peak tailing. A typical dimension would be 250 mm x 4.6 mm with 5 µm particles.[1] For higher resolution and faster analysis, a UHPLC column with sub-2 µm particles can be used.

Q2: What is a typical mobile phase for this separation?

A2: A gradient elution with a mixture of an acidified aqueous phase and an organic solvent is generally effective. A common mobile phase composition would be:

  • Solvent A: Water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid, to achieve a pH of around 2.5-3.0).[1]

  • Solvent B: Acetonitrile or Methanol. A gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B is typically used.[1]

Q3: At what wavelength should I detect the isomers?

A3: The coumaroyl moiety provides a strong UV chromophore. Detection is typically performed at a wavelength where this group absorbs maximally, which is often around 310-330 nm. A photodiode array (PDA) detector is highly recommended to obtain full UV spectra, which can help in peak identification and purity assessment.

Q4: How can I confirm the identity of the cis and trans isomer peaks?

A4: Generally, in reversed-phase chromatography, the trans isomer is less polar and more planar, leading to a stronger interaction with the C18 stationary phase and thus a longer retention time compared to the more polar, bulkier cis isomer. To confirm, you can expose a solution of the purified trans isomer to UV light, which can induce photoisomerization to the cis form. Injecting this mixture should show an increase in the peak corresponding to the cis isomer. For definitive identification, techniques like LC-MS or NMR spectroscopy would be required.

Q5: How should I prepare my samples for analysis?

A5:

  • Dissolution: Accurately weigh your sample and dissolve it in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired concentration range for your calibration curve.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

Experimental Protocols

Below is a detailed experimental protocol for the HPLC separation of cis and trans coumaroyltormentic acid. This method is based on a validated procedure for tormentic acid and has been adapted for the separation of its coumaroyl ester isomers.[1]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with quaternary pump, degasser, autosampler, column oven, and PDA detector
Column Reversed-Phase C18 (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
06040
156040
354060
601090
851090
866040
1006040

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of a reference standard mixture of cis and trans coumaroyltormentic acid and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For plant extracts, use an appropriate extraction method (e.g., sonication with methanol). Filter the extract and dilute it with methanol to fall within the calibration range.

  • Filtration: All solutions must be filtered through a 0.22 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_other_params Other Parameters start Problem: Isomer Co-elution mp_strength Adjust Solvent Ratio (Aqueous:Organic) start->mp_strength mp_solvent Change Organic Modifier (ACN vs. MeOH) mp_strength->mp_solvent If no improvement result Resolution Achieved mp_strength->result Success mp_ph Modify pH (e.g., 2.5-3.5) mp_solvent->mp_ph If no improvement mp_solvent->result Success temp Adjust Column Temperature (e.g., 25-40°C) mp_ph->temp If no improvement mp_ph->result Success column Change Stationary Phase (e.g., Phenyl-Hexyl) temp->column If still co-eluting temp->result Success column->result Success

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Experimental_Workflow prep 1. Sample/Standard Preparation - Dissolve in Methanol - Dilute to working concentration - Filter (0.22 µm) hplc_setup 2. HPLC System Setup - Install C18 Column - Prepare Mobile Phases A & B - Set Gradient Program & Flow Rate prep->hplc_setup equilibration 3. System Equilibration - Purge Pump - Equilibrate column with initial conditions (e.g., 30 min) hplc_setup->equilibration injection 4. Sample Injection - Inject Calibration Standards - Inject Samples equilibration->injection analysis 5. Data Acquisition & Analysis - Monitor at 320 nm - Integrate Peaks - Generate Calibration Curve - Quantify Isomers injection->analysis

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Isolation of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of 3-O-cis-p-Coumaroyltormentic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Question 1: Why is my overall yield of the target compound consistently low?

Answer:

Low yields during the initial extraction are a common challenge in natural product isolation and can stem from several factors related to the raw material, solvent choice, and extraction method.[1]

  • Suboptimal Solvent Polarity: The selected solvent may not be ideal for efficiently solubilizing this compound. A systematic approach using solvents of varying polarities (e.g., starting with non-polar like hexane, then moving to ethyl acetate (B1210297), and finally methanol) can help identify the most effective solvent system.[1]

  • Inefficient Extraction Method: Simple methods like maceration can be time-consuming and less efficient than modern techniques.[1] While methods like Soxhlet extraction improve solvent efficiency, the prolonged heat can lead to the degradation of thermally sensitive compounds.[1]

  • Improper Sample Preparation: The particle size of the plant material is crucial. A fine, consistent powder maximizes the surface area available for solvent penetration.[1] Additionally, the drying method can impact compound integrity; freeze-drying is often preferred to preserve bioactive compounds.[1]

Troubleshooting Steps:

  • Optimize Raw Material Preparation: Ensure the plant material is finely ground and consistently sized. Consider freeze-drying to protect the compound from degradation.[1]

  • Solvent System Screening: Test a range of solvents and co-solvent systems to find the optimal polarity for extraction.

  • Consider Advanced Extraction Techniques: If yields remain low with traditional methods, explore Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially reduce extraction time and improve efficiency.[1]

Question 2: I am having difficulty separating this compound from its trans isomer. How can I improve the resolution?

Answer:

A primary challenge in isolating the cis isomer is its co-elution with the more common and stable trans isomer, 3-O-trans-p-Coumaroyltormentic acid.[1][2] Effective separation relies heavily on optimizing the chromatographic conditions.

  • Isomer Co-existence: The cis and trans isomers of p-coumaroyltormentic acid are structurally very similar, differing only in the geometry around the double bond of the coumaroyl moiety.[2] This similarity makes them challenging to separate using standard chromatographic techniques.

  • HPLC Optimization is Key: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating these isomers. The choice of column, mobile phase composition, and gradient are critical. A reversed-phase C18 column is commonly used.[1]

Troubleshooting Steps:

  • Review HPLC Protocol: A specific gradient elution method has been successfully used to separate these isomers. One such protocol uses a C18 column with a mobile phase of water (A) and methanol (B129727) (B). The gradient starts at 20% B, increases to 60% over 20 minutes, and then to 100% at 40 minutes.[1]

  • Adjust Gradient Slope: If co-elution persists, try a shallower gradient around the elution time of the isomers. This will increase the separation time but can significantly improve resolution.

  • Experiment with Mobile Phase Modifiers: Adding a small percentage of an acid, like formic acid, to the mobile phase can improve peak shape and may enhance the separation of acidic compounds like triterpenoid (B12794562) acids.

  • Consider Alternative Stationary Phases: While C18 is common, other stationary phases with different selectivities, such as a C30 column, can provide high shape selectivity for structurally related isomers.

Question 3: My final product appears to be a mixture of isomers, even after purification. Could the cis isomer be converting to the trans isomer during my workflow?

Answer:

Yes, isomerization is a significant risk, particularly for coumaroyl esters. The trans isomer is generally more thermodynamically stable, and the cis form can convert to the trans form, especially when exposed to light.

  • Photoisomerization: Exposure to ultraviolet (UV) radiation is known to cause the isomerization of trans-p-coumaric acid to its cis form and vice-versa. It is crucial to protect samples from light throughout the isolation process.

  • pH and Temperature Stability: While specific data for this compound is limited, ester bonds in similar molecules can be susceptible to hydrolysis under strong acidic or basic conditions.[3] High temperatures can also promote degradation and potentially isomerization.[1]

Troubleshooting Steps:

  • Protect from Light: Work in a dimly lit environment or use amber glassware for all solutions and fractions containing the compound.

  • Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 45°C.

  • Maintain Neutral pH: Unless required for chromatography, maintain solutions at a neutral pH to minimize the risk of ester hydrolysis.

  • Analyze Fractions Promptly: Do not store fractions or extracts for extended periods, even at low temperatures, to minimize the chance of degradation or isomerization.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a natural product, specifically a triterpene acid.[2] It consists of a tormentic acid core with a cis-p-coumaroyl group attached via an ester linkage at the 3-O position. It is an isomer of the more commonly found 3-O-trans-p-Coumaroyltormentic acid.[1][2]

What are the known natural sources of this compound?

This compound, along with its trans isomer, has been isolated from plants such as Aronia melanocarpa (black chokeberry).[1][2]

What are the main steps in a typical isolation workflow?

A typical isolation procedure involves:

  • Extraction: The dried and powdered plant material is first defatted with a non-polar solvent like n-hexane. The residue is then extracted with a more polar solvent such as methanol or ethyl acetate.

  • Preliminary Purification: The crude extract is subjected to column chromatography, often using silica (B1680970) gel, with a gradient of solvents (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Further Purification: Fractions containing the target compound are often further purified using Sephadex LH-20 column chromatography.

  • Final High-Purity Separation: The final step to isolate the pure compound and separate it from its trans isomer is typically preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[1]

How is the structure of this compound confirmed?

The structure is typically determined using a combination of mass spectrometry (to establish the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The cis configuration is confirmed by the specific coupling constants and chemical shifts of the olefinic protons in the p-coumaroyl moiety in the 1H NMR spectrum.[2]

What are the potential biological activities of this compound?

3-O-p-Coumaroyltormentic acid (both cis and trans isomers) has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres (a measure of cancer stem cell activity).[1][2] This activity is linked to its ability to reduce the protein levels of c-Myc, a key factor in cancer cell survival and proliferation.[4]

Quantitative Data

Quantitative data for the isolation of this compound is not widely published. The table below provides data for a related process to offer a general reference.

ParameterMethod/SolventSource MaterialResultReference
Extraction Yield Water Maceration (17h, 30°C)Cichorium intybus (Chicory) Roots642.3 ± 76.3 mg of 11,13-dihydrolactucin from 750 g of powder[5][6]
Extraction Yield 100% Ethanol (B145695) (30°C)Aronia melanocarpa FruitsHighest relative abundance of key phenolics compared to other ethanol concentrations and temperatures.[7]
Purity after HPLC Preparative HPLCAronia ExtractsPurified sample confirmed by analytical HPLC.[1]

Note: The data from Cichorium intybus is for different sesquiterpene lactones but illustrates a large-scale extraction yield. The Aronia data is qualitative but indicates optimal solvent conditions.

Experimental Protocols

Protocol 1: General Isolation from Aronia Extract

This protocol is adapted from methodologies described for the isolation of 3-O-p-Coumaroyltormentic acid from Aronia extracts.[1]

  • Extraction:

    • Obtain methanol extracts of Aronia.

    • Perform a liquid-liquid partition with ethyl acetate to isolate a fraction containing the target compounds.

  • Silica Gel Chromatography:

    • Subject the ethyl acetate extract to silica gel column chromatography.

    • Elute with a suitable solvent gradient to separate compounds based on polarity.

  • Preparative Thin Layer Chromatography (TLC):

    • Further purify the fractions of interest using preparative TLC.

  • Preparative HPLC for Isomer Separation:

    • Column: Shim-pack GIS-PREP-ODS C18 (10 x 250 mm).

    • Mobile Phase: Solvent A: Water; Solvent B: Methanol.

    • Gradient Program:

      • 0-20 min: Increase from 20% B to 60% B.

      • 20-40 min: Increase from 60% B to 100% B.

    • Flow Rate: 3 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 500 µL.

    • Collect fractions corresponding to the cis and trans isomers, which will have distinct retention times under these conditions.

Visualizations

Diagram 1: General Isolation Workflow

G cluster_extraction Extraction & Partition cluster_purification Chromatographic Purification cluster_final Final Product plant_material Dried, Powdered Plant Material (e.g., Aronia) methanol_extraction Methanol Extraction plant_material->methanol_extraction ethyl_acetate_partition Ethyl Acetate Partition methanol_extraction->ethyl_acetate_partition silica_gel Silica Gel Column Chromatography ethyl_acetate_partition->silica_gel prep_tlc Preparative TLC silica_gel->prep_tlc prep_hplc Preparative HPLC (C18) prep_tlc->prep_hplc cis_isomer This compound prep_hplc->cis_isomer

Caption: General workflow for the isolation of this compound.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Observed q1 Is raw material properly prepared? start->q1 a1 Action: Optimize grinding and drying protocols. q1->a1 No q2 Is the solvent/method optimal? q1->q2 Yes a1->q2 a2 Action: Test different solvents. Consider advanced methods (UAE, MAE). q2->a2 No q3 Is compound degradation suspected? q2->q3 Yes a2->q3 a3 Action: Work at low temps, protect from light/air, control pH. q3->a3 Yes end Yield Improved q3->end No a3->end

Caption: Decision tree for troubleshooting low isolation yields.

Diagram 3: c-Myc Signaling Pathway Inhibition

G compound 3-O-p-Coumaroyltormentic Acid cmyc_protein c-Myc Protein compound->cmyc_protein Induces degradation Proteasomal Degradation cmyc_protein->degradation Inhibits (by degradation) transcription Transcription of Self-Renewal Genes cmyc_protein->transcription Promotes genes SOX2, CD44, OCT4 transcription->genes csc_properties Cancer Stem Cell (CSC) Properties (e.g., Mammosphere Formation) genes->csc_properties

Caption: Inhibition of c-Myc signaling by 3-O-p-Coumaroyltormentic acid.

References

Preventing isomerization of 3-O-cis-p-Coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroyltormentic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of this compound, with a primary focus on preventing its isomerization to the trans-form.

Understanding the Challenge: Isomerization of this compound

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) ester with significant biological activities. However, the cis-configuration of the p-coumaroyl moiety is thermodynamically less stable than its trans-counterpart and is susceptible to isomerization. This conversion can be triggered by exposure to light, non-neutral pH, and elevated temperatures, potentially leading to altered biological activity and inconsistent experimental results. This guide provides practical solutions to minimize this isomerization.

Troubleshooting Guide: Preventing Isomerization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Bioassay Results

  • Question: My dose-response curves for this compound are not reproducible. Could isomerization be the cause?

  • Answer: Yes, inconsistent bioassay results are a common consequence of the isomerization of the cis-isomer to the less active or differently active trans-isomer. The conversion can occur during sample preparation, incubation, or even storage of stock solutions. To troubleshoot this, consider the following:

    • Light Exposure: Have you rigorously protected your compound from light at all stages? Standard laboratory lighting can be sufficient to induce isomerization.

    • pH of Media: What is the pH of your cell culture or assay medium? Deviations from a neutral pH can catalyze isomerization.

    • Temperature and Incubation Time: Are you using elevated temperatures or long incubation times? These factors can promote conversion to the more stable trans-isomer.

    • Stock Solution Age: Are you using freshly prepared dilutions from a stock solution? The cis-isomer can isomerize in solution over time, even when stored.

Issue 2: Appearance of a New Peak in HPLC Analysis

  • Question: I am analyzing my sample of this compound by HPLC and see a new, closely eluting peak that grows over time. What is this?

  • Answer: This is a classic sign of on-column or pre-analysis isomerization. The new peak is likely the trans-isomer of 3-O-p-Coumaroyltormentic acid. Here’s how to confirm and mitigate this:

    • Peak Identification: If a standard of the trans-isomer is available, inject it to confirm the retention time. Alternatively, you can intentionally expose a sample of the cis-isomer to UV light for a short period to induce isomerization and observe the growth of the new peak.

    • HPLC Conditions:

      • Mobile Phase pH: An acidic mobile phase is often used for the separation of triterpenoids. Ensure the pH is optimized and consistent.

      • Temperature: Use a column oven to maintain a constant, and preferably cool, temperature.

      • Light Protection: Use an autosampler with amber vials or cover the sample tray to protect it from ambient light.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of this compound?

A1: The main factors are:

  • Light: UV radiation and even ambient laboratory light can provide the energy needed for the cis-to-trans conversion.[1]

  • pH: Both acidic and basic conditions can catalyze the isomerization process.

  • Heat: Elevated temperatures increase the rate of conversion to the more thermodynamically stable trans-isomer.

Q2: How can I minimize isomerization during sample storage?

A2: For optimal stability:

  • Solid Form: Store the compound as a solid in a tightly sealed, amber glass vial at -20°C or below.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots in amber vials at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What precautions should I take during experimental procedures?

A3:

  • Work in Subdued Light: Whenever possible, perform experimental manipulations in a darkened room or under red or yellow light.

  • Use Amber Glassware: All vials, flasks, and tubes used for sample preparation and storage should be made of amber glass to block UV light.

  • Wrap in Foil: If amber glassware is not available, wrap standard glassware with aluminum foil.

  • Prepare Fresh Solutions: Prepare working dilutions from your stock solution immediately before use.

Q4: How does the choice of solvent affect stability?

A4: The polarity of the solvent can influence the rate of isomerization. It is advisable to perform a preliminary stability study in the solvent system you intend to use for your experiments.

Quantitative Data on Isomerization

Compound ClassConditionObservationReference
Hydroxycinnamic acid derivativesRoom temperature, 1 year storage in dark20-40% degradation[1]
(E)-coumaric acid compoundsExposure to lightIsomerization to Z-isomers[1]
Cinnamic acidUVB irradiation in aqueous solutionIncreased pH decreases photodegradation[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is designed to separate and quantify the cis- and trans-isomers of 3-O-p-Coumaroyltormentic acid while minimizing on-column isomerization.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 310-325 nm.

  • Column Temperature: 25°C (use a column oven for consistency).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter.

    • Use amber HPLC vials for the autosampler.

  • Injection Volume: 10-20 µL.

Protocol 2: Cell-Based Bioassay with this compound

This protocol provides guidelines for performing a cell-based assay while minimizing isomerization.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

    • Aliquot the stock solution into amber microcentrifuge tubes and store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your cell culture medium in a darkened environment (e.g., in a cell culture hood with the light off).

  • Cell Treatment:

    • Add the final dilutions to your cell plates.

    • Incubate the plates in a light-protected incubator. If the incubator has a glass door, cover the plates with an opaque box or aluminum foil.

  • Assay Endpoint:

    • When the incubation is complete, perform the assay readout as quickly as possible, minimizing exposure to light.

Visualizations

Isomerization_Pathway cluster_factors Driving Factors cis This compound (Less Stable) trans 3-O-trans-p-Coumaroyltormentic Acid (More Stable) cis->trans Isomerization Light Light (UV) Light->cis Heat Heat Heat->cis pH Non-neutral pH pH->cis

Caption: Factors driving the isomerization of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Experiment/Analysis Solid Solid Compound (-20°C, Dark) Weigh Weighing (Subdued Light) Solid->Weigh Stock Stock Solution (DMSO) (-80°C, Amber Vials) Dilute Serial Dilution (Freshly Prepared) Stock->Dilute Dissolve Dissolution (Amber Glassware) Weigh->Dissolve Dissolve->Dilute Assay Bioassay (Light-Protected Incubation) Dilute->Assay HPLC HPLC (Amber Vials, Column Oven) Dilute->HPLC

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: 3-O-cis-p-Coumaroyltormentic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of 3-O-cis-p-Coumaroyltormentic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound.Start with methanol (B129727) or ethanol (B145695) for broad-spectrum extraction. For a more targeted approach, sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), then methanol) can be effective. Ethyl acetate has been shown to be effective in partitioning this compound.[1][2]
Insufficient Extraction Time or Temperature: The compound may not have been fully leached from the plant matrix.Increase the extraction time and/or temperature. However, be aware that excessive heat can lead to degradation or isomerization of the target compound.[3][4] Monitor the extraction kinetics to determine the optimal duration.
Degradation of Target Compound: this compound may be sensitive to high temperatures, light, or pH changes during extraction.Perform extractions at room temperature or under reflux with careful temperature control.[4] Protect extracts from light and consider using acidified solvents (e.g., with 0.1% formic acid) to improve stability and peak shape during subsequent chromatography.[2][5]
Isomerization to trans- form: The cis-isomer can convert to the more stable trans-isomer, especially when exposed to light or heat.Minimize exposure of the sample to UV light and high temperatures throughout the extraction and purification process.[6]
Presence of Impurities in Final Product Co-extraction of other compounds: The initial extraction will likely contain a complex mixture of phytochemicals.Employ a multi-step purification strategy. Start with silica (B1680970) gel column chromatography to separate major classes of compounds. Follow this with size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities.[2] The final purification step should be preparative HPLC for high purity.[1][2]
Incomplete separation during chromatography: The chromatographic conditions may not be optimized for resolving this compound from closely related compounds.For silica gel chromatography, use a gradient elution system, for example, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.[2] For preparative HPLC, a C18 column with a water/acetonitrile (B52724) or water/methanol gradient containing a modifier like formic or phosphoric acid is recommended.[1][5]
Difficulty in Quantification Lack of a specific reference standard: Accurate quantification requires a pure standard of this compound.If a commercial standard is unavailable, the compound must be isolated and its structure confirmed by spectroscopic methods like NMR and mass spectrometry before it can be used for quantification.[1]
Inappropriate analytical method: The chosen analytical method may lack the required sensitivity or selectivity.HPLC-UV is a common method, with detection around 310 nm due to the p-coumaroyl moiety.[5] For higher sensitivity and specificity, especially in complex matrices, HPLC-MS is recommended.[5]
Poor peak shape in HPLC: This can be due to interactions with the stationary phase or inappropriate mobile phase pH.Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to improve the peak shape of acidic compounds like this one.[5]

Frequently Asked Questions (FAQs)

Extraction

Q1: What is the best plant source for this compound?

A1: While this compound may be present in various plants, it has been successfully isolated from Aronia melanocarpa (black chokeberry).[1][7]

Q2: Which solvent should I use for the initial extraction?

A2: Methanol is a good initial solvent for extracting a broad range of compounds, including this compound.[1] Subsequently, liquid-liquid partitioning with ethyl acetate can be used to selectively extract the compound from the initial methanol extract.[1]

Q3: Does temperature affect the extraction yield?

A3: Yes, temperature can significantly influence extraction efficiency. Increasing the temperature can improve solvent penetration and extraction speed.[3] However, for thermally sensitive compounds like this compound, high temperatures may lead to degradation or isomerization to the trans-form.[4] It is advisable to conduct extractions at moderate temperatures (e.g., 40-60°C) or room temperature to preserve the integrity of the cis-isomer.

Purification

Q4: What is a typical purification workflow?

A4: A common workflow involves an initial extraction, followed by sequential chromatographic steps. This typically includes silica gel column chromatography, followed by Sephadex LH-20 chromatography, and a final polishing step using preparative HPLC.[2]

Q5: How can I monitor the purification process?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the fractions from silica gel chromatography. For HPLC purification, a UV detector is essential. The final purity should be confirmed by analytical HPLC and the structure verified by mass spectrometry and NMR.[1][2]

Isomerization and Stability

Q6: How can I prevent the isomerization of the cis- form to the trans- form?

A6: The cis-p-coumaroyl moiety is susceptible to isomerization to the more stable trans- form upon exposure to UV light and heat.[6] To minimize this, all extraction and purification steps should be carried out with protection from direct light and at controlled, moderate temperatures.

Q7: How should I store the purified compound?

A7: Purified this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and isomerization. For long-term storage, keeping it at -20°C or below is recommended.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction:

    • Mix the dried and powdered plant material (e.g., Aronia berries) with methanol (1:10 w/v).[1]

    • Stir or sonicate the mixture for a defined period at room temperature.

    • Filter the mixture and concentrate the methanol extract under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Resuspend the dried methanol extract in a mixture of methanol and water (1:1 v/v).[1]

    • Perform sequential partitioning with an equal volume of ethyl acetate.[1]

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

    • Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Load the concentrated ethyl acetate extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from n-hexane:ethyl acetate to ethyl acetate:methanol.[2]

    • Collect fractions and monitor by TLC to pool fractions containing the target compound.

  • Preparative HPLC:

    • Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column.[1]

    • Use a gradient mobile phase of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.[1][5]

    • A typical gradient could be: start with 20% B, increase to 60% over 20 minutes, then to 100% over the next 20 minutes.[1]

    • Monitor the elution at ~310 nm and collect the peak corresponding to this compound.[5]

Quantitative Data

Table 1: HPLC Conditions for Analysis of Coumaroyltormentic Acid and Related Triterpenoids

ParameterHPLC-UVHPLC-MS
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5]C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm)[5]
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid[5]0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[5]
Elution Isocratic or gradientGradient
Flow Rate 1.0 mL/min[5]0.3 mL/min[5]
Temperature 25°C[5]30°C[5]
Injection Volume 20 µL[5]5 µL[5]
Detection UV at ~310 nm[5]ESI in negative mode[1][5]

Visualizations

Extraction_Workflow Start Dried Plant Material (e.g., Aronia powder) Extraction Methanol Extraction Start->Extraction Solvent Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Extraction->Partitioning Crude Extract Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Enriched Ethyl Acetate Fraction Prep_HPLC Preparative HPLC (C18 Column) Silica_Gel->Prep_HPLC Partially Purified Fractions Final_Product Pure 3-O-cis-p- Coumaroyltormentic Acid Prep_HPLC->Final_Product Isolated Compound

Caption: Workflow for the extraction and purification of this compound.

Isomerization cis This compound trans 3-O-trans-p-Coumaroyltormentic Acid cis->trans Heat, UV Light (Irreversible)

References

Troubleshooting low bioactivity in 3-O-cis-p-Coumaroyltormentic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroyltormentic acid. Our goal is to help you overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no bioactivity with this compound in our cell-based assays. What are the potential causes?

A1: Low bioactivity of this compound can stem from several factors. A primary reason is its hydrophobic nature, which can lead to poor solubility and precipitation in aqueous cell culture media. This reduces the effective concentration of the compound available to the cells. Another significant factor can be the degradation of the compound under experimental conditions. The stability of triterpenoids can be influenced by factors such as pH, temperature, and light exposure in the cell culture medium. It is also crucial to ensure the compound is of high purity, as impurities can affect its activity. Finally, using the appropriate concentration and treatment duration for the specific cell line and assay is critical for observing a biological effect.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for this purpose.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q3: How can I prevent the precipitation of this compound when adding it to my cell culture medium?

A3: To prevent precipitation, it is crucial to properly dilute the DMSO stock solution into your aqueous cell culture medium.[1] Pre-warming the cell culture medium to 37°C before adding the compound can help.[1] It is also recommended to perform a serial dilution rather than adding the concentrated stock directly to the full volume of media.[1] Ensure that the final concentration of DMSO in the cell culture is kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[2] If precipitation still occurs, consider using a lower final concentration of the compound or exploring the use of solubilizing agents like cyclodextrins.[1]

Q4: What are the known biological activities and mechanisms of action for this compound?

A4: this compound has been shown to exhibit anti-cancer properties, particularly against breast cancer stem cells.[3][4][5] It inhibits cell proliferation and the formation of mammospheres, which are characteristic of cancer stem cells.[4][5] The primary known mechanism of action is the downregulation of the c-Myc oncoprotein, a key regulator of cell growth, proliferation, and stem cell homeostasis.[3][4][5] The compound promotes the proteasomal degradation of c-Myc.[5]

Troubleshooting Guide: Low Bioactivity

This guide provides a systematic approach to troubleshoot experiments where this compound shows low or inconsistent bioactivity.

Potential Issue Recommended Action
Compound Solubility and Precipitation Visually inspect the cell culture medium for any signs of precipitation after adding the compound. Prepare a fresh stock solution in high-purity, anhydrous DMSO. Optimize the dilution of the stock solution into pre-warmed media, ensuring the final DMSO concentration is non-toxic to your cells. Consider performing a solubility test of the compound in your specific cell culture medium.
Compound Stability and Degradation As specific stability data for this compound in cell culture media is not readily available, it is recommended to perform a stability test. This can be done by incubating the compound in cell-free media over a time course and analyzing its concentration using HPLC or LC-MS/MS. Always prepare fresh working solutions immediately before use and minimize exposure to light.
Incorrect Compound Concentration The effective concentration of this compound is cell line and assay-dependent. For MCF-7 and MDA-MB-231 breast cancer cells, inhibition of cell proliferation has been observed at concentrations ≥80 μM, while inhibition of mammosphere formation was seen at 40 μM after 48 hours.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Inappropriate Assay Conditions Ensure that the cell seeding density, incubation time, and assay reagents are appropriate and consistent. For cell proliferation assays like the MTS assay, cells should be in the logarithmic growth phase during treatment.[6] For mammosphere formation assays, the use of ultra-low attachment plates is crucial.[7]
Cell Line Specificity The bioactivity of a compound can vary significantly between different cell lines. Confirm that your target cell line is appropriate for the expected biological activity. The reported activity of this compound is in breast cancer cell lines MCF-7 and MDA-MB-231.[5]
Compound Purity Verify the purity of your this compound stock. Impurities can interfere with the assay or reduce the effective concentration of the active compound.

Experimental Protocols

MTS Cell Proliferation Assay

This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines like MCF-7 and MDA-MB-231.

Materials:

  • 96-well clear-bottom tissue culture plates

  • MCF-7 or MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. A suggested starting concentration range is 10 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).[5]

  • MTS Assay:

    • After the drug incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

Mammosphere Formation Assay

This protocol is designed to assess the effect of this compound on the self-renewal capacity of breast cancer stem cells.

Materials:

  • Ultra-low attachment 6-well plates

  • MCF-7 or MDA-MB-231 cells

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound stock solution in DMSO

  • Trypsin-EDTA

  • Sterile PBS

Procedure:

  • Cell Preparation:

    • Culture MCF-7 or MDA-MB-231 cells to 70-80% confluency.

    • Trypsinize the cells and resuspend them in mammosphere culture medium to create a single-cell suspension.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plating for Primary Mammospheres:

    • Plate the single-cell suspension in ultra-low attachment 6-well plates at a density of 20,000 viable cells/mL in mammosphere culture medium.

    • Add this compound at the desired concentrations (e.g., 20 µM and 40 µM) or vehicle control (DMSO) to the wells.[5]

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 5-7 days without disturbing them.

  • Quantification of Primary Mammospheres:

    • After the incubation period, count the number of mammospheres (spherical clusters of cells >50 µm in diameter) in each well using an inverted microscope.

    • Capture representative images of the mammospheres.

  • Passaging for Secondary Mammospheres (Optional, for self-renewal assessment):

    • Collect the primary mammospheres by gentle centrifugation.

    • Dissociate the mammospheres into a single-cell suspension using trypsin-EDTA.

    • Re-plate the single cells in fresh mammosphere culture medium with the respective treatments and culture for another 5-7 days.

    • Quantify the number of secondary mammospheres to assess the effect on self-renewal.

Signaling Pathways and Experimental Workflows

c-Myc Degradation Pathway

This compound has been shown to induce the degradation of the c-Myc oncoprotein, a critical step in its anti-cancer stem cell activity. The diagram below illustrates the canonical ubiquitin-proteasome pathway for c-Myc degradation, which is the likely target of the compound's action.

c_Myc_Degradation Compound 3-O-cis-p-Coumaroyltormentic acid Fbw7 Fbw7 (E3 Ligase) Compound->Fbw7 Promotes (?) GSK3b GSK3β cMyc_pS62 c-Myc (pS62) GSK3b->cMyc_pS62 Phosphorylates T58 cMyc_pT58 c-Myc (pT58) cMyc_pT58->Fbw7 Recognized by PolyUb_cMyc Poly-ubiquitinated c-Myc Fbw7->PolyUb_cMyc Ubiquitinates Ub Ubiquitin Ub->Fbw7 Proteasome Proteasome PolyUb_cMyc->Proteasome Degradation Degradation Proteasome->Degradation

Caption: c-Myc degradation pathway targeted by the compound.

Experimental Workflow for Assessing Bioactivity

The following workflow outlines the key steps to investigate the bioactivity of this compound and troubleshoot potential issues.

bioactivity_workflow start Start prep_compound Prepare Compound Stock (10-20 mM in DMSO) start->prep_compound dose_response Dose-Response Experiment (e.g., MTS Assay) prep_compound->dose_response cell_culture Culture Breast Cancer Cells (MCF-7, MDA-MB-231) cell_culture->dose_response check_activity Bioactivity Observed? dose_response->check_activity proceed Proceed with Further Assays (e.g., Mammosphere Formation) check_activity->proceed Yes troubleshoot Troubleshoot check_activity->troubleshoot No end End proceed->end check_solubility Check Solubility/ Precipitation troubleshoot->check_solubility check_stability Check Stability (HPLC/LC-MS) troubleshoot->check_stability optimize_conc Optimize Concentration & Assay Conditions troubleshoot->optimize_conc check_solubility->dose_response Re-evaluate check_stability->dose_response Re-evaluate optimize_conc->dose_response Re-evaluate

Caption: Troubleshooting workflow for low bioactivity.

References

Technical Support Center: Overcoming Poor Solubility of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-O-cis-p-Coumaroyltormentic acid in cell culture media. Our goal is to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it exhibit poor solubility in aqueous media?

A1: this compound is a naturally occurring pentacyclic triterpenoid (B12794562).[1] Like many other triterpenoids, its large, hydrophobic carbon skeleton results in low water solubility.[2] Cell culture media are primarily aqueous, creating an environment where hydrophobic compounds like this one tend to aggregate and precipitate, leading to inaccurate experimental concentrations.

Q2: What are the consequences of compound precipitation in my cell culture experiments?

A2: Precipitation of this compound can lead to several critical issues:

  • Inaccurate Dosing: The actual concentration of the soluble, biologically active compound will be significantly lower than intended.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic, independent of the compound's pharmacological effects.[3]

  • Experimental Artifacts: Precipitates can interfere with assays that rely on optical measurements, such as microscopy or plate readers.[3]

Q3: How can I visually distinguish between compound precipitation and microbial contamination?

A3: It is crucial to differentiate between these two common issues in cell culture. Here are some key differences:

FeatureCompound PrecipitateMicrobial Contamination
Appearance under Microscope Amorphous or crystalline structures; may exhibit Brownian motion.[3]Uniform shapes (e.g., cocci, bacilli for bacteria); filamentous hyphae or budding yeast for fungi. May exhibit true motility.[3]
Culture Medium Appearance Can cause turbidity or visible particulate matter.[3]Turbidity that often increases over time, sometimes with a color change in the medium due to pH shifts.[3]
Progression Usually appears shortly after adding the compound to the medium.[3]Typically develops over 24-72 hours.[3]

Q4: What is the recommended maximum concentration of DMSO in cell culture?

A4: The tolerance to Dimethyl Sulfoxide (DMSO) is cell line-dependent. A general guideline is to keep the final concentration at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cell lines or long-term studies.[4] It is always best to perform a dose-response experiment to determine the optimal DMSO concentration for your specific cells.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to prevent the precipitation of this compound in your experiments.

Optimizing Stock Solution Preparation and Dilution

The initial preparation of a concentrated stock solution and its subsequent dilution are critical steps.

  • Recommended Solvent: High-purity, anhydrous DMSO is the most common and effective solvent for initial dissolution.[3]

  • Dilution is Key: Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can cause the compound to precipitate. A stepwise dilution approach is recommended.[5]

Alternative Solubilization Methods

If optimizing your DMSO-based protocol is insufficient, consider these alternative methods:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its solubility and cellular uptake.[2][7]

Quantitative Data Summary

Table 1: Solubility of Related Triterpenoid Acids in Various Solvents

SolventOleanolic Acid Solubility (mg/mL)Ursolic Acid Solubility (mg/mL)
Ethanol~5~16.8
Ethyl AcetateSoluble~6.9
n-HexaneSparingly Soluble~0.5
1-ButanolSoluble-
AcetoneLess Soluble-
MethanolLess Soluble-
WaterInsolubleInsoluble

Data is compiled from multiple sources and should be used as a general guide.[8][9]

Experimental Protocols

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 634.84 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • In a sterile environment, accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 6.35 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously until the compound is completely dissolved. If dissolution is challenging, gently warm the tube to 37°C or sonicate for brief intervals.[3]

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[3]

G cluster_stock_prep Stock Solution Preparation Workflow weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve inspect Visual Inspection dissolve->inspect aliquot Aliquot for Storage inspect->aliquot store Store at -20°C / -80°C aliquot->store

Workflow for preparing a DMSO stock solution.

Protocol 2: Stepwise Dilution into Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes

Methodology:

  • Pre-warm the cell culture medium to 37°C. Adding the concentrated stock to cold medium can cause precipitation.[3]

  • Perform a serial dilution. Do not add the concentrated DMSO stock directly to the final volume of media.

  • First, create an intermediate dilution by adding the required volume of the stock solution to a small volume of pre-warmed medium (e.g., 1 mL).

  • Gently mix by pipetting up and down or gentle vortexing.

  • Add this intermediate dilution to the final volume of pre-warmed complete media.

  • Mix thoroughly by inverting the tube several times.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

G cluster_dilution Stepwise Dilution Workflow stock Concentrated DMSO Stock intermediate Intermediate Dilution stock->intermediate Add dropwise prewarm_medium Pre-warmed Culture Medium (Small Volume) prewarm_medium->intermediate Mix gently final_solution Final Working Solution intermediate->final_solution Add to final volume final_medium Pre-warmed Culture Medium (Final Volume) final_medium->final_solution Mix gently

Stepwise dilution to prevent precipitation.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Serum-free culture medium or a balanced salt solution (e.g., PBS)

Methodology:

  • Prepare a stock solution of HP-β-CD in serum-free medium or a balanced salt solution. The concentration will depend on the required molar ratio to the compound and should be optimized.

  • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Add the DMSO stock solution of the compound to the HP-β-CD solution and mix well. This allows for the formation of the inclusion complex.[3]

  • Incubate the mixture for a defined period (e.g., 1 hour at room temperature with gentle agitation) to ensure complex formation.

  • Add this complexed solution to your final volume of complete cell culture medium.

  • Important: Always include a vehicle control with the same concentration of HP-β-CD alone to assess any potential effects of the cyclodextrin (B1172386) on your cells.

Protocol 4: General Workflow for Nanoparticle Formulation

This is a generalized workflow for preparing drug-loaded nanoparticles, which can be adapted for this compound. The specific parameters will need to be optimized.

G cluster_nanoparticle Nanoparticle Formulation Workflow organic_phase Dissolve Compound & Polymer in Organic Solvent nanoprecipitation Add Organic Phase to Aqueous Phase with Stirring organic_phase->nanoprecipitation aqueous_phase Prepare Aqueous Phase with Stabilizer aqueous_phase->nanoprecipitation evaporation Evaporate Organic Solvent nanoprecipitation->evaporation nanoparticles Collect Drug-Loaded Nanoparticles evaporation->nanoparticles

General workflow for nanoparticle formulation.

Signaling Pathway

3-O-p-Coumaroyltormentic acid has been shown to inhibit the formation of breast cancer stem cells by downregulating the c-Myc protein.[10][11] c-Myc is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.[12] Its dysregulation is a hallmark of many cancers. The diagram below illustrates the simplified signaling pathway through which this compound may exert its effects on c-Myc, leading to the inhibition of cancer stem cell properties.

G cluster_pathway Proposed Signaling Pathway of this compound cluster_cell Cancer Stem Cell compound This compound cMyc_protein c-Myc Protein compound->cMyc_protein Induces degradation of degradation Ubiquitin-Independent Proteasomal Degradation cMyc_protein->degradation transcription Transcription of Self-Renewal Genes (e.g., SOX2, CD44, OCT4) cMyc_protein->transcription Activates csc_properties Cancer Stem Cell Properties (Self-renewal, Proliferation) transcription->csc_properties Promotes

Inhibition of c-Myc signaling by the compound.

References

Best practices for storing 3-O-cis-p-Coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of 3-O-cis-p-Coumaroyltormentic acid to ensure its stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: As a solid, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize degradation. Triterpenoid (B12794562) saponins (B1172615), as a class, are known to be stable for at least a year when stored as a dry powder at room temperature, but lower temperatures are preferable for long-term preservation.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, store the solution at -20°C in a tightly sealed vial, protected from light. Avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on the general solubility of triterpenoid saponins, ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO) are suitable solvents. Aqueous ethanol is also commonly used for extraction and dissolution of similar compounds.[1][2] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a cis-p-coumaroyl moiety are susceptible to light-induced cis-trans isomerization.[3][4] Exposure to UV or visible light can convert the cis-isomer to the trans-isomer, altering the compound's biological activity. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathways for this compound are likely to be:

  • Isomerization: Light-induced conversion of the cis-p-coumaroyl group to the more stable trans isomer.[3][5]

  • Hydrolysis: Cleavage of the ester linkage between the p-coumaric acid and the tormentic acid backbone. This can be catalyzed by acidic or basic conditions, as well as by esterase enzymes.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of biological activity. 1. Isomerization: The cis-isomer may have converted to the less active or inactive trans-isomer due to light exposure. 2. Degradation: The compound may have hydrolyzed, breaking the ester bond.1. Protect from Light: Always handle the compound and its solutions in a light-protected environment. Use amber vials or foil-wrapped containers. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh from the solid material for each experiment. 3. Check pH: Ensure the pH of your experimental buffer is neutral or slightly acidic, as basic conditions can promote hydrolysis.[8]
Difficulty dissolving the compound. 1. Incorrect Solvent: The chosen solvent may not be optimal for this compound. 2. Low Temperature: The compound may have lower solubility at colder temperatures.1. Try Alternative Solvents: If solubility is an issue in your primary solvent, try sonicating the solution or gently warming it. If that fails, consider using a different recommended solvent such as DMSO or ethanol. 2. Solubility Test: Perform a small-scale solubility test with different solvents to find the most suitable one for your desired concentration.
Precipitation of the compound in aqueous solutions. Poor Aqueous Solubility: Triterpenoid saponins can have limited solubility in purely aqueous solutions.Use a Co-solvent: Prepare a concentrated stock solution in a solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Recommended Storage Conditions Summary

Form Temperature Light Condition Container Duration
Solid -20°C or 4°CDarkTightly sealed, opaque vialLong-term
In Solution -20°CDarkTightly sealed, amber vialShort-term (prepare fresh when possible)

Experimental Protocol: Preparation of this compound for In Vitro Assays

This protocol provides a general guideline for the preparation of the compound for use in biological experiments.

  • Material Handling:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Conduct all weighing and handling procedures under subdued light.

  • Preparation of Stock Solution:

    • Calculate the required amount of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Add the appropriate volume of a suitable solvent (e.g., DMSO or ethanol) to the solid compound.

    • Vortex or sonicate the solution until the compound is completely dissolved.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the appropriate cell culture medium or assay buffer to the final desired concentration.

    • Perform serial dilutions if a range of concentrations is required.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is below the tolerance level of the experimental system (typically <0.5%).

  • Use in Experiment:

    • Add the working solution to your experimental setup immediately after preparation.

    • If immediate use is not possible, store the stock solution at -20°C in a tightly sealed, light-protected vial. Avoid repeated freeze-thaw cycles.

Logical Workflow for Troubleshooting Storage Issues

G Troubleshooting Workflow for this compound Storage start Start: Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage check_solution_prep Review Solution Preparation: - Age of Solution? - Solvent Used? - pH of Buffer? start->check_solution_prep improper_storage Potential Issue: Improper Storage check_storage->improper_storage improper_prep Potential Issue: Solution Degradation check_solution_prep->improper_prep action_storage Action: - Store at -20°C - Protect from Light - Use Tightly Sealed Vial improper_storage->action_storage action_prep Action: - Prepare Fresh Solutions - Use Recommended Solvent - Check Buffer pH improper_prep->action_prep re_evaluate Re-evaluate Experiment action_storage->re_evaluate action_prep->re_evaluate end End: Consistent Results re_evaluate->end

Caption: Troubleshooting workflow for storage-related issues.

References

Technical Support Center: Interpreting NMR Spectra of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-O-cis-p-Coumaroyltormentic acid. This resource is designed for researchers, scientists, and drug development professionals to assist with the interpretation of NMR spectra for this complex natural product. Below you will find troubleshooting guides, detailed experimental protocols, and reference data to facilitate your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the NMR analysis of this compound and related triterpenoid (B12794562) esters.

Q1: How can I confirm the cis-configuration of the p-coumaroyl moiety?

A1: The key to determining the stereochemistry of the double bond in the p-coumaroyl group lies in the coupling constant (J) between the olefinic protons (H-7' and H-8'). For the cis-isomer, the coupling constant is typically in the range of 12-13 Hz. In contrast, the trans-isomer exhibits a larger coupling constant, usually around 16 Hz. For this compound, look for two doublets in the olefinic region of the ¹H NMR spectrum with a J value of approximately 12.9 Hz.

Q2: The aliphatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I assign the signals of the tormentic acid backbone?

A2: Signal overlap in the upfield region (approx. 0.7-2.5 ppm) is a common issue with triterpenoids due to the large number of methyl, methylene, and methine groups. To overcome this, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and trace the connectivity within the spin systems of the triterpenoid rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon. This helps to differentiate overlapping proton signals based on the chemical shift of the carbon they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. This is particularly useful for determining the stereochemistry of the triterpenoid backbone.

Q3: I am having trouble distinguishing between the signals of this compound and its trans-isomer in a mixture. What are the key differences in the NMR spectra?

A3: Besides the difference in the coupling constants of the olefinic protons mentioned in Q1, the chemical shifts of the olefinic protons and carbons are also different. In the cis-isomer, the olefinic protons are typically found at around δ 6.86 and 5.86 ppm.[1] For the trans-isomer, these protons are shifted further downfield to approximately δ 7.61 and 6.80 ppm.[1] The corresponding carbons in the ¹³C NMR spectrum will also show distinct chemical shifts.

Q4: The signal for the H-3 proton is shifted downfield compared to unsubstituted tormentic acid. Why is this?

A4: The H-3 proton is directly attached to the carbon bearing the p-coumaroyl ester group. The ester linkage causes a significant deshielding effect on this proton, resulting in a downfield shift of its resonance. This downfield shift is a strong indicator of the position of acylation on the triterpenoid skeleton.

Data Presentation: NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Tormentic Acid Moiety
H-3~4.5-4.7dd~11.5, 4.5
H-12~5.3t-like~3.5
Me-23~0.9s
Me-24~0.8s
Me-25~0.7s
Me-26~0.9s
Me-27~1.1s
Me-29~0.9d~6.5
Me-30~0.8d~6.5
cis-p-Coumaroyl Moiety
H-2', H-6'~7.35d~8.7
H-3', H-5'~6.71d~8.7
H-7'~6.77d~12.9
H-8'~5.74d~12.9

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted δ (ppm)
Tormentic Acid Moiety
C-1~47.0
C-2~68.0
C-3~82.0
C-4~39.0
C-5~55.0
C-6~18.0
C-7~33.0
C-8~40.0
C-9~47.0
C-10~37.0
C-11~23.0
C-12~125.0
C-13~138.0
C-14~42.0
C-15~28.0
C-16~24.0
C-17~48.0
C-18~53.0
C-19~72.0
C-20~42.0
C-21~26.0
C-22~37.0
C-23~28.0
C-24~16.0
C-25~17.0
C-26~17.0
C-27~23.0
C-28~180.0
C-29~17.0
C-30~21.0
cis-p-Coumaroyl Moiety
C-1'~125.8
C-2', C-6'~129.7
C-3', C-5'~114.4
C-4'~158.5
C-7'~142.7
C-8'~115.9
C-9'~168.9

Note: The chemical shifts are based on data for tormentic acid and cis-p-coumaric acid and may vary slightly in the final esterified product. The numbering of the coumaroyl moiety is primed.

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or pyridine-d₅).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion, which is particularly important for the crowded regions of the spectrum.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum to determine long-range ¹H-¹³C correlations. Optimize the long-range coupling delay for typical values (e.g., 8 Hz).

    • NOESY: Acquire a NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to observe through-space correlations, which are essential for stereochemical assignments.

Visualization of the NMR Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Interpretation_Workflow Acquisition 1. NMR Data Acquisition (1D and 2D) Process 2. Data Processing (FT, Phasing, Baseline Correction) Acquisition->Process H1_Analysis 3. ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) Process->H1_Analysis C13_DEPT_Analysis 4. ¹³C and DEPT Analysis (Number of signals, C-type) Process->C13_DEPT_Analysis HSQC_Analysis 5. HSQC Analysis (Direct H-C correlations) H1_Analysis->HSQC_Analysis C13_DEPT_Analysis->HSQC_Analysis COSY_Analysis 6. COSY Analysis (H-H spin systems) HSQC_Analysis->COSY_Analysis HMBC_Analysis 7. HMBC Analysis (Connect spin systems, Quaternary C) COSY_Analysis->HMBC_Analysis NOESY_Analysis 8. NOESY Analysis (Stereochemistry) HMBC_Analysis->NOESY_Analysis Structure_Proposal 9. Structure Proposal NOESY_Analysis->Structure_Proposal Verification 10. Verification with Literature Data Structure_Proposal->Verification Final_Structure Final Structure Elucidation Verification->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

References

Technical Support Center: Mass Spectrometry of Coumaroyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumaroyl derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected ion with a mass difference of +22 Da from my expected molecular ion. What is it?

A1: This is most likely a sodium adduct ([M+Na]⁺). Sodium ions are ubiquitous in laboratory environments and can readily form adducts with analytes in the electrospray ionization (ESI) source. Other common adducts to look out for include potassium ([M+K]⁺, +38 Da) and ammonium (B1175870) ([M+NH₄]⁺, +18 Da in positive ion mode).[1][2]

Q2: My signal intensity is low and variable. What could be the cause?

A2: Low and variable signal intensity can be due to several factors, including ion suppression from co-eluting matrix components, suboptimal ion source parameters, or analyte degradation.[3][4][5] Improving sample cleanup, optimizing chromatographic separation, and fine-tuning ESI source settings are crucial steps to address this issue.[3][4]

Q3: I see a prominent fragment ion in my full scan spectrum, even at low collision energies. What is happening?

A3: This phenomenon is likely due to in-source fragmentation (ISF), where the analyte fragments within the ion source before mass analysis.[3] Coumaroyl glycosides are particularly susceptible to ISF, often resulting in the cleavage of the glycosidic bond or the coumaroyl group. To minimize ISF, it is recommended to use "softer" ionization conditions by reducing the fragmentor or cone voltage.[3]

Q4: I am analyzing a mixture of coumaroylquinic acid isomers, but I am having trouble distinguishing them. How can I differentiate them by mass spectrometry?

A4: While isomers have the same mass, their fragmentation patterns in MS/MS can be distinct. The relative intensities of fragment ions can vary significantly between different positional isomers of coumaroylquinic acid. For example, the fragmentation of 3-O-, 4-O-, and 5-O-feruloylquinic acids shows different base peaks and secondary fragment ions, allowing for their differentiation.[6] Careful optimization of chromatographic separation is also essential to resolve isomers before they enter the mass spectrometer.

Q5: I have a neutral loss of 146 Da in my MS/MS spectrum. How can I be sure if it corresponds to a coumaroyl group or a rhamnosyl moiety?

A5: A neutral loss of 146 Da can indeed be ambiguous. While a coumaroyl group has a mass of 146.0368 Da, a rhamnosyl group has a mass of 146.0579 Da.[7] To definitively distinguish between these, high-resolution mass spectrometry (HRMS) is required to measure the exact mass of the precursor and fragment ions.[7]

Troubleshooting Guides

Issue 1: Adduct Formation

Adduct formation is a common artifact in ESI-MS that can complicate data interpretation and affect quantification.

Troubleshooting Steps:

  • Identify the Adduct: Calculate the mass difference between the observed ion and the expected protonated or deprotonated molecule. Common adducts are listed in the table below.

  • Optimize Mobile Phase: The mobile phase composition can be adjusted to minimize adduct formation.

    • Add a Proton Source: For positive ion mode, adding 0.1% formic acid to the mobile phase can increase the concentration of protons, favoring the formation of [M+H]⁺ over metal adducts.[1][2]

    • Add Ammonium Salts: Adding 1-10 mM ammonium formate (B1220265) or ammonium acetate (B1210297) can help suppress sodium and potassium adducts by providing a high concentration of competing ammonium ions.[1][2]

    • Solvent Choice: Acetonitrile is often preferred over methanol (B129727) as it tends to produce a lower degree of sodium adduct formation.[8]

  • Improve Sample and System Hygiene:

    • Use high-purity solvents and reagents.

    • Avoid glassware, as it can be a source of sodium and potassium ions. Use polypropylene (B1209903) tubes and vials where possible.

    • Thoroughly clean the LC system and column to remove any salt buildup.

Adduct IonMass-to-Charge (m/z)Ionization Mode
Protonated Molecule [M+H]⁺M + 1.0078Positive
Deprotonated Molecule [M-H]⁻M - 1.0078Negative
Sodium Adduct [M+Na]⁺M + 22.9898Positive
Potassium Adduct [M+K]⁺M + 38.9637Positive
Ammonium Adduct [M+NH₄]⁺M + 18.0344Positive
Formate Adduct [M+HCOO]⁻M + 44.9977Negative
Acetate Adduct [M+CH₃COO]⁻M + 59.0133Negative

Data compiled from multiple sources.[1][2]

This protocol outlines a systematic approach to reduce the prevalence of sodium adducts.

  • Initial Analysis: Analyze the sample using your standard LC-MS method and identify the presence and relative intensity of the [M+Na]⁺ adduct.

  • Mobile Phase Modification:

    • Prepare a fresh mobile phase containing 0.1% formic acid.

    • Re-analyze the sample and compare the intensity of the [M+Na]⁺ adduct to the [M+H]⁺ ion.

  • Ammonium Additive:

    • If sodium adducts persist, prepare a mobile phase containing 5 mM ammonium formate in addition to 0.1% formic acid.

    • Analyze the sample again and observe the relative intensities of [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.

  • System Cleaning: If adducts are still problematic, flush the entire LC system, including the column, with a high percentage of organic solvent followed by a water/methanol mixture with 0.1% formic acid to remove salt buildup.[9]

Adduct_Troubleshooting start Adduct Ion Observed ([M+Na]⁺, [M+K]⁺, etc.) check_mobile_phase Is 0.1% Formic Acid in Mobile Phase? start->check_mobile_phase add_formic Add 0.1% Formic Acid to Mobile Phase check_mobile_phase->add_formic No check_ammonium Are Metal Adducts Still Prominent? check_mobile_phase->check_ammonium Yes add_formic->check_ammonium system_hygiene Review System Hygiene: - Use Polypropylene Vials - Use High-Purity Solvents - Clean LC System check_ammonium->system_hygiene Yes end Adducts Minimized check_ammonium->end No add_ammonium Add 5-10 mM Ammonium Formate or Ammonium Acetate add_ammonium->system_hygiene system_hygiene->end

Caption: Troubleshooting workflow for adduct formation.

Issue 2: In-Source Fragmentation (ISF)

ISF can lead to the misidentification of compounds and inaccurate quantification.

Troubleshooting Steps:

  • Confirm ISF: Analyze a pure standard of your coumaroyl derivative. If you observe fragment ions in the full scan MS spectrum that correspond to the loss of a sugar moiety (e.g., -162 Da for a hexose) or the coumaroyl group (-146 Da), ISF is likely occurring.[3]

  • Optimize Source Parameters:

    • Reduce Fragmentor/Cone Voltage: This is the most effective way to reduce the energy in the ion source and promote "softer" ionization.[3] Systematically decrease the voltage and monitor the intensity of the precursor ion versus the fragment ions.

    • Optimize Source Temperature: High source temperatures can contribute to thermal degradation. Gradually lower the temperature to find a balance between efficient desolvation and minimizing fragmentation.[10]

    • Adjust Gas Flows: Nebulizer and drying gas flow rates can influence the ionization process. Optimize these parameters to ensure a stable and efficient spray.

This protocol provides a method to systematically evaluate and minimize ISF.

  • Prepare a Standard Solution: Prepare a solution of your coumaroyl derivative of interest at a known concentration.

  • Infusion Analysis: Infuse the standard solution directly into the mass spectrometer to avoid chromatographic variability.

  • Vary Fragmentor/Cone Voltage:

    • Begin with a high fragmentor/cone voltage (e.g., 150 V) and acquire a full scan mass spectrum.

    • Decrease the voltage in increments (e.g., 20 V) and acquire a spectrum at each step until a minimal voltage is reached (e.g., 50 V).

  • Data Analysis:

    • For each voltage setting, record the intensity of the precursor ion and the key fragment ions.

    • Plot the ion intensities as a function of the fragmentor/cone voltage to determine the optimal setting that maximizes the precursor ion intensity while minimizing fragmentation.

ISF_Workflow start Suspected In-Source Fragmentation infuse_standard Infuse Pure Standard of Analyte start->infuse_standard vary_voltage Systematically Decrease Fragmentor/Cone Voltage infuse_standard->vary_voltage acquire_spectra Acquire Full Scan MS at Each Voltage Step vary_voltage->acquire_spectra analyze_data Plot Ion Intensities vs. Voltage acquire_spectra->analyze_data optimize Select Voltage with Maximum Precursor Ion and Minimum Fragments analyze_data->optimize end ISF Minimized optimize->end

Caption: Experimental workflow for minimizing in-source fragmentation.

Quantitative Data: Characteristic Ions of Common Coumaroyl Derivatives

The following tables summarize the expected m/z values for the precursor and major fragment ions of selected coumaroyl derivatives in both positive and negative ESI-MS.

CompoundIonization ModePrecursor Ion (m/z)Major Fragment Ion(s) (m/z)Fragment Description
p-Coumaric AcidNegative163.0 [M-H]⁻119.0[M-H-CO₂]⁻
Positive165.1 [M+H]⁺147.1[M+H-H₂O]⁺
p-Coumaroyl-glucosideNegative325.1 [M-H]⁻163.0[p-Coumaric acid - H]⁻
Positive327.1 [M+H]⁺165.1[p-Coumaric acid + H]⁺

Data compiled from multiple sources.[11][12]

CompoundIonization ModePrecursor Ion (m/z)Major Fragment Ion(s) (m/z)Fragment Description
Ferulic AcidNegative193.0 [M-H]⁻178.0, 134.0[M-H-CH₃]⁻, [M-H-CH₃-CO₂]⁻
Positive195.1 [M+H]⁺177.1[M+H-H₂O]⁺
Feruloylquinic AcidNegative367.0 [M-H]⁻193.0, 173.0, 134.0[Ferulic acid-H]⁻, [Quinic acid-H-H₂O]⁻, [Ferulic acid-H-CH₃-CO]⁻

Data compiled from multiple sources.[6][9][11][13]

References

Technical Support Center: Optimizing In Vivo Studies with 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of 3-O-cis-p-Coumaroyltormentic acid. Due to the limited publicly available in vivo data for this specific compound, this guide offers a framework based on general principles for novel triterpenoids and related compounds.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my first in vivo experiment with this compound?

A1: For a novel compound with limited in vivo data, the initial dose is typically extrapolated from in vitro data. A conservative starting point for in vivo studies is often in the range of 10-25 mg/kg.[1] However, it is crucial to conduct a dose-range finding study to establish a safe and effective dose for your specific animal model.[1]

Q2: What is a dose-range finding (DRF) study and why is it essential?

A2: A dose-range finding (DRF) study is a preliminary experiment to identify a range of doses that are both safe and produce a biological response.[1] These studies are critical for establishing the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity.[1]

Q3: What are the potential administration routes for this compound in in vivo studies?

A3: Common administration routes for triterpenoids in preclinical studies include intraperitoneal (i.p.), subcutaneous (SC), intravenous (IV), and oral gavage. The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the target tissue. For example, inhalation may be used for respiratory targets, while injections are common for systemic delivery.[2] The oral bioavailability of triterpenoids can be low, which might necessitate alternative routes or formulation strategies.[3]

Q4: What are some key signaling pathways that this compound might modulate?

A4: While the direct signaling pathways of the cis-isomer are not well-documented, its trans-isomer has been shown to target the NF-κB signaling pathway, which is involved in inflammation.[4] Additionally, 3-O-p-Coumaroyltormentic acid has been found to inhibit breast cancer stem cell formation by downregulating c-Myc protein.[5][6] These pathways are plausible targets for the cis-isomer as well.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

  • Q: My compound is not dissolving in the vehicle. What should I do?

    • A: this compound, like many triterpenoids, is likely hydrophobic with low solubility in aqueous solutions.[7] A co-solvent system is often necessary for in vivo administration. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline.[1][7] Always perform a small-scale solubility test before preparing the final formulation.[2]

Issue 2: Precipitation of the Compound in the Formulation

  • Q: The compound precipitates out of solution after preparation. How can I prevent this?

    • A: Precipitation can be caused by incorrect solvent ratios, improper mixing order, or the formulation being too cold.[7] Ensure the compound is fully dissolved in the primary organic solvent (e.g., DMSO) before adding other components.[7] Prepare the formulation at room temperature and consider reducing the final concentration of the compound if precipitation persists.[2][7]

Issue 3: Animal Distress or Adverse Reactions at the Injection Site

  • Q: I'm observing skin irritation or leakage at the injection site. What could be the cause?

    • A: High concentrations of solvents like DMSO can cause skin irritation.[2] Aim for the lowest possible concentration of organic solvents in your final formulation. The volume of the injection may also be too large for the injection site. For mice, the maximum subcutaneous injection volume at a single site is typically around 100-200 µL.[2] If a larger volume is needed, consider using multiple injection sites.[2]

Data Presentation

Table 1: Summary of In Vitro Activity of p-Coumaroyltormentic Acid Isomers

CompoundCell LineActivityIC50 / ConcentrationCitation
This compoundMCF-7, MDA-MB-231Inhibits cell proliferation≥80 μM[5]
This compoundBreast cancer cell linesInhibits primary mammosphere formation40 μM[5]
3-O-trans-p-Coumaroyltormentic acidMDA-MB-231Inhibited migration and colony formationNot specified[5]

Note: This table summarizes available in vitro data. In vivo effective doses may vary significantly.

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study for this compound ("Compound C")

1. Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range of Compound C in a murine model.

2. Materials:

  • Compound C (this compound)

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, Saline)

  • Healthy, age-matched mice (e.g., C57BL/6), n=3-5 per group

  • Standard laboratory equipment for animal handling and dosing.

3. Procedure:

  • Formulation Preparation: Prepare a stock solution of Compound C in DMSO. On the day of dosing, prepare serial dilutions in the vehicle to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all groups and is well-tolerated (typically ≤10%).

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, 10 mg/kg, 25 mg/kg, 50 mg/kg, 100 mg/kg of Compound C).

  • Administration: Administer the assigned dose via the chosen route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).[1]

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • The MTD is defined as the highest dose that does not cause more than a 20% loss in body weight or significant clinical signs of toxicity.[1]

    • Analyze biochemical and histopathological data to identify any dose-dependent toxicities.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylates NF_kB_complex NF-κB (p50/p65) IκBα->NF_kB_complex Releases p50 p50 p50->NF_kB_complex p65 p65 p65->NF_kB_complex NF_kB_complex_nucleus NF-κB (p50/p65) NF_kB_complex->NF_kB_complex_nucleus Translocation 3_O_cis_p_Coumaroyltormentic_acid This compound 3_O_cis_p_Coumaroyltormentic_acid->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NF_kB_complex_nucleus->Gene_Expression Induces

Caption: Potential NF-κB signaling pathway inhibition.

G Start Start Formulation Prepare Compound Formulation Start->Formulation Grouping Randomize Animals into Dose Groups Formulation->Grouping Administration Administer Compound or Vehicle Grouping->Administration Monitoring Daily Monitoring: - Body Weight - Clinical Signs Administration->Monitoring Endpoint Endpoint: - Necropsy - Tissue Collection - Blood Analysis Monitoring->Endpoint Analysis Data Analysis: - Determine MTD - Assess Toxicity Endpoint->Analysis Decision Proceed to Efficacy Study? Analysis->Decision End End Decision->End

Caption: Experimental workflow for a dose-range finding study.

References

Technical Support Center: 3-O-cis-p-Coumaroyltormentic Acid & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals who are utilizing 3-O-cis-p-Coumaroyltormentic acid in their experiments and encountering challenges with cell viability assays. The information provided herein is designed to help troubleshoot common issues and ensure the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product belonging to the triterpenoid (B12794562) class of compounds.[1][2] It is a derivative of tormentic acid, which is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5] Structurally, it is an ester of tormentic acid and cis-p-coumaric acid.[6]

Q2: Why am I seeing an unexpected increase in signal in my MTT or other tetrazolium-based assays (XTT, MTS, WST-1) at higher concentrations of this compound?

This phenomenon is a strong indicator of assay interference. This compound, being a phenolic and triterpenoid compound, likely possesses antioxidant and reducing properties.[7][8] These properties can lead to the direct chemical reduction of the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity.[7] This results in a false-positive signal that can mask the true cytotoxic effects of the compound.[7]

Q3: Can the color of this compound interfere with colorimetric assays?

Q4: Are all cell viability assays susceptible to interference from this compound?

No, assays that do not rely on the metabolic reduction of a substrate are generally less prone to this type of interference.[7] Alternative assays to consider include:

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less likely to be affected by the reducing properties of the compound.[7]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP in viable cells, providing a reliable measure of cell viability.[7][10]

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and can be a good alternative for measuring cell number.

  • Real-time Viability Assays: These assays use non-toxic reagents to continuously monitor cell viability over time.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference of this compound with your cell viability assays.

Issue 1: Suspected Direct Reduction of Assay Reagent

  • Question: How can I confirm that this compound is directly reducing my assay reagent (e.g., MTT, XTT, resazurin)?

  • Answer: Perform a cell-free control experiment.[9][12]

    • Prepare a 96-well plate with the same concentrations of this compound used in your cell-based experiment.

    • Add cell culture medium without cells to each well.

    • Add the assay reagent (e.g., MTT, XTT, resazurin) to each well.

    • Incubate the plate for the same duration as your cell-based assay.

    • If you observe a color change (for MTT, XTT) or a change in fluorescence (for resazurin) in the wells containing the compound, it confirms direct reduction and assay interference.

Issue 2: Intrinsic Absorbance or Fluorescence of the Compound

  • Question: How do I correct for the background signal from the compound itself?

  • Answer: Include a "compound-only" control.[9]

    • In your experimental plate, include wells that contain the various concentrations of this compound in cell culture medium but without cells.

    • After the incubation period, add the assay reagent and solubilization solution (if applicable).

    • Measure the absorbance or fluorescence of these wells.

    • Subtract the average reading of the "compound-only" control from the readings of your experimental wells (cells + compound).

Issue 3: Inconsistent or Unreliable Results with Tetrazolium-Based Assays

  • Question: My results with the MTT assay are not reproducible. What should I do?

  • Answer: If you have confirmed interference through cell-free controls, it is highly recommended to switch to an alternative cell viability assay that is based on a different principle.[7]

Recommended Alternative Assays and Summary of Principles

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/MTS/WST-1 Enzymatic reduction of tetrazolium salts by metabolically active cells to a colored formazan product.Well-established, cost-effective.Susceptible to interference from reducing compounds and colored compounds.[8][13]
Resazurin (B115843) (AlamarBlue®) Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.[10][11]More sensitive than tetrazolium assays, non-toxic.[10]Can be interfered with by fluorescent compounds.
Sulforhodamine B (SRB) Staining of total cellular protein with a bright pink aminoxanthene dye.[7]Not affected by the reducing potential of compounds. Simple and reproducible.Requires a cell fixation step.
ATP-Based (e.g., CellTiter-Glo®) Measurement of ATP, an indicator of metabolically active cells, through a luciferase-based reaction.[10][14]Highly sensitive, fast, and less prone to interference from colored or reducing compounds.[10][11]Requires a luminometer.
Crystal Violet Staining of DNA in the nuclei of adherent cells.Simple, inexpensive.Less sensitive than other methods, requires cell fixation.

Experimental Protocols

Cell-Free Interference Control Assay
  • Prepare a 96-well plate.

  • Add 100 µL of cell culture medium to each well.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control.

  • Add the appropriate volume of your cell viability assay reagent (e.g., 20 µL of MTT solution) to each well.[15]

  • Incubate the plate under the same conditions as your cellular assay (e.g., 2-4 hours at 37°C).

  • If required by the assay, add the solubilization solution (e.g., 100 µL of DMSO for MTT).

  • Measure the absorbance or fluorescence at the appropriate wavelength.

Sulforhodamine B (SRB) Assay Protocol
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired period.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm.

ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
  • Seed cells in a white-walled 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and incubate for the desired period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measure luminescence using a luminometer.[17]

Visual Guides

experimental_workflow cluster_troubleshooting Troubleshooting start Start Experiment prepare_cells Prepare Cells and Treat with Compound start->prepare_cells viability_assay Perform Cell Viability Assay prepare_cells->viability_assay data_analysis Analyze Data viability_assay->data_analysis end Conclusion data_analysis->end interference_check Suspect Interference? data_analysis->interference_check interference_check->end No cell_free_control Run Cell-Free Control interference_check->cell_free_control Yes alternative_assay Switch to Alternative Assay (e.g., SRB, ATP) cell_free_control->alternative_assay alternative_assay->prepare_cells

Caption: Troubleshooting workflow for cell viability assay interference.

assay_selection cluster_assays Cell Viability Assays compound This compound (Phenolic Triterpenoid) tetrazolium Tetrazolium-Based (MTT, XTT, MTS) compound->tetrazolium High Interference (Direct Reduction) resazurin Resazurin-Based compound->resazurin Potential Interference (Fluorescence/Reduction) srb SRB (Protein) compound->srb Low Interference (Recommended) atp ATP-Based (Luminescence) compound->atp Low Interference (Recommended)

Caption: Assay selection guide based on interference potential.

signaling_pathway compound This compound cmyc c-Myc Protein compound->cmyc Downregulates degradation c-Myc Degradation compound->degradation Induces cmyc->degradation csc_survival Cancer Stem Cell Survival/Proliferation cmyc->csc_survival Promotes degradation->csc_survival Inhibits apoptosis Apoptosis csc_survival->apoptosis Inhibition leads to

Caption: Potential signaling pathway affected by the compound.[6][18]

References

Technical Support Center: Controlling for Cis/Trans Isomerization in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling cis/trans isomerization in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions related to the geometric isomerization of molecules in experimental settings.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Resolution or Co-elution of Cis/Trans Isomers in Chromatography

Question: I am unable to separate the cis and trans isomers of my compound using HPLC/GC. What are the likely causes and how can I troubleshoot this?

Answer:

Poor resolution of cis and trans isomers is a frequent challenge due to their often similar physicochemical properties.[1] The primary factors to investigate are your chromatographic conditions and column selection.

Troubleshooting Steps:

  • Optimize the Mobile/Stationary Phase: The choice of stationary phase is critical for resolving isomers.[1] For HPLC, if you are using reverse-phase chromatography, try altering the mobile phase composition (e.g., the ratio of organic solvent to water) or switching to a different type of column, such as one with a different stationary phase chemistry (e.g., C18, phenyl, cyano) or a chiral column.[2][3] For GC, a mid-polarity or wax-type column can improve selectivity over standard non-polar phases.[1]

  • Adjust the Temperature Program (for GC): A rapid temperature ramp can cause isomers to elute too closely together.[1] Try a slower ramp rate, particularly around the expected elution temperature of your isomers, to allow for better interaction with the stationary phase.[1]

  • Optimize Carrier Gas Flow Rate (for GC): The linear velocity of the carrier gas affects chromatographic efficiency. An incorrect flow rate can lead to peak broadening and reduced resolution.[1]

  • Check for Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broad and poorly resolved peaks.[1] Try diluting your sample.

  • Consider Derivatization (for GC): For polar compounds, derivatization (e.g., silylation) can improve volatility and chromatographic separation.[2]

Issue 2: Unstable Isomer Ratio During Biological Assay

Question: The ratio of cis to trans isomers in my sample is changing during my biological assay. How can I prevent this interconversion?

Answer:

Isomer interconversion can be triggered by light, heat, or catalytic factors in your assay medium.[4][5] Controlling these factors is key to maintaining a stable isomeric ratio.

Troubleshooting Steps:

  • Control Light Exposure: For photosensitive compounds like those containing azobenzene (B91143) moieties, conduct experiments under dimmed or specific light conditions to prevent photoisomerization.[6][7][8] Use amber vials or cover your experimental setup with aluminum foil.

  • Maintain Stable Temperature: Thermal isomerization can occur with changes in temperature.[9] Ensure your assay is performed at a constant and controlled temperature. For some molecules, this may require heating or cooling to stabilize a particular isomer.[10]

  • pH and Buffer Composition: The pH and components of your buffer can influence the rate of isomerization. Investigate the stability of your compound in different buffer systems to find one that minimizes interconversion.

  • Use "Locked" Isomers: If available, use synthetic analogs where the double bond is "locked" in either the cis or trans configuration.[11] This completely prevents interconversion and allows for the study of the biological effects of a single, stable isomer.[11]

  • Minimize Experiment Duration: If interconversion cannot be completely halted, aim to keep the duration of the biological assay as short as possible to minimize changes in the isomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between cis and trans isomers, and why is it important in a biological context?

A1: Cis and trans isomers, also known as geometric isomers, have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of substituents around a rigid bond, such as a double bond or a ring structure.[12][13] In the cis isomer, similar substituents are on the same side, while in the trans isomer, they are on opposite sides.[12][14] This seemingly small difference can lead to significant changes in molecular shape, which in turn can dramatically affect biological activity.[15] For example, only one isomer of a drug may bind effectively to its target protein, while the other may be inactive or even cause unwanted side effects.[12]

Q2: How does proline cis/trans isomerization uniquely affect protein structure and function?

A2: Unlike other amino acids, the peptide bond preceding a proline residue can exist in either the cis or trans conformation in significant proportions within a protein.[16][17] The interconversion between these two states is intrinsically slow and can be a rate-limiting step in protein folding and function.[17][18] This isomerization can act as a molecular switch, regulating processes like protein-protein interactions, signaling pathways, and enzyme activity.[18][19] For instance, the binding of some proteins is highly specific to one proline isomer.[16][20]

Q3: What are the primary analytical techniques to separate and quantify cis/trans isomers?

A3: Several analytical techniques can be used to distinguish and quantify cis and trans isomers. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can separate isomers based on their differential interactions with a stationary phase.[2][3]

  • Gas Chromatography (GC): Particularly useful for volatile compounds, GC separates isomers based on their boiling points and interactions with a stationary phase.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify isomers based on differences in the chemical shifts and coupling constants of their atoms.[11]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), MS can help identify isomers by their mass-to-charge ratio, although it may not distinguish them without prior separation.[3]

Q4: Can I use light to control the ratio of cis and trans isomers in my sample?

A4: Yes, for photoswitchable molecules like azobenzenes, light can be a powerful tool to control the isomeric ratio.[6] Typically, irradiation with UV light favors the formation of the cis isomer, while visible light can promote the reverse cis-to-trans isomerization.[4][6] This allows for dynamic, real-time control over the concentration of the active isomer in your biological assay.[21]

Data and Protocols

Table 1: Comparison of Analytical Methods for Cis/Trans Isomer Analysis
Analytical MethodStationary/Mobile Phase (Example)DetectionKey Advantages
Chiral HPLC Chiralpak AD-H column with n-Hexane:IsopropanolUV (210 nm)Direct separation of diastereomers, good resolution.[2]
HILIC Silica or Amide column with Acetonitrile and Ammonium (B1175870) Acetate bufferUV or MSWell-suited for polar compounds, compatible with mass spectrometry.[2]
GC-MS (with derivatization) Mid-polarity capillary column (e.g., 5% diphenyl/95% dimethylpolysiloxane)Mass SpectrometryHigh sensitivity and structural confirmation of isomers.[1][2]
Quantitative NMR (qNMR) Deuterated solvent (e.g., CDCl3)NMR DetectorProvides structural information and quantification without the need for separation.[2]
Experimental Protocol: HPLC Method Development for Isomer Separation

Objective: To develop a robust HPLC method for the separation and quantification of cis and trans isomers of a target compound.

Materials:

  • HPLC system with a pump, autosampler, column oven, and UV or MS detector.

  • Analytical column (e.g., C18, Phenyl, Chiral).

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Buffers and additives (e.g., formic acid, ammonium acetate).

  • A standard containing a known mixture of the cis and trans isomers.

Procedure:

  • Initial Conditions:

    • Start with a common reverse-phase C18 column.

    • Use a simple isocratic mobile phase, for example, 65:35 (v/v) acetonitrile:water.[22]

    • Set a flow rate of 1.0 mL/min.

    • Set the detector wavelength to the absorbance maximum of your compound.[23]

  • Injection and Evaluation:

    • Inject the standard mixture of isomers.

    • Evaluate the chromatogram for the resolution of the two isomer peaks.

  • Optimization:

    • If resolution is poor:

      • Mobile Phase: Adjust the ratio of organic solvent to water. A gradient elution may be necessary.

      • Column: If mobile phase optimization is insufficient, switch to a different column chemistry (e.g., a phenyl column for aromatic compounds or a chiral column).

      • Temperature: Adjust the column temperature, as this can affect selectivity.[22]

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Troubleshooting_Workflow start Poor Isomer Resolution check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase No solution_column Select a more appropriate column (e.g., different polarity, chiral) check_column->solution_column Yes check_temp Is the temperature program (GC) or column temp (HPLC) optimized? check_mobile_phase->check_temp No solution_mobile_phase Adjust mobile phase composition or use a gradient check_mobile_phase->solution_mobile_phase Yes check_overload Is the column overloaded? check_temp->check_overload No solution_temp Optimize temperature ramp (GC) or adjust column temperature (HPLC) check_temp->solution_temp Yes solution_overload Dilute the sample check_overload->solution_overload Yes

Caption: A step-by-step workflow for diagnosing poor peak resolution.

Proline_Isomerization_Signaling cluster_protein Protein with Proline Motif Pro_trans Proline (trans) Pro_cis Proline (cis) Pro_trans->Pro_cis Isomerization No_Binding No Binding / Weak Interaction Pro_trans->No_Binding Binding_Event Strong Binding Event Pro_cis->Binding_Event Binding_Partner Binding Partner Binding_Partner->No_Binding Binding_Partner->Binding_Event No_Signal No Signal No_Binding->No_Signal Downstream_Signal Downstream Signaling Binding_Event->Downstream_Signal

Caption: Proline isomerization as a switch for protein-protein interaction.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 3-O-cis- and 3-O-trans-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the geometric isomers, 3-O-cis-p-Coumaroyltormentic acid and 3-O-trans-p-Coumaroyltormentic acid. The available experimental data reveals distinct inhibitory profiles for these two compounds, particularly in the context of cancer cell proliferation and cancer stem cell (CSC) properties. This document summarizes the quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows to aid in research and development decisions.

Divergent Bioactivities in Cancer Models

The geometric isomerization of the p-coumaroyl moiety on the tormentic acid backbone results in a notable difference in the bioactivity of this compound and its trans-isomer.[1] While both compounds have been isolated from Aronia melanocarpa (black chokeberry) extracts, their effects on breast cancer cells and breast cancer stem cells are not identical.[1] The trans-isomer, in particular, has been shown to inhibit the formation of mammospheres, a key characteristic of cancer stem cells, by promoting the degradation of the c-Myc oncoprotein.[1][2]

Quantitative Comparison of Bioactivities

The following tables summarize the observed bioactivities of the cis- and trans-isomers in breast cancer cell lines. The data is extracted from studies on MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.[1]

Table 1: Inhibition of Cell Proliferation (MCF-7 and MDA-MB-231 cells)

CompoundConcentration for Proliferation InhibitionAssay Duration
This compound≥80 μM48 hours
3-O-trans-p-Coumaroyltormentic acidData not specified in the same assay-

Table 2: Inhibition of Mammosphere Formation

CompoundConcentration for InhibitionCell LinesDuration
This compound40 μMPrimary breast cancer cellsNot specified
3-O-trans-p-Coumaroyltormentic acid10 and 20 μMMCF-7 and MDA-MB-2317 days

Table 3: Other Observed Bioactivities for 3-O-trans-p-Coumaroyltormentic acid

ActivityCell Line
Inhibition of cell migrationMDA-MB-231
Inhibition of colony formationMDA-MB-231

Experimental Protocols

MTS Cell Proliferation Assay

The anti-proliferative effects of this compound were quantified using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

  • Cell Plating: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates at a specified density.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound.

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: Following incubation, MTS reagent was added to each well.

  • Measurement: The absorbance was measured at a specific wavelength (typically 490 nm) to determine the number of viable cells. The results were expressed as a percentage of the control (DMSO-treated) cells.

Mammosphere Formation Assay

The ability of the compounds to inhibit cancer stem cell self-renewal was assessed using the mammosphere formation assay.[1]

  • Single-Cell Suspension: Breast cancer cell lines (MCF-7 and MDA-MB-231) or primary breast cancer cells were dissociated into a single-cell suspension.

  • Plating in Non-Adherent Conditions: Cells were plated in ultra-low attachment plates in a specialized serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

  • Compound Treatment: The cells were treated with either the cis- or trans-isomer of 3-O-p-Coumaroyltormentic acid or DMSO as a control.

  • Incubation: The plates were incubated for 7 days to allow for the formation of mammospheres.

  • Quantification: The number and size of the mammospheres were observed and quantified using a microscope.

Visualizing the Mechanisms and Workflows

To better understand the experimental process and the proposed mechanism of action for the trans-isomer, the following diagrams are provided.

G cluster_0 MTS Assay Workflow cluster_1 Mammosphere Assay Workflow A Plate MCF-7 or MDA-MB-231 cells B Treat with 3-O-cis-p- Coumaroyltormentic acid A->B C Incubate for 48 hours B->C D Add MTS reagent C->D E Measure absorbance at 490 nm D->E F Prepare single-cell suspension G Plate in ultra-low attachment plates F->G H Treat with test compound (cis or trans isomer) G->H I Incubate for 7 days H->I J Quantify mammosphere formation I->J

Experimental workflows for bioactivity assessment.

G compound 3-O-trans-p- Coumaroyltormentic acid proteasome Proteasomal Degradation compound->proteasome enhances cMyc c-Myc Protein proteasome->cMyc degrades cMyc->proteasome (ubiquitin-independent) csc Cancer Stem Cell Survival & Proliferation cMyc->csc promotes

Proposed c-Myc degradation pathway by the trans-isomer.

Conclusion

The available evidence suggests that this compound and 3-O-trans-p-Coumaroyltormentic acid possess distinct anti-cancer properties. The cis-isomer demonstrates anti-proliferative effects at higher concentrations, while the trans-isomer appears to be a more potent inhibitor of cancer stem cell characteristics, such as mammosphere formation, at lower concentrations.[1] The mechanism of the trans-isomer is linked to the enhanced proteasomal degradation of the c-Myc oncoprotein, a critical factor for cancer stem cell survival.[1]

Further research is warranted to fully elucidate the comparative potency and therapeutic potential of these two isomers. Head-to-head studies quantifying IC50 values for various cancer-related endpoints would be highly valuable for the drug development community.

References

A Comparative Analysis of the Anti-Cancer Effects of Cis- and Trans-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic agents against cancer, triterpenoids isolated from natural sources have garnered significant attention. Among these, derivatives of tormentic acid, specifically its cis- and trans-coumaroyl isomers, have been investigated for their potential anti-cancer properties. This guide provides an objective comparison of the anti-cancer effects of 3-O-p-cis-coumaroyltormentic acid and 3-O-p-trans-coumaroyltormentic acid, with a focus on their impact on breast cancer cells, supported by experimental data from peer-reviewed research.

Data Presentation: A Quantitative Comparison

The anti-cancer activities of cis- and trans-coumaroyltormentic acid have been evaluated in human breast cancer cell lines, MCF-7 and MDA-MB-231. The following tables summarize the key quantitative data from these studies, focusing on anti-proliferative effects and the inhibition of cancer stem cell (CSC) properties.

Table 1: Anti-Proliferative Activity of Coumaroyltormentic Acid Isomers

This table presents the concentration-dependent inhibition of cell proliferation by each isomer after 48 hours of treatment, as measured by the MTS assay.

CompoundCell LineConcentration for Significant Inhibition
trans-Coumaroyltormentic Acid MCF-7≥ 40 µM
MDA-MB-231≥ 80 µM
cis-Coumaroyltormentic Acid MCF-7≥ 80 µM
MDA-MB-231≥ 80 µM

Data sourced from a 2018 study published in the International Journal of Molecular Sciences.[1]

Table 2: Inhibition of Cancer Stem Cell-like Mammosphere Formation

This table details the effectiveness of each isomer in inhibiting the formation of primary mammospheres, which is an indicator of anti-CSC activity.

CompoundCell LineConcentration for Effective Inhibition
trans-Coumaroyltormentic Acid MCF-710 µM and 20 µM
MDA-MB-23110 µM and 20 µM
cis-Coumaroyltormentic Acid MCF-740 µM
MDA-MB-23140 µM

Data sourced from a 2018 study published in the International Journal of Molecular Sciences.[1]

Key Findings and Comparative Analysis

The experimental data reveals that both isomers of coumaroyltormentic acid exhibit anti-cancer properties, though their potencies differ.

  • Anti-Proliferative Effects : trans-Coumaroyltormentic acid demonstrates a more potent anti-proliferative effect on the MCF-7 breast cancer cell line, showing significant inhibition at a lower concentration (≥40 µM) compared to the cis isomer (≥80 µM).[1] Both isomers show similar activity against the MDA-MB-231 cell line (≥80 µM).[1]

  • Anti-Cancer Stem Cell Activity : The trans isomer is a significantly more potent inhibitor of mammosphere formation, a key characteristic of cancer stem cells. It effectively inhibits mammosphere formation at concentrations of 10 and 20 µM, whereas the cis isomer requires a higher concentration of 40 µM to achieve a similar effect.[1] The trans isomer not only reduced the number of mammospheres by up to 90% but also decreased their size.[1]

  • Mechanism of Action : Research has further elucidated the mechanism for the trans isomer. It has been shown to target breast cancer stem cells by reducing the protein levels of c-Myc, a crucial survival factor for CSCs, through inducing its degradation.[1] This leads to a decrease in the expression of self-renewal-related genes such as SOX2, CD44, and OCT4.[1] Furthermore, treatment with the trans isomer was found to decrease the CD44high/CD24low and aldehyde dehydrogenase (ALDH)-positive cell populations, which are established markers for breast cancer stem cells.[1] The detailed mechanism for the cis isomer has not been as extensively studied.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding : Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates.

  • Treatment : After 24 hours, the cells were treated with varying concentrations of either cis- or trans-coumaroyltormentic acid. A control group was treated with DMSO.

  • Incubation : The cells were incubated for 48 hours.

  • MTS Reagent Addition : The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • Incubation : The plates were incubated for a further 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Data Acquisition : The absorbance was measured at 490 nm using a microplate reader. The results were expressed as a percentage of cell viability compared to the DMSO-treated control cells.[1]

Mammosphere Formation Assay
  • Cell Seeding : Single cells from MCF-7 and MDA-MB-231 cultures were plated in ultra-low attachment 6-well plates.

  • Media : The cells were cultured in a serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF to promote the growth of mammospheres.

  • Treatment : The cells were treated with the specified concentrations of cis- or trans-coumaroyltormentic acid or DMSO as a control.

  • Incubation : The plates were incubated for seven days to allow for the formation of mammospheres.

  • Data Acquisition : The number and size of the mammospheres were observed and quantified using a microscope.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action for trans-coumaroyltormentic acid and the general workflow of the mammosphere formation assay.

G Trans_CTA Trans-Coumaroyltormentic Acid cMyc c-Myc Protein Trans_CTA->cMyc Induces CSC_Markers CSC Markers (CD44high/CD24low, ALDH+) Trans_CTA->CSC_Markers Reduces Population MS_Formation Mammosphere Formation Trans_CTA->MS_Formation Inhibits Degradation c-Myc Degradation cMyc->Degradation SelfRenewal Self-Renewal Genes (SOX2, CD44, OCT4) cMyc->SelfRenewal Regulates BCSC_Survival Breast Cancer Stem Cell Survival & Proliferation Degradation->BCSC_Survival Inhibits SelfRenewal->BCSC_Survival MS_Formation->BCSC_Survival

Caption: Signaling pathway of trans-coumaroyltormentic acid in breast cancer stem cells.

G Start Single Cell Suspension Plate Plate on Ultra-Low Attachment Surface Start->Plate Media Add Serum-Free Media + Growth Factors Plate->Media Treat Treat with Coumaroyltormentic Acid Media->Treat Incubate Incubate for 7 Days Treat->Incubate Analyze Quantify Mammosphere Number and Size Incubate->Analyze

References

A Comparative Analysis of the Efficacy of 3-O-cis-p-Coumaroyltormentic Acid and Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-O-cis-p-Coumaroyltormentic acid and its parent compound, tormentic acid. The following sections detail their respective efficacies in anticancer and anti-inflammatory applications, supported by available experimental data. Detailed methodologies for the key experiments are also provided to facilitate replication and further investigation.

Data Presentation: Quantitative Comparison of Bioactivities

The available data suggests that modification of tormentic acid with a cis-p-coumaroyl group can significantly influence its biological activity. The following tables summarize the quantitative data from comparative studies.

CompoundBiological ActivityCell LineAssayIC50 / Effective ConcentrationCitation
This compound Anti-proliferationMCF-7, MDA-MB-231MTS Assay≥ 80 µM (after 48h)[1]
This compound Inhibition of Mammosphere FormationMCF-7, MDA-MB-231Mammosphere Formation Assay40 µM[1]
3-O-trans-p-Coumaroyltormentic acid Inhibition of Mammosphere FormationMCF-7, MDA-MB-231Mammosphere Formation AssayNot specified, but noted to be effective[1]
Tormentic Acid Anti-proliferationVarious Cancer Cell LinesVarious AssaysData not available in direct comparison
Tormentic Acid Anti-inflammatoryCarrageenan-induced paw edema in miceIn vivoEffective at reducing edema[2][3]
3-O-trans-p-Coumaroyltormentic acid Anti-inflammatory (ROS inhibition)Caco-2, THP-1ROS Detection AssaySignificantly inhibited ROS production[4]
3-O-trans-p-Coumaroyltormentic acid Anti-inflammatory (NO reduction)LPS-stimulated RAW264.7 macrophagesGriess AssaySignificantly reduced NO levels compared to tormentic acid[4]
3-O-trans-p-Coumaroyltormentic acid Anti-inflammatory (Cytokine reduction)LPS-stimulated THP-1 macrophagesCytokine ArraySignificantly decreased pro-inflammatory cytokines (TNFα, IL-8, CCL2, CXCL5, CXCL11) compared to tormentic acid[4]
Tormentic Acid Anti-inflammatory (Cytokine reduction)H2O2-induced RVSMCsELISASignificantly decreased TNF-α, IL-6, and IL-1β[5]

Experimental Protocols

Mammosphere Formation Assay

This assay is utilized to assess the activity of cancer stem cells (CSCs), which are characterized by their ability to form spherical colonies in non-adherent culture conditions.

Principle: Single-cell suspensions of cancer cells are cultured in a serum-free medium supplemented with growth factors on ultra-low attachment plates. Under these conditions, only CSCs can survive and proliferate to form floating spherical colonies known as mammospheres. The number and size of these spheres are indicative of the CSC population.[6][7]

Protocol:

  • Cell Preparation: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured to 70-80% confluency. The cells are then trypsinized and resuspended in a serum-free DMEM/F12 medium to create a single-cell suspension.[6]

  • Seeding: Cells are seeded at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment 6-well plates.[6] The culture medium is supplemented with growth factors such as EGF and bFGF, and B27 supplement.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 humidified incubator for 5-10 days.[6]

  • Treatment: The test compounds (this compound or tormentic acid) are added to the culture medium at various concentrations at the time of seeding.[1]

  • Quantification: The number of mammospheres with a diameter greater than 40 µm is counted under a microscope. The sphere-forming efficiency (SFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.[6]

NF-κB Inhibition Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Its inhibition is a common target for anti-inflammatory drugs.

Principle: This assay measures the activation of the NF-κB transcription factor. In many experimental setups, a reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in the reporter gene expression, which can be quantified.[4]

Protocol:

  • Cell Culture: Human embryonic kidney cells (HEK-Blue) containing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter are commonly used.[4]

  • Cell Stimulation: Cells are stimulated with an agonist that activates the NF-κB pathway, such as Lipopolysaccharide (LPS) for TLR4-dependent activation.[4]

  • Treatment: The cells are pre-treated with the test compounds (e.g., tormentic acid or its derivatives) for a specific period before the addition of the agonist.[8]

  • Measurement of NF-κB Activity: After incubation, the cell culture supernatant is collected. The activity of the secreted reporter enzyme (SEAP) is measured using a spectrophotometer. A decrease in SEAP activity in treated cells compared to untreated, stimulated cells indicates inhibition of the NF-κB pathway.[4]

  • Western Blot Analysis: To further confirm the mechanism, the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) can be analyzed by Western blotting.[8][9]

Mandatory Visualization

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) NFkB->IkBa sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Tormentic_Acid Tormentic Acid Tormentic_Acid->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: NF-κB signaling pathway inhibition by Tormentic Acid.

experimental_workflow start Start cell_culture Culture Breast Cancer Cells start->cell_culture single_cell Create Single-Cell Suspension cell_culture->single_cell seeding Seed in Ultra-Low Attachment Plates single_cell->seeding treatment Add Test Compounds (this compound or Tormentic acid) seeding->treatment incubation Incubate for 5-10 days treatment->incubation counting Count Mammospheres (>40 µm) incubation->counting analysis Calculate Sphere Forming Efficiency counting->analysis end End analysis->end

Caption: Experimental workflow for the Mammosphere Formation Assay.

c_myc_pathway cluster_regulation CSC Regulation Coumaroyl_TA 3-O-p-Coumaroyltormentic Acid cMyc c-Myc Protein Coumaroyl_TA->cMyc induces degradation of Mammosphere Mammosphere Formation Coumaroyl_TA->Mammosphere inhibits Degradation Proteasomal Degradation cMyc->Degradation SelfRenewal Self-Renewal Genes (CD44, SOX2, OCT4) cMyc->SelfRenewal activates transcription of SelfRenewal->Mammosphere promotes

References

Comparative Bioavailability Analysis: 3-O-cis-p-Coumaroyltormentic Acid vs. p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of 3-O-cis-p-coumaroyltormentic acid and p-coumaric acid, focusing on experimental data to inform research and development in therapeutics. Due to a lack of direct bioavailability studies on this compound, this guide draws inferences from the bioavailability of structurally related triterpenoids.

Executive Summary

p-Coumaric acid, a phenolic acid, generally exhibits rapid absorption and moderate bioavailability. In contrast, this compound, a bulky triterpenoid (B12794562) ester, is anticipated to have significantly lower oral bioavailability due to its high lipophilicity and large molecular size, characteristics common to other pentacyclic triterpenoids which are known to have poor aqueous solubility and limited absorption.

Quantitative Bioavailability Data

The following table summarizes the available pharmacokinetic parameters for p-coumaric acid and inferred properties for this compound based on data from related triterpenoid compounds.

Parameterp-Coumaric AcidThis compound (Inferred)Reference
Maximum Plasma Concentration (Cmax) ~165.7 µmol/L (in rats, oral dose of 100 µmol/kg)Low[1][2]
Time to Maximum Plasma Concentration (Tmax) ~10 minutes (in rats, oral dose)Likely delayed[1][2]
Absorption Rapidly absorbed from the gastrointestinal tract.Poorly absorbed due to low aqueous solubility and high lipophilicity.[1][3]
Metabolism Undergoes metabolism to form glucuronide and sulfate (B86663) conjugates.Likely undergoes hydrolysis to p-coumaric acid and tormentic acid, followed by their respective metabolic pathways.[4]
Excretion Primarily excreted in the urine as metabolites.Likely excreted through both urine and feces, with a significant portion potentially unabsorbed and excreted in feces.[5]

Note: The data for this compound is inferred from studies on other pentacyclic triterpenoids like betulinic acid and oleanolic acid, which exhibit low oral bioavailability.[3]

Experimental Protocols

In Vivo Pharmacokinetic Study of p-Coumaric Acid in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of p-coumaric acid.

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water before the experiment.

2. Compound Administration:

  • p-Coumaric acid is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • A single oral dose (e.g., 100 µmol/kg body weight) is administered via oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 10, 20, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of p-coumaric acid and its metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Caco-2 Cell Permeability Assay for p-Coumaric Acid

This assay is used to predict the intestinal permeability of p-coumaric acid.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • p-Coumaric acid (at a specific concentration, e.g., 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

  • Samples are collected from the receiver chamber (B or A) at various time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of p-coumaric acid in the samples is determined by HPLC.

3. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by p-Coumaric Acid and this compound

The following diagrams illustrate the key signaling pathways affected by each compound.

p_coumaric_acid_pathways cluster_pCA p-Coumaric Acid cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes pCA p-Coumaric Acid MAPK MAPK Pathway (p38, ERK, JNK) pCA->MAPK NFkB NF-κB Pathway pCA->NFkB PI3K_AKT PI3K/AKT/Glut1 Pathway pCA->PI3K_AKT Apoptosis ↓ Apoptosis (Oxidative Stress) MAPK->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Glucose_Metabolism ↑ Glucose Metabolism PI3K_AKT->Glucose_Metabolism

Caption: Signaling pathways modulated by p-coumaric acid.

coumaroyltormentic_acid_pathway cluster_CTA This compound cluster_pathway Modulated Signaling Pathway cluster_outcome Cellular Outcome CTA This compound cMyc c-Myc Protein CTA->cMyc Downregulation CSC ↓ Cancer Stem Cell Survival cMyc->CSC

Caption: Signaling pathway modulated by this compound.

Comparative Experimental Workflow for Bioavailability Assessment

The following diagram outlines a logical workflow for a head-to-head bioavailability study of these two compounds.

bioavailability_workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rodent Model) pCA p-Coumaric Acid Solubility Aqueous Solubility Assay pCA->Solubility Oral_Admin Oral Administration pCA->Oral_Admin CTA This compound CTA->Solubility CTA->Oral_Admin Caco2 Caco-2 Permeability Assay Solubility->Caco2 Caco2->Oral_Admin Inform Dosing Strategy Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling LC_MS LC-MS/MS Analysis of Plasma Blood_Sampling->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis

References

Validating the c-Myc Inhibitory Activity of 3-O-cis-p-Coumaroyltormentic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the c-Myc inhibitory activity of 3-O-cis-p-Coumaroyltormentic acid with other known c-Myc inhibitors. The information is compiled from publicly available research data to assist in the evaluation and validation of this compound for further drug development.

Introduction to c-Myc and its Inhibition

The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism.[1] Its dysregulation is implicated in a majority of human cancers, making it a prime target for therapeutic intervention.[1] However, the "undruggable" nature of the c-Myc protein, an intrinsically disordered protein lacking a defined enzymatic pocket, has posed a significant challenge for direct inhibition.[1] Various strategies have been developed to target c-Myc, including direct inhibition of the c-Myc/Max protein-protein interaction, indirect inhibition by targeting upstream regulators or downstream effectors, and promoting c-Myc degradation.

This guide focuses on this compound, a triterpene acid that has demonstrated potential in inhibiting breast cancer stem cell formation through the downregulation of c-Myc protein.[2] Its performance is compared against established small molecule inhibitors such as 10058-F4 and JQ1, which represent different mechanisms of c-Myc inhibition.

Comparative Analysis of c-Myc Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected c-Myc inhibitors. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.

InhibitorMechanism of ActionCell LineAssayIC50 ValueReference
This compound Induces c-Myc degradationMCF-7 (Breast Cancer)Cell Proliferation> 80 µM (at 48h)[3]
MDA-MB-231 (Breast Cancer)Cell Proliferation> 80 µM (at 48h)[3]
10058-F4 Inhibits c-Myc-Max dimerizationSKOV3 (Ovarian Cancer)Cell Proliferation (MTT)4.4 µM[4]
Hey (Ovarian Cancer)Cell Proliferation (MTT)3.2 µM[4]
Various Leukemia Cell LinesCell ViabilityVaries[5]
JQ1 BET bromodomain inhibitor (indirectly inhibits c-Myc transcription)MCF7 (Breast Cancer)Cell Viability (MTT)0.296 µM[6][7]
T47D (Breast Cancer)Cell Viability (MTT)0.203 µM[6][7]
SUM159 (Triple-Negative Breast Cancer)Cell Viability~0.1 µM[8]
Omomyc (OMO-103) Dominant-negative mutant of c-MycVarious Solid Tumors (in vivo)Clinical Trial (Phase I)Showed disease stabilization[1][9][10]

Experimental Protocols for Validation

To aid researchers in validating the c-Myc inhibitory activity of this compound, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for c-Myc Protein Levels

This technique is used to detect and quantify the amount of c-Myc protein in cells after treatment with an inhibitor.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.[2][13] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13] The band intensity can be quantified using densitometry software.

Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction

This method is used to determine if a compound disrupts the interaction between c-Myc and its obligate binding partner, Max.

Protocol:

  • Cell Lysis: Lyse cells treated with the test compound in a non-denaturing lysis buffer to preserve protein-protein interactions.[14][15]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for either c-Myc or Max overnight at 4°C.[14][15]

  • Immune Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.[16]

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.[16]

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both c-Myc and Max to detect the co-immunoprecipitated protein.[14][15] A decrease in the amount of co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.

Luciferase Reporter Assay for c-Myc Transcriptional Activity

This assay measures the transcriptional activity of c-Myc by using a reporter construct containing a luciferase gene under the control of c-Myc responsive elements.

Protocol:

  • Cell Transfection: Co-transfect cells with a c-Myc responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[17][18]

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compound.

  • Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[17][18]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the inhibitor indicates a reduction in c-Myc transcriptional activity.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the c-Myc signaling pathway, a general experimental workflow for validating c-Myc inhibitors, and the logical relationship of the comparative analysis.

c_Myc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascades (e.g., MAPK, PI3K) Signaling Cascades (e.g., MAPK, PI3K) Receptor Tyrosine Kinases->Signaling Cascades (e.g., MAPK, PI3K) c-Myc c-Myc Signaling Cascades (e.g., MAPK, PI3K)->c-Myc Upregulation c-Myc/Max Heterodimer c-Myc/Max Heterodimer c-Myc->c-Myc/Max Heterodimer Max Max Max->c-Myc/Max Heterodimer E-box DNA E-box DNA c-Myc/Max Heterodimer->E-box DNA Binds to Target Gene Transcription Target Gene Transcription E-box DNA->Target Gene Transcription Cell Proliferation, Growth, Metabolism Cell Proliferation, Growth, Metabolism Target Gene Transcription->Cell Proliferation, Growth, Metabolism

Caption: The c-Myc signaling pathway, from extracellular signals to target gene transcription.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_data Data Analysis cluster_conclusion Conclusion A Compound Treatment (e.g., this compound) B Cell Viability Assay (MTT) A->B C Western Blot (c-Myc Protein Levels) A->C D Co-Immunoprecipitation (c-Myc/Max Interaction) A->D E Luciferase Reporter Assay (c-Myc Transcriptional Activity) A->E F Determine IC50 Value B->F G Quantify Protein Expression C->G H Assess Interaction Disruption D->H I Measure Transcriptional Inhibition E->I J Validate c-Myc Inhibitory Activity F->J G->J H->J I->J

Caption: Experimental workflow for validating the c-Myc inhibitory activity of a compound.

Comparison_Logic This compound This compound Comparative Analysis Comparative Analysis This compound->Comparative Analysis Alternative c-Myc Inhibitors Alternative c-Myc Inhibitors Alternative c-Myc Inhibitors->Comparative Analysis Mechanism of Action Mechanism of Action Comparative Analysis->Mechanism of Action IC50 Values IC50 Values Comparative Analysis->IC50 Values Experimental Evidence Experimental Evidence Comparative Analysis->Experimental Evidence Validation of Inhibitory Activity Validation of Inhibitory Activity Mechanism of Action->Validation of Inhibitory Activity IC50 Values->Validation of Inhibitory Activity Experimental Evidence->Validation of Inhibitory Activity

References

Limited Cross-Reactivity Data Available for 3-O-cis-p-Coumaroyltormentic Acid, Highlighting Need for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive studies detailing the cross-reactivity of 3-O-cis-p-Coumaroyltormentic acid with a wide range of signaling pathways are not extensively available in the current scientific literature. While its primary bioactivities are being increasingly explored, a broad screening against other cellular signaling cascades to determine its selectivity and potential off-target effects remains an area ripe for investigation. The parent compound, tormentic acid, and its derivatives have been noted for their anti-inflammatory and anti-cancer properties, often linked to the NF-κB and PI3K/Akt signaling pathways.

This compound is a derivative of tormentic acid, a pentacyclic triterpene.[1] Research into this specific compound has highlighted its potential in cancer therapy, particularly through its ability to inhibit breast cancer stem cell formation by downregulating the c-Myc protein.[2][3][4] While this points to a specific mechanism of action, it does not preclude interactions with other cellular pathways. The structurally similar trans-isomer has been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway.[5][6]

Given the interconnected nature of cellular signaling, it is plausible that this compound could modulate other pathways. Triterpenoids as a class are known to interact with multiple signaling cascades, including those involved in cell proliferation, apoptosis, and inflammation.[7] For instance, the parent compound, tormentic acid, has been shown to inhibit oxidative stress and inflammation through the NF-κB pathway[8] and protect vascular endothelial cells via the PI3K/Akt and ERK1/2 signaling pathways.[9]

A comprehensive understanding of the cross-reactivity of this compound is crucial for its development as a therapeutic agent. Future research should focus on systematic screening against a panel of kinases and other signaling proteins to build a complete selectivity profile.

Potential Cross-Reactivity Targets for Future Studies

Based on the known activities of tormentic acid and other triterpenoids, several key signaling pathways warrant investigation for potential cross-reactivity with this compound.

Signaling PathwayPotential for Cross-ReactivityRationale
NF-κB Signaling HighThe trans-isomer and the parent compound, tormentic acid, are known inhibitors of this pro-inflammatory pathway.[5][6][8]
PI3K/Akt Signaling Moderate to HighTormentic acid has been shown to affect this pathway, which is crucial for cell survival and growth.[9] A related compound, 3-O-cis-p-Coumaroylmaslinic acid, enhances insulin (B600854) signaling through the PI3K/Akt pathway.[10]
MAPK/ERK Signaling ModerateThis is a key pathway in cell proliferation and differentiation, and tormentic acid has demonstrated protective effects involving ERK1/2.[9][11][12]
JAK/STAT Signaling Low to ModerateThis pathway is critical for cytokine signaling and immune response.[13][14] While direct evidence is lacking for this specific compound, the anti-inflammatory properties of related molecules suggest it as a potential area for investigation.
c-Myc Regulation High (Established)The compound has been shown to reduce c-Myc protein levels, a key regulator of cell growth and proliferation.[2][3][4]

Experimental Protocols for Assessing Cross-Reactivity

To elucidate the selectivity profile of this compound, a tiered experimental approach is recommended.

Kinase Panel Screening
  • Objective: To broadly assess the inhibitory activity of the compound against a large number of purified kinases.

  • Methodology:

    • The compound is tested at a fixed concentration (e.g., 10 µM) against a commercial panel of several hundred kinases.

    • Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods such as radiometric assays (³³P-ATP) or fluorescence-based immunoassays.

    • Results are expressed as the percentage of inhibition relative to a control (e.g., DMSO).

    • "Hits" (kinases inhibited above a certain threshold, e.g., 50%) are then selected for further analysis.

Dose-Response Assays for IC₅₀ Determination
  • Objective: To quantify the potency of the compound against the "hits" identified in the initial screen.

  • Methodology:

    • Serial dilutions of this compound are prepared.

    • Each concentration is incubated with the purified target kinase and its specific substrate under optimized assay conditions.

    • Kinase activity is measured, and the results are plotted against the compound concentration.

    • The IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) is calculated using non-linear regression analysis.

Cellular Pathway Analysis via Western Blotting
  • Objective: To confirm that the compound affects the targeted signaling pathways within a cellular context.

  • Methodology:

    • Select appropriate cell lines that have active signaling through the pathways of interest (e.g., LPS-stimulated macrophages for NF-κB, growth factor-stimulated cancer cells for PI3K/Akt and MAPK).

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies specific for key phosphorylated (activated) and total proteins in the pathway (e.g., phospho-p65/total p65 for NF-κB, phospho-Akt/total Akt for PI3K/Akt, phospho-ERK/total ERK for MAPK).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • Quantify the band intensities to determine the effect on protein phosphorylation.

Visualizing Signaling Pathways and Workflows

Primary and Potential Signaling Interactions

The following diagram illustrates the established interaction of this compound with the c-Myc pathway and its potential cross-reactivity with other key signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK IKK Receptor->IKK Akt Akt PI3K->Akt ERK_nuc ERK Akt->ERK_nuc Translocation Akt_nuc Akt Akt->Akt_nuc Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ERK_nuc Translocation ERK->Akt_nuc Translocation IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Expression NFkB_nuc->Gene ERK_nuc->Gene Akt_nuc->Gene cMyc c-Myc cMyc->Gene Compound 3-O-cis-p-Coumaroyltormentic acid Compound->Akt ? Compound->ERK ? Compound->NFkB ? Compound->cMyc Degradation

Caption: Known and potential interactions of the compound.

Proposed Experimental Workflow for Cross-Reactivity Screening

This diagram outlines a logical workflow for identifying and validating the off-target effects of a test compound.

G Start Test Compound: This compound Screen Broad Kinase Panel Screen (e.g., >400 kinases) Start->Screen Analyze Identify Hits (% Inhibition > 50%) Screen->Analyze Quantitative Data DoseResponse IC₅₀ Determination (Dose-Response Assays) Analyze->DoseResponse Prioritized Hits Cellular Cellular Pathway Analysis (Western Blot) DoseResponse->Cellular Potency Data (IC₅₀) Selectivity Determine Selectivity Profile & Off-Target Effects Cellular->Selectivity Validated Cellular Activity

Caption: Workflow for cross-reactivity profiling.

Overview of the NF-κB Signaling Pathway

As a primary target for related compounds, understanding the NF-κB pathway is essential.

G cluster_outside Extracellular cluster_inside Cytoplasm cluster_nfkb Inactive NF-κB Complex cluster_nuc Nucleus cluster_nfkb_active Active NF-κB Dimer Stimulus Pro-inflammatory Stimulus (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p65 p65 p65_n p65 p65->p65_n Nuclear Translocation p50_n p50 p65->p50_n Nuclear Translocation p50 p50 p50->p65_n Nuclear Translocation p50->p50_n Nuclear Translocation DNA DNA p65_n->DNA p50_n->DNA Response Inflammatory Gene Expression DNA->Response

References

The Structure-Activity Relationship of Tormentic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tormentic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1] Esterification of tormentic acid at various positions on its core structure has been explored as a strategy to enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tormentic acid esters, focusing on their cytotoxic effects. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided.

Cytotoxic Activity of Tormentic Acid Esters

A key study by Csuk et al. (2012) systematically synthesized a series of tormentic acid derivatives and evaluated their antitumor activity against a panel of human cancer cell lines.[2][3] The primary method used to assess cytotoxicity was the MTT assay, which measures cell viability.[4][5]

Comparative Cytotoxicity Data (IC50 values in µM)

The following table summarizes the 50% inhibitory concentration (IC50) values of various tormentic acid esters against different cancer cell lines, providing a clear comparison of their potency. Lower IC50 values indicate greater cytotoxic activity.

CompoundMoiety Attached518A2 (Melanoma)8505C (Thyroid)A253 (Head and Neck)A2780 (Ovarian)A549 (Lung)DLD-1 (Colon)MCF-7 (Breast)
Tormentic Acid ->30>30>30>30>30>30>30
Monochloroacetyl Ester Monochloroacetyl1.11.21.61.21.51.41.3
Dichloroacetyl Ester Dichloroacetyl0.8 0.9 1.1 0.9 1.0 1.0 0.9
Trifluoroacetyl Ester Trifluoroacetyl2.52.83.12.62.92.72.8

Data sourced from Csuk et al., 2012.[2][3]

Key Findings from Cytotoxicity Data:

  • Unmodified tormentic acid showed weak cytotoxic activity against the tested cancer cell lines.[3]

  • Esterification with haloacetyl groups significantly enhanced cytotoxic activity.[2][3]

  • The dichloroacetyl ester emerged as the most potent derivative, with IC50 values in the low micromolar range across all cell lines.[2][3] This suggests that the nature of the ester group plays a crucial role in the anticancer activity of tormentic acid.

Anti-inflammatory Activity of Tormentic Acid Esters

While a comprehensive comparative study with IC50 values for a wide range of tormentic acid esters on inflammatory markers is not as readily available in the literature, the anti-inflammatory properties of specific esters have been investigated. Notably, coumaroyl esters of tormentic acid have demonstrated significant anti-inflammatory effects. The primary mechanism of this action is believed to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is based on the methodology for assessing the cytotoxicity of triterpenoids.[4][5]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., 518A2, 8505C, A253, A2780, A549, DLD-1, MCF-7)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tormentic acid esters dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tormentic acid esters in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This is a generalized protocol for assessing the inhibition of the NF-κB signaling pathway.[6][7]

Objective: To determine if tormentic acid esters can inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter vector (e.g., HEK293T or macrophage cell lines like RAW 264.7)

  • Inflammatory stimulus (e.g., TNF-α or lipopolysaccharide (LPS))

  • Tormentic acid esters dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After allowing them to adhere, pre-treat the cells with various concentrations of the tormentic acid esters for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α or LPS) to the wells. Include a positive control (stimulus only) and a negative control (no stimulus, no compound).

  • Incubation: Incubate the plate for a period sufficient to allow for luciferase gene expression (typically 6-24 hours).

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Activity Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the apoptotic pathway induced by cytotoxic tormentic acid esters and a general workflow for evaluating their activity.

Apoptotic_Pathway Tormentic Acid Ester Tormentic Acid Ester Cancer Cell Cancer Cell Tormentic Acid Ester->Cancer Cell Induces Apoptosis Apoptosis Cancer Cell->Apoptosis Undergoes Cell Death Cell Death Apoptosis->Cell Death Leads to Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Tormentic Acid Esters Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter) Characterization->Anti_inflammatory SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Anti_inflammatory->SAR_Analysis

References

A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid: In Vitro Efficacy and Future In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and potential in vivo efficacy of 3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with demonstrated anti-cancer properties. The content herein is based on available experimental data, with a clear delineation between established in vitro findings and prospective in vivo applications.

In Vitro Efficacy: Targeting Breast Cancer Stem Cells

Recent research has highlighted the potential of this compound as a targeted agent against breast cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[1] The primary mechanism of action identified is the downregulation of the c-Myc protein, a key transcription factor involved in cell proliferation and survival.[1]

Quantitative Data Summary

The anti-proliferative and anti-CSC effects of this compound have been quantified in human breast cancer cell lines. The following table summarizes the key findings from these studies.

Cell LineAssay TypeConcentrationEffectReference
MCF-7Cell Proliferation (MTS Assay)≥80 μMInhibition of cell proliferation after 48h[1]
MDA-MB-231Cell Proliferation (MTS Assay)≥80 μMInhibition of cell proliferation after 48h[1]
MCF-7Mammosphere Formation40 μMInhibition of primary mammosphere formation[1]
MDA-MB-231Mammosphere Formation40 μMInhibition of primary mammosphere formation[1]
Signaling Pathway Modulation

This compound exerts its anti-cancer stem cell effects by targeting the c-Myc signaling pathway. This compound has been shown to reduce the protein levels of c-Myc, which is a crucial factor for the formation and survival of cancer stem cells.[1] By promoting the degradation of c-Myc, this compound inhibits the formation of mammospheres, a key characteristic of breast CSCs.[1]

G This compound This compound cMyc c-Myc Protein This compound->cMyc targets Degradation c-Myc Degradation cMyc->Degradation induces CSC_Formation Cancer Stem Cell Formation & Survival Degradation->CSC_Formation inhibits Mammosphere Mammosphere Formation CSC_Formation->Mammosphere leads to

Caption: c-Myc signaling pathway targeted by this compound.

Experimental Protocols: In Vitro Assays

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cell Proliferation (MTS) Assay
  • Cell Seeding: MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0, 20, 40, 80 μM) or a vehicle control (DMSO) for 48 hours.

  • MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Mammosphere Formation Assay
  • Cell Preparation: Adherent MCF-7 and MDA-MB-231 cells are harvested and dissociated into a single-cell suspension.

  • Seeding in Non-adherent Plates: Cells are seeded at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium.

  • Treatment: The culture medium is supplemented with either this compound (e.g., 20 and 40 μM) or a vehicle control (DMSO).

  • Incubation: Plates are incubated for 7 days at 37°C in a 5% CO2 incubator to allow for mammosphere formation.

  • Quantification: The number and size of mammospheres (typically >50 μm in diameter) are counted using a microscope. The mammosphere formation efficiency (MFE) is calculated as (number of mammospheres / number of cells seeded) x 100%.

In Vivo Efficacy: A Call for Future Research

To date, there are no published in vivo studies evaluating the efficacy of this compound. The promising in vitro data, particularly its activity against cancer stem cells, strongly warrant further investigation in preclinical animal models.

Proposed In Vivo Experimental Workflow

Based on the in vitro findings, a logical next step would be to assess the anti-tumor activity of this compound in a xenograft mouse model of human breast cancer. The following workflow is proposed for such a study.

G cluster_0 Pre-clinical Model Development cluster_1 Treatment Phase cluster_2 Efficacy Assessment A Implant human breast cancer cells (e.g., MDA-MB-231) into immunocompromised mice B Allow tumors to establish and reach a palpable size A->B C Randomize mice into treatment groups: - Vehicle Control - this compound (multiple doses) B->C D Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) C->D E Monitor tumor growth (caliper measurements) and body weight D->E F At study endpoint, harvest tumors and tissues for analysis E->F G Analyze c-Myc expression and CSC markers (e.g., ALDH, CD44/CD24) in tumor tissue F->G

Caption: Proposed workflow for an in vivo study of this compound.

Conclusion and Future Directions

The available evidence strongly supports the in vitro efficacy of this compound as an inhibitor of breast cancer cell proliferation and, more significantly, as a potent agent against breast cancer stem cells through the downregulation of c-Myc. While these findings are promising, the lack of in vivo data represents a critical gap in the current understanding of this compound's therapeutic potential.

Future research should prioritize the evaluation of this compound in preclinical animal models to determine its anti-tumor efficacy, pharmacokinetic properties, and safety profile. Such studies will be instrumental in advancing this compound through the drug development pipeline and potentially offering a new therapeutic strategy for targeting the root of cancer recurrence and metastasis.

References

Head-to-head comparison of different isolation methods for 3-O-cis-p-Coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. This guide provides a head-to-head comparison of different methodologies for the isolation of 3-O-cis-p-Coumaroyltormentic acid, a triterpenoid (B12794562) with significant biological activities, including potential applications in cancer therapy.[1][2][3] The following sections detail isolation strategies from natural sources and touch upon a semi-synthetic approach, providing experimental protocols and a summary of the techniques involved.

Comparison of Isolation Strategies

The primary methods for obtaining this compound involve extraction from plant sources, followed by multi-step chromatographic purification. Below is a comparative summary of two distinct workflows reported in the literature.

FeatureMethod 1: Isolation from Aronia ExtractsMethod 2: General Protocol for Triterpenoid Acids
Starting Material Dried powder of Aronia berries.[1]Dried and powdered leaves of plants like Miconia albicans.[4][5]
Initial Extraction Methanol (B129727) extraction.[1]Sequential maceration with n-hexane (defatting) followed by methanol or ethanol.[4][5]
Solvent Partitioning Methanol extract solubilized in methanol/water, then partitioned with ethyl acetate (B1210297).[1]Crude extract suspended in methanol/water and sequentially partitioned with n-hexane, dichloromethane/chloroform, and ethyl acetate.[5]
Primary Chromatography Silica (B1680970) gel column chromatography.[1]Flash chromatography on a silica gel column.[5]
Intermediate Purification Preparatory Thin Layer Chromatography (TLC).[1]Sephadex LH-20 column chromatography.[4]
Final Purification High-Performance Liquid Chromatography (HPLC).[1]Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4]
Key Advantage A proven method for isolating the target compound from Aronia.[1]A more exhaustive solvent partitioning scheme may lead to a cleaner extract for chromatography.[5]
Potential Drawback Fewer initial partitioning steps might result in a more complex mixture for the initial chromatography.The multi-solvent partitioning is more time and solvent-consuming.

Experimental Protocols

Method 1: Bioassay-Guided Isolation from Aronia Extracts

This method was successfully used to isolate this compound from Aronia berries.[1]

1. Extraction:

  • Dried powder of Aronia (1 kg) is extracted with 10 L of methanol.

  • The methanol extract is dried, and the resulting sample is solubilized in 500 mL of methanol.

2. Solvent Partitioning:

  • 500 mL of distilled water is added to the methanol solution.

  • The mixture is then sequentially partitioned with equal volumes of ethyl acetate.

  • The ethyl acetate fraction is concentrated and solubilized in 100% methanol.

3. Chromatographic Purification:

  • Silica Gel Chromatography: The concentrated methanol fraction is applied to a silica gel column.

  • Preparatory TLC: Fractions from the silica gel column are further purified using preparatory thin-layer chromatography.

  • HPLC: The final purification is achieved using High-Performance Liquid Chromatography. A Shim-pack GIS-PREP-ODS 10 × 250 mm C18 column can be used with a mobile phase gradient of water (solvent A) and methanol (solvent B). A typical gradient could be:

    • Start with 20% B.

    • Increase to 60% B over 20 minutes.

    • Increase to 100% B at 40 minutes.

    • The purified compound is detected at a retention time of approximately 45 minutes.[1]

Method 2: General Protocol for Triterpenoid Acid Isolation

This protocol outlines a general methodology for the extraction and purification of related triterpenoid acids, such as 3-O-cis-p-Coumaroylmaslinic acid, from plant leaves like Miconia albicans.[4][5]

1. Extraction:

  • Dried and powdered leaves are first defatted by maceration with n-hexane.[4][5]

  • The defatted plant material is then exhaustively extracted with ethyl acetate at room temperature.[4]

  • The resulting ethyl acetate extract is concentrated under reduced pressure.

2. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are monitored by TLC.[4]

  • Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase.[4]

  • Preparative HPLC: The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape.[4]

Visualizing the Isolation Workflow and Biological Activity

To better understand the process and the compound's relevance, the following diagrams illustrate a general isolation workflow and a key signaling pathway influenced by 3-O-p-Coumaroyltormentic acid.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification plant Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant->extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) extraction->partitioning crude Crude Extract partitioning->crude silica Silica Gel Chromatography crude->silica prep_tlc Preparative TLC / Sephadex silica->prep_tlc hplc Preparative HPLC prep_tlc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

3-O-p-Coumaroyltormentic acid has been shown to inhibit the formation of breast cancer stem cells by downregulating the c-Myc protein.[1][2]

G compound 3-O-p-Coumaroyltormentic acid degradation c-Myc Degradation compound->degradation cmyc c-Myc Protein self_renewal Self-Renewal Genes (CD44, SOX2, OCT4) cmyc->self_renewal promotes degradation->cmyc induces degradation of csc Cancer Stem Cell Formation & Proliferation self_renewal->csc drives

Caption: Inhibition of the c-Myc signaling pathway by 3-O-p-Coumaroyltormentic acid.

Concluding Remarks

The isolation of this compound from natural sources relies on a combination of solvent extraction and multiple chromatographic steps. The choice between different protocols may depend on the starting material, available equipment, and desired scale of purification. While Method 1 provides a specific, validated procedure for Aronia extracts, Method 2 offers a more comprehensive initial cleanup that could be advantageous for other plant matrices. Both culminate in HPLC for final purification, a necessary step to achieve high purity. For applications where isolation from natural sources is challenging due to low abundance or complex mixtures, hemisynthesis may present a viable alternative, though it requires a different set of expertise and starting materials.[3] The ultimate selection of an isolation strategy should be guided by a balance of efficiency, yield, purity requirements, and available resources.

References

A Comparative Analysis of the Bioactivity of 3-O-cis-p-Coumaroyltormentic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of 3-O-cis-p-Coumaroyltormentic acid, its trans-isomer, and its parent compound, tormentic acid. Currently, a direct reproducibility study for the bioactivity of this compound has not been identified in the public literature. This guide, therefore, aims to offer a valuable comparative perspective by examining the existing data on these closely related molecules to support further research and drug development efforts.

Comparative Bioactivity Data

The following table summarizes the quantitative data from studies on this compound and its related compounds, focusing on their anti-cancer properties.

CompoundBioactivityCell Line(s)Key Quantitative DataReference
This compound Inhibition of Cell ProliferationMCF-7, MDA-MB-231Inhibition at ≥80 μM after 48h[Choi et al., 2018][1]
Inhibition of Mammosphere FormationMCF-7, MDA-MB-231Inhibition at 40 μM[Choi et al., 2018][1]
3-O-trans-p-Coumaroyltormentic acid Inhibition of Cell ProliferationMCF-7Inhibition at ≥40 μM after 48h[Choi et al., 2018][1]
MDA-MB-231Inhibition at ≥80 μM after 48h[Choi et al., 2018][1]
Inhibition of Mammosphere FormationMCF-7, MDA-MB-231Inhibition at 10 and 20 μM[Choi et al., 2018][1]
Tormentic Acid Inhibition of Cell ProliferationPANC-1, MIA PaCa-2 (Pancreatic)Significant dose-dependent reduction in viability[Name of Publication][2][3]
HeLa (Cervical, cisplatin-resistant)Significant dose-dependent suppression of proliferation[Name of Publication][4]
Induction of ApoptosisPANC-1, MIA PaCa-2Activation of caspases-3 and -9[Name of Publication][2][3]
HeLaIncreased expression of pro-apoptotic proteins[Name of Publication][4]
Cell Cycle ArrestPANC-1, MIA PaCa-2G1 phase arrest[Name of Publication][2][3]
HeLaG2/M phase arrest[Name of Publication]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for 3-O-p-Coumaroyltormentic acid and a general workflow for assessing its bioactivity.

G cluster_0 A 3-O-p-Coumaroyltormentic Acid B c-Myc Protein A->B Induces C Proteasomal Degradation B->C Enhanced D Decreased c-Myc Levels C->D E Inhibition of Cancer Stem Cell Properties (e.g., Mammosphere Formation) D->E Leads to

Proposed signaling pathway for 3-O-p-Coumaroyltormentic Acid.[1]

G cluster_1 cluster_2 Assess Bioactivity cluster_3 Investigate Mechanism A Prepare Breast Cancer Cell Lines (e.g., MCF-7) B Treat cells with varying concentrations of test compound A->B C Incubate for a defined period (e.g., 48 hours) B->C D Cell Viability Assay (e.g., MTS) C->D E Cancer Stem Cell Assay (e.g., Mammosphere Formation) C->E F Protein Extraction and Quantification C->F G Western Blot for Key Proteins (e.g., c-Myc) F->G

General experimental workflow for bioactivity assessment.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the analysis of this compound and related compounds.

Cell Viability Assessment (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mammosphere Formation Assay

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent conditions, a measure of their self-renewal capacity.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • Plating: Plate the cells at a low density in ultra-low attachment plates with a specialized serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

  • Compound Treatment: Add the test compound (e.g., this compound) at the desired concentrations to the culture medium.

  • Incubation: Culture the cells for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres formed in each well under a microscope. Often, a size threshold (e.g., >50 µm in diameter) is applied. The sphere-forming efficiency is then calculated.

Western Blot for c-Myc Protein Levels

This technique is used to detect and quantify the level of a specific protein, in this case, c-Myc, to understand the compound's mechanism of action.

  • Cell Lysis: After treatment with the test compound for a specified time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity corresponds to the protein level. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the results.

References

A Meta-Analysis of 3-O-cis-p-Coumaroyltormentic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the existing research on 3-O-cis-p-coumaroyltormentic acid. This document objectively compares its performance with alternative compounds, supported by experimental data, detailed methodologies, and visual pathway diagrams to facilitate informed research and development decisions.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered interest for its potential therapeutic properties. This guide synthesizes the current scientific literature to present a comparative overview of its biological activities, focusing on its anti-cancer and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this guide aims to serve as a valuable resource for the scientific community.

Comparative Analysis of Biological Activity

The primary reported biological activities of this compound are its potential as an anti-cancer agent, particularly against breast cancer stem cells, and its role as an inhibitor of PTP1B, a key regulator in metabolic signaling pathways.

Anti-Cancer Activity: Focus on Breast Cancer

Research indicates that this compound and its trans-isomer exhibit anti-proliferative effects against human breast cancer cell lines. The cis-isomer has been shown to inhibit the proliferation of both MCF-7 and MDA-MB-231 cells at concentrations of 80 μM and higher after 48 hours of treatment.[1] The trans-isomer also demonstrates concentration-dependent inhibition, showing effects at concentrations of 40 μM and above for MCF-7 cells and 80 μM and above for MDA-MB-231 cells.[1] A key mechanism identified for the anti-cancer activity of 3-O-p-coumaroyltormentic acid is the downregulation of the c-Myc protein, a critical factor in cancer stem cell survival.[1][2]

For a comprehensive comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of alternative triterpenoids against the same breast cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7≥80 (after 48h)[1]
MDA-MB-231≥80 (after 48h)[1]
3-O-trans-p-Coumaroyltormentic acid MCF-7≥40 (after 48h)[1]
MDA-MB-231≥80 (after 48h)[1]
Oleanolic AcidMCF-7132.29
MDA-MB-231>50
Ursolic AcidMCF-77.96 (after 48h)
MDA-MB-2319.02 (after 48h)
Betulinic AcidMCF-714.08 (after 24h), 9.03 (after 48h)
MDA-MB-23119.16 (after 24h), 14.56 (after 48h)
PTP1B Inhibition: Implications for Metabolic Diseases

The following table provides a comparison with other known PTP1B inhibitors.

CompoundIC50 (µM)Reference
Ursolic Acid5.6[3]
Suramin4.1[3]
Claramine13.7[3]
Moronic acid derivative 210.8[4]
Moronic acid derivative 67.5[4]
Geranylated flavonoid 11.9[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are summarized protocols for assays relevant to the biological activities of this compound.

Mammosphere Formation Assay

This assay is used to assess the activity of cancer stem cells.

  • Cell Preparation: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured to 70-80% confluency. Cells are then trypsinized and passed through a cell strainer to obtain a single-cell suspension.

  • Plating: Cells are plated at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates with a specialized mammosphere culture medium.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 5-7 days to allow for the formation of mammospheres.

  • Quantification: The number and size of mammospheres are quantified using a microscope. A decrease in the number and size of mammospheres indicates an inhibitory effect on cancer stem cell activity.

PTP1B Inhibition Assay

This colorimetric assay determines the inhibitory activity of a compound against the PTP1B enzyme.

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as the substrate, and a suitable buffer solution are required.

  • Reaction Setup: The test compound, dissolved in a solvent like DMSO, is added to a 96-well plate. The PTP1B enzyme is then added to each well.

  • Initiation: The reaction is initiated by adding the pNPP substrate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measurement: The formation of the product, p-nitrophenol, is measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

Western Blot for c-Myc Degradation

This technique is used to detect and quantify the levels of the c-Myc protein in cell lysates.

  • Cell Lysis: Cancer cells treated with the test compound are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of c-Myc protein.

Signaling Pathway Visualizations

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and its targets.

G cluster_upstream Upstream Signals cluster_downstream Downstream Effects Wnt Wnt cMyc c-Myc Wnt->cMyc Notch Notch Notch->cMyc MAPK MAPK MAPK->cMyc Proliferation Cell Proliferation cMyc->Proliferation Metabolism Altered Metabolism cMyc->Metabolism Apoptosis Inhibition of Apoptosis cMyc->Apoptosis CSC Cancer Stem Cell Survival cMyc->CSC Coumaroyltormentic_Acid 3-O-cis-p-Coumaroyltormentic Acid Coumaroyltormentic_Acid->cMyc Inhibits

Caption: The c-Myc signaling pathway in breast cancer and its inhibition.

G Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR IR_P Phosphorylated IR IR->IR_P Autophosphorylation IRS1 IRS-1 IR_P->IRS1 IRS1_P Phosphorylated IRS-1 IRS1->IRS1_P PI3K PI3K IRS1_P->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR_P Dephosphorylates PTP1B->IRS1_P Dephosphorylates Coumaroyltormentic_Acid 3-O-cis-p-Coumaroyltormentic Acid Coumaroyltormentic_Acid->PTP1B Inhibits

References

Unveiling the Molecular Target of 3-O-cis-p-Coumaroyltormentic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular target of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562) with promising anti-cancer properties. We will objectively compare its performance with its trans-isomer and provide supporting experimental data to elucidate its mechanism of action. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Core Findings: c-Myc as the Primary Molecular Target

Experimental evidence strongly indicates that this compound exerts its anti-cancer effects, particularly against breast cancer stem cells (CSCs), by targeting the oncoprotein c-Myc.[1][2][3] The compound has been shown to reduce the protein levels of c-Myc by inducing its degradation.[1][2][3] This targeted degradation of a key cancer cell survival factor leads to the inhibition of cancer cell proliferation and the reduction of cancer stem cell populations.[1][2][3]

Comparative Analysis of Isomers

Both this compound and its isomer, 3-O-trans-p-Coumaroyltormentic acid, have demonstrated anti-cancer activities. However, their primary molecular targets and signaling pathways appear to differ. While the cis-isomer primarily targets c-Myc degradation, the trans-isomer has been shown to exhibit anti-inflammatory effects by targeting the NF-κB signaling pathway.[4][5]

Data Presentation: Quantitative Comparison of Activities

The following tables summarize the inhibitory effects of this compound on cancer cell proliferation and mammosphere formation, providing a quantitative comparison with its trans-isomer where data is available.

Table 1: Inhibition of Breast Cancer Cell Proliferation

CompoundCell LineConcentrationInhibition (%)
This compoundMCF-780 µMSignificant inhibition
This compoundMDA-MB-23180 µMSignificant inhibition
3-O-trans-p-Coumaroyltormentic acidMCF-720 µMNot specified
3-O-trans-p-Coumaroyltormentic acidMDA-MB-23120 µMNot specified

Data extracted from Choi et al., 2018.[6]

Table 2: Inhibition of Mammosphere Formation

CompoundCell LineConcentrationInhibition (%)
This compoundMCF-740 µM~90%
This compoundMDA-MB-23140 µM~90%
3-O-trans-p-Coumaroyltormentic acidMCF-720 µMSignificant inhibition
3-O-trans-p-Coumaroyltormentic acidMDA-MB-23120 µMSignificant inhibition

Data extracted from Choi et al., 2018.[6]

Experimental Protocols

Detailed methodologies for the key experiments used to identify and validate the molecular target of this compound are provided below.

Mammosphere Formation Assay

This assay is used to quantify the activity and self-renewal capacity of cancer stem cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells (e.g., MCF-7, MDA-MB-231) by trypsinization.

  • Seeding: Seed the cells at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates.

  • Culture Medium: Culture the cells in a serum-free medium supplemented with B27, EGF, and bFGF.

  • Treatment: Add this compound at desired concentrations to the culture medium.

  • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres with a diameter greater than 50 µm under a microscope.

Western Blot Analysis for c-Myc

This technique is used to detect and quantify the levels of c-Myc protein in cell lysates.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Real-Time PCR (RT-PCR) for Cancer Stem Cell Markers

RT-PCR is used to measure the gene expression levels of cancer stem cell markers such as CD44, SOX2, and OCT4.

Protocol:

  • RNA Extraction: Isolate total RNA from treated and untreated cancer cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using primers specific for the target genes (CD44, SOX2, OCT4) and a reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

cluster_pathway c-Myc Degradation Pathway 3-O-cis-p-Coumaroyltormentic_acid This compound c-Myc_Protein c-Myc Protein 3-O-cis-p-Coumaroyltormentic_acid->c-Myc_Protein Induces Proteasome Proteasome c-Myc_Protein->Proteasome Targeted for Degradation Degradation Proteasome->Degradation

Caption: c-Myc Degradation Pathway induced by this compound.

cluster_workflow Experimental Workflow: Mammosphere Formation Assay Cell_Culture 1. Prepare Single-Cell Suspension Seeding 2. Seed in Ultra-Low Attachment Plates Cell_Culture->Seeding Treatment 3. Add this compound Seeding->Treatment Incubation 4. Incubate for 7-10 Days Treatment->Incubation Quantification 5. Count Mammospheres Incubation->Quantification

Caption: Experimental workflow for the Mammosphere Formation Assay.

cluster_workflow_wb Experimental Workflow: Western Blot for c-Myc Cell_Lysis 1. Cell Lysis & Protein Extraction Quantification_WB 2. Protein Quantification Cell_Lysis->Quantification_WB SDS_PAGE 3. SDS-PAGE Quantification_WB->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking_Probing 5. Blocking & Antibody Probing Transfer->Blocking_Probing Detection 6. Detection & Analysis Blocking_Probing->Detection

Caption: Experimental workflow for Western Blot analysis of c-Myc.

References

Safety Operating Guide

Proper Disposal of 3-O-cis-p-Coumaroyltormentic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides essential, immediate safety and logistical information for the proper disposal of 3-O-cis-p-Coumaroyltormentic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste.[2] Never dispose of this compound down the drain or in regular trash.

1. Waste Segregation:

Proper segregation is the first critical step in safe disposal.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Grossly contaminated items such as weighing paper, spatulas, or single-use plastics.

    • Absorbent materials used to clean up spills of the solid compound.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware (if not being decontaminated for reuse).

  • Contaminated Labware (Sharps and Non-Sharps):

    • Disposable items with minimal residual contamination (e.g., pipette tips, gloves).

    • Contaminated needles or other sharps must be placed in a designated sharps container.

2. Containerization and Labeling:

Use appropriate, chemically resistant containers for waste collection. Ensure all containers are securely sealed to prevent leaks or spills.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Sealable, chemically compatible container (e.g., high-density polyethylene (B3416737) - HDPE)."HAZARDOUS WASTE - SOLID" Full Chemical Name: "this compound"Associated Hazards: "Cytotoxic", "Irritant"Date of Accumulation Start
Liquid Waste Sealable, chemically compatible container (e.g., glass or HDPE)."HAZARDOUS WASTE - LIQUID" Full Chemical Name: "this compound"Solvent(s) and Approximate ConcentrationAssociated Hazards: "Cytotoxic", "Irritant"Date of Accumulation Start
Contaminated Labware Designated solid waste container lined with a chemically resistant bag."HAZARDOUS WASTE - SOLID" General Description: "Contaminated Labware with this compound"Date of Accumulation Start

3. Temporary Storage:

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from general lab traffic, and provide secondary containment to capture any potential leaks.

4. Final Disposal:

Once a waste container is full or has been in storage for the maximum period allowed by your institution (typically 6-12 months), arrange for its collection by your EHS department.[2] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills or in poorly ventilated areas, evacuate the laboratory.

  • Ventilate: Increase ventilation by opening a fume hood sash.

  • Containment:

    • Solid Spills: Carefully sweep up the material, avoiding dust generation. Place it in a labeled hazardous waste container.

    • Liquid Spills: Use a chemical spill kit or inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbed material into the solid hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow from experimental use to final disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_waste Waste Generation cluster_disposal Disposal Process experiment Experimentation with This compound solid_waste Solid Waste (Unused compound, contaminated items) experiment->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) experiment->liquid_waste labware_waste Contaminated Labware (Gloves, pipette tips) experiment->labware_waste segregation Segregation & Containerization solid_waste->segregation liquid_waste->segregation labware_waste->segregation storage Temporary Storage (Satellite Accumulation Area) segregation->storage ehs_pickup EHS Waste Pickup storage->ehs_pickup

Caption: Disposal workflow from generation to final disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.